Product packaging for Boc-Orn(Alloc)-OH(Cat. No.:CAS No. 171820-74-9)

Boc-Orn(Alloc)-OH

Cat. No.: B557112
CAS No.: 171820-74-9
M. Wt: 316.35 g/mol
InChI Key: OSIUYHBPBBOKMJ-JTQLQIEISA-N
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Description

Boc-Orn(Alloc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C14H24N2O6 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24N2O6 B557112 Boc-Orn(Alloc)-OH CAS No. 171820-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O6/c1-5-9-21-12(19)15-8-6-7-10(11(17)18)16-13(20)22-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIUYHBPBBOKMJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373162
Record name Boc-Orn(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171820-74-9
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[(2-propen-1-yloxy)carbonyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171820-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-Orn(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Boc-Orn(Alloc)-OH: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of Nα-Boc-Nδ-Alloc-L-ornithine (Boc-Orn(Alloc)-OH), a key building block in modern peptide chemistry. Its unique orthogonal protection scheme allows for the selective synthesis of complex peptide architectures, including cyclic and branched structures, which are of significant interest in drug discovery and development.

Core Chemical Properties

This compound is a derivative of the non-proteinogenic amino acid L-ornithine, featuring a tert-butyloxycarbonyl (Boc) group protecting the α-amino group and an allyloxycarbonyl (Alloc) group protecting the δ-side-chain amino group. This arrangement is fundamental to its utility in complex peptide synthesis. While specific experimental data for some physical properties are not widely reported, the following table summarizes its key chemical identifiers and characteristics based on available information.

PropertyValueSource
CAS Number 171820-74-9[1][2]
Molecular Formula C14H24N2O6[1]
Molecular Weight 316.35 g/mol [1][2]
Appearance White powderN/A
Purity ≥97%[2]
Storage Temperature 2-8°CN/A
Melting Point Data not available in searched resultsN/A
Solubility Data not available in searched resultsN/A

Orthogonal Deprotection Strategy

The primary advantage of this compound lies in the orthogonal nature of its two protecting groups. The Boc group is labile under acidic conditions, while the Alloc group is selectively removed by palladium(0)-catalyzed allyl transfer. This allows for the independent deprotection and subsequent modification of the α-amino and δ-amino groups, a critical feature for the synthesis of non-linear peptides.

Experimental Protocol: Selective Deprotection of the Alloc Group

The following protocol outlines a general method for the on-resin removal of the Alloc protecting group from a peptide sequence containing an Orn(Alloc) residue. This procedure is typically performed after the peptide chain has been assembled and before the final cleavage from the solid support.

Materials:

  • Peptide-resin containing the Orn(Alloc) residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • A scavenger, such as phenylsilane (PhSiH₃) or morpholine

  • Anhydrous dichloromethane (DCM) or a similar inert solvent

Methodology:

  • Resin Swelling: The peptide-resin is swelled in an appropriate anhydrous solvent, such as DCM, under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Preparation: In a separate vessel, the palladium(0) catalyst (typically 0.1 to 0.25 equivalents relative to the resin loading) is dissolved in the reaction solvent.

  • Scavenger Addition: The scavenger (typically 10-20 equivalents) is added to the catalyst solution. The scavenger acts as an allyl group acceptor.

  • Deprotection Reaction: The catalyst/scavenger solution is added to the swollen peptide-resin. The reaction mixture is agitated at room temperature for a specified time, typically ranging from 30 minutes to a few hours.

  • Monitoring: The progress of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC or mass spectrometry to confirm the removal of the Alloc group.

  • Washing: Upon completion, the resin is thoroughly washed with the reaction solvent and other appropriate solvents to remove the catalyst, scavenger, and byproducts.

The now-exposed δ-amino group of the ornithine residue is available for further modification, such as lactam bridge formation for cyclization or the attachment of other molecular entities.

Visualization of Key Processes

To further illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict its chemical structure and a typical experimental workflow for its use in solid-phase peptide synthesis (SPPS).

Boc_Orn_Alloc_OH_Structure cluster_Boc Boc Group cluster_Orn Ornithine Backbone cluster_Alloc Alloc Group Boc_structure C(CH₃)₃-O-C=O Orn_structure -NH-CH(COOH)-(CH₂)₃-NH- Boc_structure->Orn_structure α-amino linkage Alloc_structure C=O-O-CH₂-CH=CH₂ Orn_structure->Alloc_structure δ-amino linkage caption Chemical Structure of this compound

Caption: Chemical Structure of this compound

SPPS_Workflow start Start with solid support resin couple_Boc_Orn Couple this compound to resin or peptide chain start->couple_Boc_Orn deprotect_Boc Deprotect α-amino Boc group (Acidic conditions) couple_Boc_Orn->deprotect_Boc elongate Elongate peptide chain (couple next amino acid) deprotect_Boc->elongate repeat Repeat deprotection and coupling cycles elongate->repeat repeat->deprotect_Boc Continue elongation deprotect_Alloc Selectively deprotect δ-amino Alloc group (Palladium catalyst) repeat->deprotect_Alloc Elongation complete modify Modify δ-amino group (e.g., cyclization, branching) deprotect_Alloc->modify cleave Cleave peptide from resin (strong acid) modify->cleave

Caption: SPPS Workflow using this compound

References

An In-Depth Technical Guide to Nα-Boc-Nδ-Alloc-L-ornithine (Boc-Orn(Alloc)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 171820-74-9

This technical guide provides a comprehensive overview of Nα-tert-butyloxycarbonyl-Nδ-allyloxycarbonyl-L-ornithine, commonly referred to as Boc-Orn(Alloc)-OH. It is a key building block for researchers, chemists, and professionals involved in peptide synthesis and drug development. This document details its chemical properties, synthesis, and applications, with a focus on its role in constructing complex peptide architectures.

Core Concepts: Orthogonal Protection in Peptide Synthesis

This compound is a derivative of the non-proteinogenic amino acid L-ornithine, featuring two distinct protecting groups on its amino functionalities. This dual-protection strategy is central to its utility in solid-phase peptide synthesis (SPPS). The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the side-chain δ-amino group is protected by the allyloxycarbonyl (Alloc) group, which is removable under specific metal-catalyzed conditions.

This arrangement provides an orthogonal protection scheme, allowing for the selective deprotection of one group without affecting the other. This level of control is crucial for the synthesis of modified peptides, including cyclic peptides, branched peptides, and peptides with side-chain conjugations.

Physicochemical and Quantitative Data

PropertyValueReference
CAS Number 171820-74-9[1][2][3]
Molecular Formula C₁₄H₂₄N₂O₆[1][3]
Molecular Weight 316.35 g/mol [1][3]
Purity ≥97.0%[1][2]
Appearance Typically a white to off-white solid
Solubility Soluble in common organic solvents used in peptide synthesis such as DMF and DCM.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not widespread. However, a general approach involves the selective protection of the amino groups of L-ornithine. A plausible synthetic route is outlined below:

  • Protection of the α-amino group: L-ornithine is first reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield Nα-Boc-L-ornithine.

  • Protection of the δ-amino group: The resulting Nα-Boc-L-ornithine is then reacted with allyl chloroformate (Alloc-Cl) or a similar allyloxycarbonylating agent, again under basic conditions, to protect the side-chain amino group, yielding the final product, this compound.

  • Purification: The final compound is purified using standard techniques such as crystallization or column chromatography.

Incorporation of this compound in Boc-SPPS

The following is a representative protocol for incorporating a this compound residue into a peptide chain on a solid support using a Boc-based strategy.

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).

  • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a tertiary amine, such as diisopropylethylamine (DIEA), in DCM.

  • Amino Acid Coupling: In a separate vessel, activate this compound (typically 2-4 equivalents) with a coupling reagent such as HBTU or HATU in the presence of a base like DIEA in a suitable solvent like N,N-dimethylformamide (DMF). Add the activated amino acid solution to the resin and allow it to react to form the peptide bond.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts. This cycle is repeated for each subsequent amino acid in the peptide sequence.

Selective Deprotection of the Alloc Group

The Alloc group can be selectively removed while the peptide is still on the solid support, leaving the Boc group and other acid-labile side-chain protecting groups intact. This is particularly useful for on-resin side-chain modifications or cyclization.

  • Resin Preparation: Swell the peptide-resin containing the this compound residue in an inert solvent like DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotection Cocktail: Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger, such as phenylsilane (PhSiH₃), in DCM.

  • Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours.

  • Washing: Wash the resin thoroughly with DCM, a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove palladium residues, followed by further washes with DMF and DCM. The now-free δ-amino group of the ornithine side chain is available for further reactions.

Applications in Drug Development and Research

The unique orthogonal protection scheme of this compound makes it a valuable tool in the synthesis of complex peptides with therapeutic potential.

  • Cyclic Peptides: The selective deprotection of the Alloc group on the ornithine side chain allows for on-resin cyclization through the formation of a lactam bridge with a deprotected acidic amino acid side chain (e.g., aspartic acid or glutamic acid). Cyclic peptides often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts.

  • Branched Peptides: The deprotected ornithine side-chain amine can serve as an anchor point for the synthesis of a second peptide chain, leading to the formation of branched or dendritic peptides.

  • Peptide Conjugation: The free amine on the ornithine side chain can be used to conjugate other molecules, such as fluorescent labels, cytotoxic drugs, or polyethylene glycol (PEG), to the peptide.

Visualizations

The following diagrams illustrate key workflows involving this compound.

Orthogonal_Deprotection cluster_0 Boc Deprotection (Chain Elongation) cluster_1 Alloc Deprotection (Side-chain Modification) Peptide_Resin Peptide-Resin with This compound TFA_DCM TFA in DCM Peptide_Resin->TFA_DCM Treat with Pd_Catalyst Pd(PPh₃)₄ / PhSiH₃ in DCM Peptide_Resin->Pd_Catalyst Treat with Deprotected_N_Terminus Free N-terminus for next coupling TFA_DCM->Deprotected_N_Terminus Yields Deprotected_Side_Chain Free δ-amino group for cyclization or conjugation Pd_Catalyst->Deprotected_Side_Chain Yields

Orthogonal deprotection strategy of this compound.

On_Resin_Cyclization start Start with linear peptide on resin containing this compound and an acidic residue (e.g., Asp(OAll)) alloc_deprotection Selective deprotection of Alloc groups (Pd(PPh₃)₄, PhSiH₃ in DCM) start->alloc_deprotection free_amines Free δ-amino of Orn and side-chain carboxyl of Asp alloc_deprotection->free_amines lactamization On-resin lactam bridge formation (Coupling reagents, e.g., HBTU/DIEA) free_amines->lactamization cyclic_peptide_resin Resin-bound cyclic peptide lactamization->cyclic_peptide_resin cleavage Cleavage from resin and global deprotection (e.g., HF or TFMSA) cyclic_peptide_resin->cleavage purification Purification of crude cyclic peptide (RP-HPLC) cleavage->purification final_product Final pure cyclic peptide purification->final_product

Workflow for on-resin cyclization using this compound.

References

A Technical Guide to Boc-Orn(Alloc)-OH: Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Nα-Boc-Nδ-Alloc-L-ornithine (Boc-Orn(Alloc)-OH), a key building block in modern peptide chemistry. Its unique orthogonal protecting group strategy offers precise control over the synthesis of complex peptides, making it a valuable tool in drug discovery and development.

Core Molecular Data

This compound is a derivative of the non-proteinogenic amino acid ornithine, featuring two distinct protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group at the α-amino position and the palladium-labile allyloxycarbonyl (Alloc) group on the δ-amino side chain. This orthogonal arrangement is fundamental to its utility in complex peptide synthesis.

PropertyValue
Molecular Weight 316.35 g/mol
Molecular Formula C₁₄H₂₄N₂O₆
CAS Number 171820-74-9

Orthogonal Protection Strategy in Peptide Synthesis

The primary advantage of this compound lies in its orthogonal protection scheme. The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid - TFA), while the Alloc group is stable to acid but is selectively removed by a palladium(0) catalyst.[1] This allows for the specific deprotection and modification of the ornithine side chain while the peptide backbone remains protected, a critical feature for synthesizing cyclic or branched peptides.[2]

The ability to perform on-resin cyclization is a key application. After assembling a linear peptide using standard Boc solid-phase peptide synthesis (SPPS), the Alloc group on an ornithine residue can be selectively removed. The now-free side-chain amine can then be reacted with the C-terminal carboxylic acid (or another activated side chain) to form a lactam bridge, creating a conformationally constrained cyclic peptide. Such cyclic peptides often exhibit enhanced metabolic stability, receptor affinity, and bioavailability compared to their linear counterparts, making them attractive candidates for therapeutic development.[3]

Orthogonal_Deprotection Peptide Resin-Bound Peptide (Boc-AA...-Orn(Alloc)-...) TFA_Deprotection TFA/DCM Peptide->TFA_Deprotection N-α Deprotection Pd_Deprotection Pd(PPh₃)₄ Phenylsilane Peptide->Pd_Deprotection N-δ Deprotection N_Terminus_Free Free N-Terminus (H2N-AA...-Orn(Alloc)-...) TFA_Deprotection->N_Terminus_Free Coupling Next Boc-AA-OH Coupling N_Terminus_Free->Coupling Chain Elongation Side_Chain_Free Free Side Chain (Boc-AA...-Orn(NH₂)-...) Pd_Deprotection->Side_Chain_Free Cyclization On-Resin Cyclization Side_Chain_Free->Cyclization Side-Chain Modification

Caption: Orthogonal deprotection of this compound.

Experimental Protocols

The following protocols outline the key steps for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS) and the subsequent selective deprotection of the Alloc group.

Protocol 1: Boc-SPPS Coupling Cycle

This protocol describes a single cycle for adding an amino acid to a growing peptide chain on a solid support, such as Merrifield resin.

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30-60 minutes in a fritted reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes, then drain.[4]

    • Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes to ensure complete removal of the N-terminal Boc group.[4]

    • Drain the solution and wash the peptide-resin thoroughly with DCM (3-5 times).[4]

  • Neutralization:

    • Neutralize the resulting N-terminal ammonium trifluoroacetate salt by washing the resin with a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step.[4][5]

    • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[5]

  • Amino Acid Coupling (this compound):

    • Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and an activating agent such as HOBt (3 equivalents) in a minimal amount of DMF. Cool the solution to 0°C. Add DCC (3 equivalents) and allow pre-activation to proceed for 10-15 minutes.[4]

    • Coupling: Filter the activated amino acid solution to remove the dicyclohexylurea (DCU) byproduct and add it to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (colorless/yellow beads) indicates complete coupling.[6]

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove unreacted reagents and byproducts.

Boc_SPPS_Workflow Start Start: Peptide-Resin Deprotection 1. N-α Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Wash1 2. DCM Wash Deprotection->Wash1 Neutralization 3. Neutralization (5-10% DIEA in DCM) Wash1->Neutralization Wash2 4. DCM Wash Neutralization->Wash2 Coupling 5. Amino Acid Coupling (Activated this compound) Wash2->Coupling Kaiser Kaiser Test Coupling->Kaiser Wash3 6. DMF/DCM Wash End End: Elongated Peptide-Resin Wash3->End Kaiser->Coupling Positive (Recouple) Kaiser->Wash3 Negative

Caption: General workflow for a Boc-SPPS coupling cycle.

Protocol 2: Selective On-Resin Alloc Deprotection

This protocol is performed on the fully assembled, N-terminally protected peptide-resin to selectively deprotect the ornithine side chain.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM (3-5 times) and keep it swelled in DCM in a sealed reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotection Cocktail:

    • In a separate flask, dissolve the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 equivalents relative to resin loading), in anhydrous DCM.[7]

    • Add the allyl scavenger, such as Phenylsilane (PhSiH₃) (20-25 equivalents).[2]

  • Reaction:

    • Add the deprotection cocktail to the peptide-resin.

    • Agitate the mixture at room temperature for 20-40 minutes. The reaction vessel may be protected from light.

    • Drain the solution. For complete removal, this deprotection step is often repeated once.[7]

  • Washing:

    • Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash sequence is:

      • DCM (3-5 times)

      • A solution of a chelating agent like Sodium N,N-diethyldithiocarbamate in DMF to scavenge residual palladium.

      • DMF (3-5 times)

      • DCM (3-5 times)

  • Confirmation: The successful deprotection of the Alloc group can be confirmed by cleaving a small amount of resin and analyzing the peptide by mass spectrometry. The resulting free amine on the ornithine side chain is now available for subsequent modification, such as cyclization.

Application in Drug Discovery

The use of orthogonally protected amino acids like this compound is a cornerstone of modern medicinal chemistry for the development of peptide-based therapeutics. The ability to create cyclic peptides allows for the generation of molecules with improved pharmacological properties.[2] While specific signaling pathways are target-dependent, peptides containing modified ornithine residues are used to develop agonists or antagonists for a variety of receptors, enzyme inhibitors, and antimicrobial agents. The conformational constraint imposed by cyclization can lock the peptide into a bioactive conformation, leading to higher potency and selectivity for its biological target.[3]

References

An In-depth Technical Guide to Nα-Boc-Nδ-Alloc-L-Ornithine (Boc-Orn(Alloc)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-tert-butyloxycarbonyl-Nδ-allyloxycarbonyl-L-ornithine (Boc-Orn(Alloc)-OH), a key building block in modern peptide synthesis. This document details its chemical structure, physical properties, and applications, with a focus on its role in the synthesis of complex and cyclic peptides. Experimental protocols for its use in solid-phase peptide synthesis (SPPS) are also provided.

Core Concepts and Structure

This compound is a derivative of the non-proteinogenic amino acid L-ornithine, featuring two distinct protecting groups. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the side-chain δ-amino group is protected by the allyloxycarbonyl (Alloc) group, which can be removed under specific conditions using a palladium catalyst.[1][2] This orthogonal protection strategy is fundamental to its utility, allowing for the selective deprotection and modification of the ornithine side chain, a critical step in the synthesis of branched and cyclic peptides.[3][4][5]

The chemical structure of this compound is presented below:

Chemical Structure of this compound

G cluster_0 This compound C0 C1 C0->C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 N1 C3->N1 O0 C4->O0 O1 C4->O1 C5 N0 C5->N0 O2 C5->O2 O3 C5->O3 C6 C7 C6->C7 C8 C6->C8 C9 C6->C9 C10 O4 C10->O4 O5 C10->O5 C11 C12 C11->C12 C13 C12->C13 N0->C3 N1->C10 O3->C6 O5->C11

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. While specific experimental data for some properties are not widely published, values for closely related compounds provide useful estimates.

PropertyValueReference
CAS Number 171820-74-9[6][7]
Molecular Formula C14H24N2O6[6][7]
Molecular Weight 316.35 g/mol [6][7]
Purity ≥97%[7][8]
Appearance White to off-white solid[9]
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Sparingly soluble in aqueous buffers.[9]
Storage 2-8°C

Experimental Protocols

The use of this compound in SPPS involves three main stages: coupling of the amino acid to the resin-bound peptide, selective deprotection of the Alloc group, and subsequent modification or cyclization.

Boc-SPPS Coupling Protocol for this compound

This protocol describes the manual coupling of this compound onto a resin using standard Boc-SPPS chemistry.

Workflow for Boc-SPPS Coupling

G Resin Resin Swelling in DCM Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIPEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling of this compound Neutralization->Coupling Washing Washing (DCM and DMF) Coupling->Washing NextCycle Proceed to Next Cycle Washing->NextCycle

Caption: General workflow for Boc-SPPS coupling.

Materials:

  • Resin (e.g., Merrifield or PAM resin)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • N-methylmorpholine (NMM)

Procedure:

  • Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound peptide by treating with a solution of 25-50% TFA in DCM for 30 minutes.[10]

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resin with a solution of 5-10% DIPEA in DMF for 10 minutes. Wash the resin again with DMF (3x).

  • Coupling:

    • In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2-4 equivalents), and an additive (e.g., HOBt, 2-4 equivalents) in DMF.

    • Add a tertiary base such as NMM or DIPEA (4-8 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (no blue color) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • The resin is now ready for the next coupling cycle or for selective deprotection of the Alloc group.

On-Resin Deprotection of the Alloc Group

The selective removal of the Alloc group is a key advantage of using this compound, enabling subsequent side-chain modifications.

Workflow for Alloc Deprotection

G ResinPrep Swell Resin in DCM ReagentPrep Prepare Deprotection Cocktail (Pd(PPh3)4 and Phenylsilane in DCM) ResinPrep->ReagentPrep Deprotection Treat Resin with Cocktail ReagentPrep->Deprotection Washing Wash Resin (DCM, DIPEA/DMF, DMF) Deprotection->Washing Confirmation Confirm Deprotection (e.g., LC-MS of cleaved aliquot) Washing->Confirmation

Caption: Workflow for on-resin Alloc deprotection.

Materials:

  • Peptide-resin containing the this compound residue

  • Dichloromethane (DCM), anhydrous

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Phenylsilane (PhSiH3)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotection Cocktail: In a separate flask, dissolve Pd(PPh3)4 (0.2-0.5 equivalents relative to the Alloc-protected sites) in anhydrous DCM. Add phenylsilane (20-25 equivalents).[2][5]

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin and agitate the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. It is often performed in multiple, shorter treatments.[5]

  • Washing: After the reaction is complete, wash the resin thoroughly with DCM (3x), followed by a solution of 0.5% DIPEA in DMF (2x) to scavenge any remaining palladium catalyst, and finally with DMF (3x) and DCM (3x).

  • Confirmation: A small aliquot of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the Alloc group.

Applications in Peptide Synthesis

The orthogonal nature of the Boc and Alloc protecting groups makes this compound a valuable tool for the synthesis of complex peptides.

Synthesis of Cyclic Peptides

A primary application of this compound is in the synthesis of side-chain-to-side-chain or head-to-side-chain cyclic peptides.[3][4][5] After incorporation into the peptide sequence and subsequent selective deprotection of the Alloc group, the newly freed δ-amino group of the ornithine residue can be reacted with an activated C-terminal carboxyl group or the side chain of an acidic amino acid (e.g., aspartic or glutamic acid) to form a lactam bridge. This on-resin cyclization strategy is efficient and avoids the challenges of solution-phase cyclization.[3]

Signaling Pathway for On-Resin Cyclization

G A Linear Peptide on Resin with this compound B Selective Alloc Deprotection (Pd(PPh3)4 / PhSiH3) A->B C Activation of Carboxyl Group (e.g., C-terminus or Asp/Glu side chain) B->C D Intramolecular Cyclization (Lactam Bridge Formation) C->D E Cleavage from Resin and Global Deprotection D->E F Purified Cyclic Peptide E->F

Caption: Pathway for on-resin peptide cyclization.

Synthesis of Branched and Modified Peptides

The selective deprotection of the ornithine side chain also allows for the synthesis of branched peptides. A second peptide chain can be assembled on the δ-amino group of the ornithine residue. Furthermore, the free amine can be used as a handle for the attachment of various modifications, such as fluorescent labels, biotin, or polyethylene glycol (PEG) chains.

Spectroscopic Data (Predicted)

TechniquePredicted Chemical Shifts / Bands
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), the allyl group (multiplets, ~4.5-6.0 ppm), the ornithine backbone protons, and the protons of the ornithine side chain.
¹³C NMR Carbonyl signals for the Boc and Alloc groups (~155-157 ppm) and the carboxylic acid (~175 ppm). Signals for the carbons of the Boc group (~28, 80 ppm), the allyl group (~65, 118, 133 ppm), and the ornithine backbone and side chain.[11][13][15][16]
FT-IR Characteristic stretching vibrations for N-H (amide), C=O (urethane and carboxylic acid), and C-O bonds.
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ ion at m/z 317.16. Other common adducts include [M+Na]⁺ and [M+K]⁺.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood.[17] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[9] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[17][18]

Conclusion

Nα-Boc-Nδ-Alloc-L-Ornithine is a versatile and valuable building block for advanced peptide synthesis. Its orthogonal protection scheme provides chemists with the flexibility to synthesize complex peptide architectures, including cyclic and branched peptides, with high precision and efficiency. The experimental protocols provided in this guide offer a starting point for the successful incorporation of this reagent into synthetic workflows. As with any chemical synthesis, optimization may be necessary depending on the specific peptide sequence and desired modifications.

References

A Technical Guide to the Solubility of Boc-Orn(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Nα-Boc-Nδ-Alloc-L-ornithine (Boc-Orn(Alloc)-OH), a critical building block in modern peptide synthesis and drug development. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide synthesizes information from structurally analogous compounds, general principles of amino acid and peptide solubility, and common laboratory practices. The information herein is intended to provide a robust framework for researchers to effectively handle and utilize this compound in their experimental workflows.

Executive Summary

This compound is a derivative of the amino acid L-ornithine, featuring two key protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group at the α-amino position and the palladium-labile allyloxycarbonyl (Alloc) group on the δ-amino side chain. This orthogonal protection scheme allows for selective deprotection and subsequent modification, making it a valuable reagent in complex peptide synthesis, including the creation of branched and cyclic peptides.

The solubility of protected amino acids is a critical parameter that directly impacts reaction efficiency, particularly in solid-phase peptide synthesis (SPPS). Poor solubility can lead to incomplete coupling reactions and lower yields of the desired peptide. This guide offers insights into the expected solubility of this compound in common organic solvents and provides a protocol for its empirical determination.

Predicted Solubility and Data for Analogous Compounds

Based on these characteristics, this compound is expected to be soluble in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). It is anticipated to have limited to negligible solubility in aqueous solutions and non-polar organic solvents.

For reference, the following table summarizes the solubility of other Boc-protected and Ornithine-derived amino acids in common laboratory solvents. This data can serve as a practical guideline for solvent selection.

CompoundSolventSolubility (mg/mL)Notes
Boc-Orn(Fmoc)-OH DMSO~30[1]Structurally similar, providing a strong basis for estimation.
Dimethyl Formamide (DMF)~30[1]A common solvent for peptide synthesis.
DMSO:PBS (pH 7.2) (1:4)~0.2[1]Sparingly soluble in aqueous buffers, even with a co-solvent.
Fmoc-Orn(Boc)-OH DMF20[2]Provides further evidence for good solubility in DMF.
DMSO10[2]Soluble, but to a lesser extent than in DMF.
Ethanol10[2]Moderate solubility in polar protic solvents.
DMF:PBS (pH 7.2) (1:5)0.16[2]Demonstrates low aqueous solubility.
Boc-Val-OH DMF~108.6"Clearly soluble (1 mmole in 2 mL)" indicates high solubility.[3]
Boc-Leu-OH DMSO~100Requires sonication to achieve this concentration.[3]

Note: The solubility of any given compound can be influenced by factors such as purity, crystalline form, temperature, and the presence of additives. The data in this table should be considered as a guideline, and empirical determination for the specific lot of this compound is recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a protected amino acid like this compound in a given solvent. This method is based on standard laboratory practices.

Objective: To determine the approximate solubility of this compound in a selected solvent at room temperature.

Materials:

  • This compound

  • Selected solvent(s) (e.g., DMF, DMSO, NMP, Dichloromethane (DCM))

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Micro-pipettors

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a small amount (e.g., 2 mg) of this compound into a microcentrifuge tube.

  • Initial Solvent Addition: Add a measured volume (e.g., 100 µL) of the selected solvent to the tube.

  • Dissolution Attempt: Vigorously vortex the tube for 1-2 minutes to facilitate dissolution.

  • Visual Inspection: Carefully observe the solution against a light and dark background to check for any undissolved solid particles.

  • Incremental Solvent Addition: If the solid has completely dissolved, add another pre-weighed portion of this compound (e.g., 2 mg) and repeat steps 3 and 4. Continue this process until a saturated solution is achieved (i.e., solid material remains undissolved after thorough vortexing).

  • Solubility Calculation: Calculate the approximate solubility by dividing the total mass of dissolved this compound by the total volume of the solvent added.

  • Troubleshooting Insolubility: If the initial sample does not dissolve, consider the following steps:

    • Sonication: Place the tube in an ultrasonic bath for 5-10 minutes.

    • Gentle Warming: Gently warm the solution (e.g., to 30-40°C), being cautious of potential degradation.

    • Co-solvents: For challenging cases, a mixture of solvents can be tested.

Visualization of Experimental Workflow

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical workflow for incorporating a this compound residue into a growing peptide chain on a solid support, followed by selective deprotection of the Alloc group for side-chain modification.

SPPS_Workflow_with_Boc_Orn_Alloc_OH start Resin-Bound Peptide (Free N-terminus) coupling Couple this compound (HBTU/DIEA in DMF) start->coupling wash1 Wash (DMF) coupling->wash1 boc_deprotection Boc Deprotection (TFA in DCM) wash1->boc_deprotection For next residue alloc_deprotection Selective Alloc Deprotection (Pd(PPh3)4, PhSiH3 in DCM) wash1->alloc_deprotection For side-chain mod. wash2 Wash & Neutralize (DCM, DIEA) boc_deprotection->wash2 elongation Continue Peptide Elongation Cycles wash2->elongation final_cleavage Final Cleavage from Resin (HF or TFMSA) elongation->final_cleavage side_chain_mod Side-Chain Modification (e.g., Ligation, Cyclization) alloc_deprotection->side_chain_mod side_chain_mod->final_cleavage

Caption: SPPS workflow using this compound for orthogonal synthesis.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in readily available literature, a strong, evidence-based estimation of its solubility profile can be made. It is anticipated to be readily soluble in common polar aprotic solvents used in peptide synthesis, such as DMF and DMSO, and poorly soluble in aqueous and non-polar organic solvents. The provided experimental protocol offers a straightforward method for empirically determining its solubility in specific solvent systems. The orthogonal nature of the Boc and Alloc protecting groups, as illustrated in the SPPS workflow, underscores the utility of this reagent in the synthesis of complex and modified peptides. For optimal results, researchers should always perform small-scale solubility tests before committing to larger-scale synthetic procedures.

References

The Principle of Orthogonal Protection with Boc and Alloc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the sophisticated realm of peptide synthesis, particularly for the construction of complex, modified, or cyclic peptides, the strategic deployment of protecting groups is paramount. The principle of orthogonal protection, which allows for the selective removal of one class of protecting group in the presence of others, provides chemists with the precision required to orchestrate intricate molecular architectures. This guide offers a comprehensive exploration of the orthogonal use of two critical protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the palladium-labile allyloxycarbonyl (Alloc) group, tailored for researchers, scientists, and professionals in drug development.

Core Principles of Orthogonal Protection

Orthogonality in peptide synthesis refers to the use of multiple, distinct classes of protecting groups within a single synthetic strategy.[1] Each class of protecting group is susceptible to cleavage by a specific set of chemical conditions, while remaining stable to the conditions used to remove the other groups.[1] This allows for a high degree of control over which functional groups are exposed for reaction at any given stage of the synthesis. A typical orthogonal strategy in solid-phase peptide synthesis (SPPS) involves three categories of protecting groups:

  • Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.

  • "Permanent" side-chain protecting groups: These protect reactive amino acid side chains throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.

  • Semi-permanent side-chain protecting groups: These are employed for on-resin modifications, such as cyclization or branching, and can be selectively removed without affecting the temporary or permanent groups.[1]

The Boc/Bzl strategy, a classical approach to SPPS, is considered "quasi-orthogonal" because both the temporary Nα-Boc group and the permanent benzyl-based (Bzl) side-chain protecting groups are removed by acid, albeit of different strengths.[2] The Boc group is cleaved by moderate acids like trifluoroacetic acid (TFA), while Bzl groups require strong acids like hydrogen fluoride (HF).[2] The Alloc group introduces a third dimension of orthogonality, as it is stable to both the acidic conditions used for Boc removal and the basic conditions used in the alternative Fmoc/tBu strategy, but is selectively cleaved by a palladium(0) catalyst.[3]

The tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is a cornerstone of peptide synthesis, traditionally used for the temporary protection of the α-amino group of amino acids. Its widespread use stems from its ease of introduction and its clean, acid-catalyzed removal.

Deprotection Mechanism: The cleavage of the Boc group proceeds via an E1 elimination mechanism upon treatment with a moderately strong acid, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4] The acid protonates the carbonyl oxygen of the carbamate, leading to the formation of a stable tert-butyl cation and the release of the free amine as an ammonium salt, along with carbon dioxide.

The Allyloxycarbonyl (Alloc) Protecting Group

The Alloc group serves as an excellent orthogonal protecting group, particularly for the side chains of trifunctional amino acids like lysine or diaminopropionic acid (Dap). Its stability to both acidic and basic conditions makes it compatible with both Boc- and Fmoc-based SPPS strategies.

Deprotection Mechanism: The removal of the Alloc group is typically achieved under mild, neutral conditions via a palladium(0)-catalyzed allylic cleavage.[3] The most common catalyst is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which, in the presence of a scavenger such as phenylsilane (PhSiH₃), facilitates the removal of the allyl group, yielding the deprotected amine.[5] Recently, metal-free deprotection protocols using iodine and water have also been developed, offering a more sustainable alternative.[6]

Orthogonal Strategy in Practice: Synthesis of Branched Peptides

A prime example of the orthogonal application of Boc and Alloc is the synthesis of branched peptides using amino acids with two amino groups, such as L-2,3-diaminopropionic acid (Dap). By using Nα-Boc-Nβ-Alloc-L-2,3-diaminopropionic acid (Boc-Dap(Alloc)-OH), the peptide backbone can be elongated using standard Boc-SPPS.[7] Once the main chain is assembled, the Alloc group on the Dap side chain can be selectively removed on-resin, exposing the β-amino group for the synthesis of a second peptide chain, creating a branched structure.

Quantitative Data Presentation

The efficiency of deprotection and coupling steps is critical to the overall success of peptide synthesis. The following tables summarize typical reaction conditions and outcomes for the deprotection of Boc and Alloc groups.

Protecting GroupReagent(s)ConcentrationTypical TimeTypical Purity/Yield
Boc Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)25-50%20-30 minutes>99% deprotection efficiency per cycle
Alloc Pd(PPh₃)₄ and Phenylsilane (PhSiH₃) in DCM0.2-0.35 eq. Pd(PPh₃)₄, 20-24 eq. PhSiH₃30-60 minutesQuantitative removal, >90% yield after purification
Alloc (Metal-Free) Iodine (I₂) and Water (H₂O) in PolarClean/Ethyl Acetate5 eq. I₂1.5 hours~99% purity

Table 1: Comparison of Deprotection Conditions and Performance of Boc and Alloc Groups.

ParameterBoc-SPPSAlloc Side-Chain Deprotection
Orthogonality Quasi-orthogonal with Bzl side-chain protectionFully orthogonal to acid- and base-labile groups
Advantages Robust, well-established, can be advantageous for long or hydrophobic sequences.[4]Mild, neutral deprotection conditions, allows for on-resin modifications.[3]
Disadvantages Repetitive acid treatment can degrade sensitive peptides.[4]Requires a palladium catalyst which must be thoroughly removed. Air-sensitive catalyst in some protocols.
Common Applications Synthesis of linear peptides, particularly long or complex sequences.Synthesis of cyclic peptides, branched peptides, and peptides with site-specific modifications.

Table 2: Strategic Comparison of Boc and Alloc in Peptide Synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments in the orthogonal synthesis of peptides using Boc and Alloc protecting groups.

Protocol 1: Standard Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield resin.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for a 5-minute pre-wash.[8]

    • Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[7]

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and then DCM (3x).[8]

  • Neutralization:

    • Neutralize the resulting N-terminal ammonium salt with a 10% solution of diisopropylethylamine (DIEA) in DCM for 5 minutes.[7] Repeat once.

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling (HATU Activation):

    • In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and HATU (2.9 equivalents) in N,N-Dimethylformamide (DMF).[7]

    • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1 minute.[7]

    • Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours at room temperature.[7]

  • Monitoring and Washing:

    • Perform a Kaiser (ninhydrin) test to monitor the completion of the coupling reaction. A negative result indicates a complete reaction.

    • Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Orthogonal Deprotection of a Side-Chain Alloc Group

This protocol describes the selective removal of an Alloc group from a lysine or diaminopropionic acid side chain on a resin-bound peptide.

  • Resin Preparation: Wash the peptide-resin containing the Alloc-protected residue with DCM (3x) and swell in DCM.

  • Deprotection Reaction:

    • Prepare a solution of phenylsilane (20 equivalents relative to resin loading) and tetrakis(triphenylphosphine)palladium(0) (0.35 equivalents) in DCM.[9]

    • Add the solution to the resin and shake for 1 hour at room temperature.[9]

  • Washing:

    • Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), a solution of 0.5% sodium diethyldithiocarbamate in DMF (to scavenge palladium residues), and finally with DMF (3x).[7] The resin is now ready for side-chain modification.

Protocol 3: Synthesis of a Branched Peptide using Boc-Dap(Alloc)-OH

This protocol outlines the synthesis of a short branched peptide on a Rink Amide resin.

  • Synthesis of the Main Chain: Synthesize the linear peptide backbone using the standard Boc-SPPS protocol (Protocol 1), incorporating Boc-Dap(Alloc)-OH at the desired branching point.

  • N-terminal Boc Removal: After the final coupling step of the main chain, remove the N-terminal Boc group as described in Protocol 1.

  • Selective Alloc Deprotection: Perform the orthogonal deprotection of the Alloc group from the Dap side chain as described in Protocol 2.

  • Synthesis of the Peptide Branch: Synthesize the second peptide chain on the now-free β-amino group of the Dap residue using the standard Boc-SPPS cycle (Protocol 1).

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol).

    • Add the cleavage cocktail to the dry peptide-resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude branched peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Boc_SPPS_Workflow Resin Peptide-Resin (Nα-Boc protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-AA, HATU, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Ready for Next Cycle Wash3->NextCycle NextCycle->Deprotection Repeat n times Orthogonal_Deprotection_Workflow Start Peptide-Resin (Nα-Boc, Side-Chain-Alloc) Alloc_Deprotection Alloc Deprotection (Pd(PPh₃)₄, PhSiH₃ in DCM) Start->Alloc_Deprotection Wash_Pd Wash (DCM, DMF, Scavenger) Alloc_Deprotection->Wash_Pd Side_Chain_Mod Side-Chain Modification (e.g., Acylation, Elongation) Wash_Pd->Side_Chain_Mod Final_Cleavage Final Cleavage & Deprotection (HF or TFMSA) Side_Chain_Mod->Final_Cleavage Purified_Peptide Purified Modified Peptide Final_Cleavage->Purified_Peptide Protection_Orthogonality Protecting_Groups Boc (Nα-protection) Alloc (Side-chain protection) Bzl (Side-chain protection) Conditions Moderate Acid (TFA) Palladium(0) Catalyst Strong Acid (HF) Protecting_Groups:Boc->Conditions:acid Cleaved by Protecting_Groups:Alloc->Conditions:pd Cleaved by Protecting_Groups:Bzl->Conditions:strong_acid Cleaved by Protecting_Groups:Alloc->Conditions:acid Stable to Protecting_Groups:Bzl->Conditions:acid Stable to Protecting_Groups:Boc->Conditions:pd Stable to Protecting_Groups:Bzl->Conditions:pd Stable to Protecting_Groups:Alloc->Conditions:strong_acid Stable to

References

The Strategic Application of Boc-Orn(Alloc)-OH in Advanced Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and drug development, the precise control over reactive functional groups is paramount for the construction of complex molecular architectures. The strategic use of orthogonal protecting groups allows for the selective modification of specific sites within a molecule, a cornerstone of modern synthetic chemistry. This technical guide provides an in-depth exploration of the protecting group chemistry surrounding Nα-tert-butyloxycarbonyl-Nδ-allyloxycarbonyl-L-ornithine (Boc-Orn(Alloc)-OH), a versatile building block for advanced peptide synthesis.

The Principle of Orthogonal Protection

Orthogonal protection is a fundamental strategy in multi-step synthesis that employs multiple protecting groups, each of which can be removed under distinct chemical conditions without affecting the others.[1] This allows for the sequential unmasking and reaction of different functional groups within the same molecule. The combination of the acid-labile tert-butyloxycarbonyl (Boc) group and the palladium-labile allyloxycarbonyl (Alloc) group provides a powerful orthogonal pair for the differential protection of the α- and δ-amino groups of ornithine.[2][3]

The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA), while the Alloc group is stable to acidic and basic conditions but can be selectively removed by palladium(0)-catalyzed allyl transfer.[2][4] This orthogonality is crucial for the synthesis of branched peptides, cyclic peptides, and peptides with post-translational modifications on the side chain of ornithine residues.[1][5]

Orthogonal_Protection Orthogonal Protection Strategy of this compound cluster_deprotection Selective Deprotection Boc_Orn_Alloc This compound Alpha_Amine α-Amine (Protected by Boc) Boc_Orn_Alloc->Alpha_Amine Delta_Amine δ-Amine (Protected by Alloc) Boc_Orn_Alloc->Delta_Amine Carboxyl Carboxyl Group (Free) Boc_Orn_Alloc->Carboxyl Free_Alpha_Amine Free α-Amine Alpha_Amine->Free_Alpha_Amine TFA (Acid) Free_Delta_Amine Free δ-Amine Delta_Amine->Free_Delta_Amine Pd(0) / Scavenger Peptide_Coupling N-terminal Coupling Free_Alpha_Amine->Peptide_Coupling Peptide Chain Elongation Side_Chain_Modification e.g., Cyclization, Labeling Free_Delta_Amine->Side_Chain_Modification Side-Chain Modification

Caption: Orthogonal protection and selective deprotection of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid. Key chemical and physical properties are summarized below.

PropertyValue
Chemical Formula C₁₄H₂₄N₂O₆[6]
Molecular Weight 316.35 g/mol [6]
CAS Number 171820-74-9[6]
Appearance Solid
Storage Temperature 2-8°C

Synthesis of this compound

The synthesis of this compound involves the sequential protection of the α- and δ-amino groups of L-ornithine. While a specific, detailed protocol for the synthesis of this particular compound is not available in the provided search results, a general strategy can be outlined based on standard protecting group chemistry. Typically, the α-amino group is first protected with the Boc group, followed by the protection of the δ-amino group with the Alloc group.

Experimental Protocols

The following protocols are representative of the use of this compound in peptide synthesis and the selective deprotection of the Boc and Alloc groups.

Boc Group Deprotection

This protocol describes the removal of the Nα-Boc group, typically performed during solid-phase peptide synthesis (SPPS) to allow for peptide chain elongation.[2]

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected substrate in DCM (e.g., 10 mL per 1 g of substrate).[2]

  • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.[2]

  • Stir the reaction mixture at room temperature for 1-3 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[2]

  • Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.[2]

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate to yield the deprotected amine.

Alloc Group Deprotection

This protocol details the palladium-catalyzed removal of the Nδ-Alloc group, allowing for selective side-chain modification while the Nα-Boc group and other acid-labile protecting groups remain intact.[2][4]

Materials:

  • Alloc-protected peptide-resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or another suitable scavenger

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).[7]

  • In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin loading) in anhydrous DCM.[7]

  • Add phenylsilane (10-20 equivalents) to the palladium solution.[7]

  • Add the resulting catalyst solution to the resin.[7]

  • Agitate the mixture at room temperature for 20-30 minutes.[7]

  • Repeat the treatment with a fresh solution of the palladium catalyst and phenylsilane.[8]

  • Wash the resin thoroughly with DCM (3-5 times).[8]

  • A small sample of the resin can be cleaved to verify complete deprotection by mass spectrometry.[8]

Use of this compound in Fmoc-Based SPPS

This compound is not directly used in standard Fmoc-based SPPS for chain elongation due to the Nα-Boc protection. Instead, its counterpart, Fmoc-Orn(Boc)-OH , is a commonly used building block where the Boc group protects the side chain.[9] The principles of orthogonal protection, however, remain the same. If a synthetic strategy requires Nα-Boc protection and side-chain Alloc protection, a Boc-SPPS strategy would be employed. The following is a generalized workflow for incorporating an amino acid in SPPS.

SPPS_Workflow General Solid-Phase Peptide Synthesis (SPPS) Cycle Start Resin with Free Amine Coupling Amino Acid Coupling (e.g., with HBTU) Start->Coupling Wash1 Wash Resin (DMF, DCM) Coupling->Wash1 Deprotection Nα-Protecting Group Removal (e.g., Piperidine for Fmoc) Wash1->Deprotection Wash2 Wash Resin (DMF, DCM) Deprotection->Wash2 End Repeat for Next Amino Acid Wash2->End End->Coupling Deprotection_Logic Logical Relationship of Deprotection Conditions Protecting_Groups Boc Fmoc Alloc Cbz Acid Acidic Conditions (e.g., TFA) Protecting_Groups:Boc->Acid Base Basic Conditions (e.g., Piperidine) Protecting_Groups:Fmoc->Base Palladium Palladium Catalysis (e.g., Pd(PPh₃)₄) Protecting_Groups:Alloc->Palladium Hydrogenolysis Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Protecting_Groups:Cbz->Hydrogenolysis

References

A Deep Dive into Boc Solid-Phase Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) revolutionized the assembly of peptides, and the tert-butyloxycarbonyl (Boc) strategy remains a cornerstone of this technology. Developed by R. Bruce Merrifield, this method facilitates the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. This in-depth guide explores the core principles, experimental protocols, and critical considerations of Boc SPPS, providing a comprehensive resource for professionals in peptide research and drug development.

Core Principles of Boc Solid-Phase Peptide Synthesis

Boc SPPS operates on a cyclical process of deprotection, neutralization, and coupling, building the peptide sequence from the C-terminus to the N-terminus. The strategy's foundation lies in the use of the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid. In contrast, side-chain functional groups are shielded by more robust, acid-stable protecting groups, typically benzyl-based (Bzl), which are only removed at the final cleavage step. This differential acid lability is the key to the Boc/Bzl protection scheme.[1][2]

The general workflow for each cycle of Boc SPPS can be summarized as follows:

  • Nα-Boc Deprotection: The cycle begins with the removal of the temporary Boc protecting group from the N-terminus of the resin-bound peptide. This is achieved using a moderately strong acid, most commonly trifluoroacetic acid (TFA).[3][4]

  • Neutralization: Following deprotection, the newly exposed N-terminal amine exists as a TFA salt. This salt must be neutralized to the free amine to enable the subsequent coupling reaction. A tertiary amine base, such as diisopropylethylamine (DIEA), is typically used for this step.[1][5]

  • Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the growing peptide chain.[3]

  • Washing: After each chemical step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the elongating peptide.[]

This cycle is repeated until the desired peptide sequence is fully assembled. The final stage involves the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups, yielding the crude peptide product.[3]

Key Components of Boc SPPS

Solid Supports (Resins)

The choice of solid support is critical and depends on the desired C-terminal functionality of the final peptide.

  • Merrifield Resin: A chloromethylated polystyrene-divinylbenzene resin, it is the classic support for generating peptide acids.[4][7] However, the benzyl ester linkage is somewhat unstable to the repeated TFA treatments, which can lead to premature chain loss.[4]

  • PAM (Phenylacetamidomethyl) Resin: This resin offers enhanced stability of the peptide-resin linkage to TFA compared to the Merrifield resin, reducing peptide loss during synthesis. It is a preferred choice for the synthesis of peptide acids via the Boc strategy.[4][7]

  • BHA (Benzhydrylamine) and MBHA (Methylbenzhydrylamine) Resins: These resins are utilized for the synthesis of peptide amides. The MBHA resin is more widely used due to the greater acid lability of the peptide-resin bond compared to the BHA resin.[4][7]

Resin TypeC-Terminal FunctionalityLinkage TypeCleavage Condition
MerrifieldCarboxylic AcidBenzyl EsterStrong Acid (e.g., HF)
PAMCarboxylic AcidPhenylacetamidomethylStrong Acid (e.g., HF)
BHAAmideBenzhydrylamineStrong Acid (e.g., HF)
MBHAAmideMethylbenzhydrylamineStrong Acid (e.g., HF)
Protecting Groups

The success of Boc SPPS relies on a carefully selected protecting group strategy to prevent unwanted side reactions.

  • α-Amino Protection: The tert-butyloxycarbonyl (Boc) group is used for the temporary protection of the N-terminus. It is readily cleaved by moderate acids like TFA but is stable to the basic conditions used for neutralization.[1][8]

  • Side-Chain Protection: Side chains of trifunctional amino acids are protected with groups that are stable to the repetitive TFA deprotection steps. These "permanent" protecting groups are typically benzyl-based and require a strong acid, such as hydrogen fluoride (HF), for removal during the final cleavage step.[1][9]

Amino AcidCommon Side-Chain Protecting Group (Boc/Bzl Strategy)
Arginine (Arg)Tosyl (Tos), Nitro (NO2)
Aspartic Acid (Asp)Benzyl ester (OBzl), Cyclohexyl ester (OcHex)
Cysteine (Cys)4-Methylbenzyl (Meb), Acetamidomethyl (Acm)
Glutamic Acid (Glu)Benzyl ester (OBzl)
Histidine (His)Dinitrophenyl (Dnp), Benzyloxymethyl (Bom)
Lysine (Lys)2-Chlorobenzyloxycarbonyl (2-ClZ)
Serine (Ser)Benzyl ether (Bzl)
Threonine (Thr)Benzyl ether (Bzl)
Tryptophan (Trp)Formyl (For)
Tyrosine (Tyr)2-Bromobenzyloxycarbonyl (2-BrZ), Benzyl ether (Bzl)

Experimental Protocols

Resin Swelling

Objective: To solvate the resin, making the reactive sites accessible.

Methodology:

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, such as dichloromethane (DCM), to completely cover the resin.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the solvent by filtration.[3]

Nα-Boc Deprotection

Objective: To remove the Boc group from the N-terminal amino acid.

Methodology:

  • To the swollen peptide-resin, add a solution of 50% TFA in DCM.[3]

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-5 minutes.[3][4]

  • Drain the solution and add a fresh solution of 50% TFA in DCM.

  • Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[3][4]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and isopropanol (IPA) (2 times) to remove residual acid.[3][4]

ParameterValueReference
Reagent50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[3][4]
Pre-wash Time1-5 minutes[3][4]
Deprotection Time15-25 minutes[3][4]
Scavenger (for Trp, Cys, Met)0.5% Dithioethane (DTE) in deprotection solution[1][4]
Neutralization

Objective: To deprotonate the N-terminal ammonium salt to a free amine.

Methodology:

  • Add a solution of 5-10% DIEA in DCM to the washed peptide-resin.[5][10]

  • Agitate the mixture for 1-2 minutes.[3]

  • Drain the neutralization solution.

  • Repeat the neutralization step one more time.[5]

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[5]

Amino Acid Coupling

Objective: To form a peptide bond between the activated amino acid and the free N-terminal amine.

Methodology:

  • Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[3]

  • Add the solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[3]

  • Agitate the reaction mixture at room temperature for 1-2 hours.[3]

  • Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.[3]

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[3]

ParameterValueReference
Boc-Amino Acid2-4 equivalents[3]
Coupling Agent (e.g., HBTU)2-4 equivalents[3]
Base (DIEA)4-6 equivalents[3]
Reaction Time1-2 hours[3]
Final Cleavage and Deprotection

Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups.

Methodology (using HF): Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions.[11][12]

  • Wash the final peptide-resin with DCM and dry it under vacuum.[3]

  • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

  • Add scavengers (e.g., anisole, p-cresol) to the reaction vessel to trap reactive carbocations generated during cleavage.[11]

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully condense anhydrous HF into the reaction vessel. A typical ratio is 9 mL of HF and 1 mL of scavenger per gram of resin.[11]

  • Stir the mixture at 0°C for 1 hour.[11]

  • Evaporate the HF under a vacuum.

  • Precipitate the crude peptide with cold diethyl ether.[3]

  • Collect the precipitated peptide by filtration or centrifugation and wash it multiple times with cold ether.[3]

  • Dry the crude peptide under vacuum.

ParameterValueReference
Cleavage ReagentAnhydrous Hydrogen Fluoride (HF)[11][12]
ScavengerAnisole, p-cresol, thioanisole[4][11]
Reaction Temperature0°C[11]
Reaction Time1 hour[11]

Visualizing the Workflow and Mechanisms

Boc_SPPS_Workflow start Start: Resin-Bound Peptide (N-terminally Boc-protected) deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) start->deprotection wash Washing (DCM/DMF) deprotection->wash Wash neutralization 2. Neutralization (DIEA in DCM) coupling 3. Coupling (Boc-AA, HBTU, DIEA) neutralization->coupling cycle_end Elongated Peptide-Resin coupling->cycle_end Repeat Cycle wash->neutralization cycle_end->deprotection final_cleavage Final Cleavage & Deprotection (HF) cycle_end->final_cleavage Synthesis Complete crude_peptide Crude Peptide final_cleavage->crude_peptide

Overall workflow of Boc solid-phase peptide synthesis.

Boc_Deprotection_Mechanism Boc_Peptide Boc-NH-Peptide-Resin carbamic_acid Carbamic Acid Intermediate Boc_Peptide->carbamic_acid + H⁺ TFA 2H⁺ (from TFA) Deprotected_Peptide H₃N⁺-Peptide-Resin Isobutylene Isobutylene CO2 CO₂ tert_butyl_cation tert-Butyl Cation tert_butyl_cation->Isobutylene - H⁺ carbamic_acid->Deprotected_Peptide - CO₂ - tert-Butyl Cation

Mechanism of Nα-Boc deprotection with TFA.

Peptide_Coupling_Mechanism cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation Boc_AA Boc-AA-COOH Active_Ester Active Ester (OBt-ester) Boc_AA->Active_Ester + HBTU - H₂O HBTU HBTU New_Peptide Boc-AA-NH-Peptide-Resin Active_Ester->New_Peptide + H₂N-Peptide-Resin Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->New_Peptide

Mechanism of peptide bond formation using HBTU.

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Boc SPPS, potentially leading to impurities in the final product.

  • Diketopiperazine Formation: This occurs primarily after the coupling of the second amino acid, where the deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly problematic with Proline or Glycine at the C-terminus.[2][13] Using in situ neutralization protocols can help suppress this side reaction.[13]

  • Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to the formation of a five-membered ring aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides.[4] The use of Asp(OcHex) instead of Asp(OBzl) can reduce this side reaction.[13]

  • Alkylation: The tert-butyl cations generated during Boc deprotection are electrophilic and can alkylate nucleophilic side chains, particularly Trp and Met. The addition of scavengers like dithioethane (DTE) to the deprotection solution can trap these cations.[1]

  • Incomplete Coupling/Deprotection: Aggregation of the growing peptide chain on the resin can hinder the accessibility of reagents, leading to incomplete reactions and the formation of deletion sequences.[13] Strategies to overcome aggregation include using chaotropic salts, switching to more polar solvents like NMP, or employing microwave-assisted synthesis.[13]

Conclusion

Boc solid-phase peptide synthesis is a robust and well-established methodology that continues to be valuable for the synthesis of a wide range of peptides, including long and complex sequences.[2][14] Its advantages include the use of less expensive amino acid derivatives and the avoidance of base-catalyzed side reactions that can be problematic in other SPPS strategies. However, the requirement for strong acids, particularly the hazardous HF for final cleavage, necessitates specialized equipment and stringent safety protocols. A thorough understanding of the underlying chemistry, careful selection of resins and protecting groups, and awareness of potential side reactions are paramount for the successful synthesis of high-purity peptides using the Boc strategy.

References

The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Core Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The allyloxycarbonyl (Alloc) group is a pivotal protecting group in modern organic synthesis, particularly valued in peptide, carbohydrate, and natural product synthesis. Its utility stems from its unique deprotection mechanism, which is orthogonal to many other common protecting groups. This allows for selective unmasking of functional groups under mild, palladium-catalyzed conditions, a feature essential for the synthesis of complex, multifunctional molecules.[1] This guide provides an in-depth exploration of the Alloc group, detailing its protection and deprotection mechanisms, comprehensive experimental protocols, and quantitative data for procedural optimization.

Introduction to the Alloc Protecting Group

The Alloc group is a carbamate-based protecting group used primarily for amines, though it can also be applied to alcohols and other functionalities.[2][3] Its structure consists of an allyloxy group attached to a carbonyl, which in turn is bonded to the heteroatom being protected.

The primary advantage of the Alloc group is its stability under both acidic and basic conditions, which allows for the selective removal of other protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups.[1][4] The removal of the Alloc group is typically achieved through a palladium(0)-catalyzed allylic cleavage, providing a distinct and highly selective deprotection strategy.[1]

Mechanism of Alloc Protection

The introduction of the Alloc group is a straightforward nucleophilic substitution reaction. An amine or alcohol attacks an activated Alloc reagent, such as allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O), typically in the presence of a base.[2]

Common Protection Conditions:

  • Reagents: Allyl chloroformate (Alloc-Cl) or Diallyl dicarbonate (Alloc₂O).

  • Base: Pyridine, triethylamine (NEt₃), or N,N-dimethylaminopyridine (DMAP).

  • Solvent: Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or acetonitrile (CH₃CN).[2]

The mechanism is analogous to the introduction of other carbamate protecting groups like Boc or Cbz.[2][5]

G cluster_protection Alloc Protection Mechanism RNH2 R-NH₂ Intermediate Tetrahedral Intermediate RNH2->Intermediate Nucleophilic Attack Base Base AllocCl Alloc-Cl AllocCl->Intermediate Product R-NH-Alloc Intermediate->Product Collapse HCl HCl Intermediate->HCl BaseH Base-H⁺ Base->BaseH

Caption: General mechanism for the protection of an amine with Alloc-Cl.

The Core Deprotection Mechanism: Palladium-Catalyzed Allylic Cleavage

The hallmark of the Alloc group is its removal under exceptionally mild conditions using a palladium(0) catalyst. The process, often referred to as the Tsuji-Trost reaction, is a catalytic cycle initiated by the coordination of Pd(0) to the allyl group's double bond.[6]

The catalytic cycle proceeds through the following key steps:

  • Ligand Dissociation: The active catalyst, often a 14-electron Pd(0) species, is generated in situ from a precatalyst like Pd(PPh₃)₄ through ligand dissociation.[6]

  • Oxidative Addition: The Pd(0) catalyst coordinates to the alkene of the allyl group and undergoes oxidative addition. This cleaves the allyl-oxygen bond and forms a cationic η³-allyl-palladium(II) complex.[2][6]

  • Decarboxylation: The resulting carbamate anion is unstable and spontaneously decarboxylates, releasing carbon dioxide and the deprotected amine.[2]

  • Nucleophilic Attack & Catalyst Regeneration: A nucleophilic "scavenger" attacks the allyl group of the palladium complex. This step is crucial as it regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle, and prevents the liberated allyl group from re-alkylating the deprotected amine.[2][7][8]

G AllocN R-NH-Alloc PiComplex π-Allyl Pd(II) Complex [ (π-allyl)Pd(II)L₂ ]⁺ AllocN->PiComplex Oxidative Addition Pd0 Pd(0)L₂ Pd0->AllocN DeprotectedN R-NH₂ + CO₂ PiComplex->DeprotectedN Decarboxylation AllylScav Allyl-Scavenger PiComplex->AllylScav Nucleophilic Attack Scavenger Scavenger (Nu⁻) Scavenger->PiComplex AllylScav->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of palladium-mediated Alloc deprotection.

The use of a scavenger is mandatory to intercept the reactive allyl cation formed in the palladium complex.[7][8] Without a scavenger, the allyl group can alkylate the newly liberated amine, leading to undesired side products. The choice of scavenger can significantly impact reaction efficiency and kinetics.

ScavengerTypical EquivalentsNotes
Phenylsilane (PhSiH₃) 7 - 40Widely used, efficient, and acts as a hydride donor.[2][9][10]
Dimethylamine borane (Me₂NH·BH₃) 40Highly effective for both primary and secondary amines, providing quantitative removal.[10][11]
Morpholine -Can be effective but is often found to be inferior to silanes or borane complexes.[10]
Tributyltin hydride (Bu₃SnH) -Effective but raises toxicity and purification concerns.[12]
Thiophenol 5% in DMFUsed in specific contexts, particularly with oNBS-protected groups.[8]

Table 1: Common Scavengers for Alloc Deprotection.

Experimental Protocols

The following protocols provide detailed methodologies for the protection and deprotection of amines using the Alloc group, both in solution and on a solid support.

This protocol describes a general procedure for the protection of a primary amine.

  • Reagents:

    • Primary amine (1.0 equiv)

    • Allyl chloroformate (Alloc-Cl) (1.1 equiv)

    • Pyridine (1.2 equiv)

    • Anhydrous Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the amine in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon) and cool the solution to 0 °C in an ice bath.

    • Add pyridine to the stirred solution.

    • Add Alloc-Cl dropwise over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. Yields are typically high (>90%).[1]

This protocol is a widely used and efficient method for Alloc removal.[2]

  • Reagents:

    • Alloc-protected substrate (1.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv / 10 mol%)

    • Phenylsilane (PhSiH₃) (7.0 equiv)

    • Anhydrous Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the Alloc-protected compound in anhydrous CH₂Cl₂ under an inert atmosphere (Argon) and cool to 0 °C.

    • Add phenylsilane to the stirred solution.[2]

    • Add the palladium catalyst, Pd(PPh₃)₄. The solution may turn yellow or orange.[2]

    • Stir the reaction at 0 °C for 1 hour, monitoring by TLC or LC-MS. Deprotection is often rapid.[1][2]

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography to remove the catalyst and silyl byproducts, yielding the deprotected amine.[2]

This protocol is adapted for removing the Alloc group from a peptide synthesized on a solid support.[9][13]

G Start Start: Alloc-Peptide-Resin Swell 1. Swell Resin in DCM Start->Swell Prepare 2. Prepare Deprotection Solution: Pd(PPh₃)₄ + Scavenger in DCM Swell->Prepare Add 3. Add Solution to Resin Prepare->Add Agitate 4. Agitate under Inert Atmosphere (e.g., 2 x 20 min) Add->Agitate Drain 5. Drain Reaction Mixture Agitate->Drain Wash 6. Wash Resin Extensively (DCM, DMF, MeOH) Drain->Wash Confirm 7. Confirm Deprotection (e.g., Cleavage + LC-MS) Wash->Confirm End End: Deprotected Peptide-Resin Confirm->End

Caption: General experimental workflow for on-resin Alloc deprotection.

  • Materials:

    • Alloc-protected peptide-resin

    • Pd(PPh₃)₄ (0.1 - 0.25 equiv relative to resin loading)

    • Phenylsilane (PhSiH₃) (20 equiv) or Dimethylamine borane (40 equiv)

    • Dichloromethane (DCM), peptide synthesis grade

  • Procedure:

    • Swell the peptide-resin in DCM in a suitable reaction vessel.[9]

    • In a separate flask under an inert atmosphere, prepare the deprotection solution by dissolving Pd(PPh₃)₄ and the chosen scavenger in DCM.[9][13]

    • Drain the swelling solvent from the resin and add the deprotection solution.

    • Agitate the resin suspension gently under an inert atmosphere for the specified time (e.g., 2 x 20 minutes for Phenylsilane).[9][13]

    • Drain the reaction mixture.

    • Wash the resin extensively with DCM (5x), DMF (3x), and finally DCM (5x) to ensure complete removal of the catalyst and scavenger byproducts.[9]

    • A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection before proceeding with the next synthesis step.[9]

Quantitative Data and Optimization

The efficiency of Alloc deprotection can vary based on the substrate, catalyst, and scavenger used. The following table summarizes comparative data for different deprotection conditions.

SubstrateCatalyst (mol%)Scavenger (equiv)TimeYield/ConversionReference
Alloc-protected aminePd(PPh₃)₄ (10%)PhSiH₃ (7)1 hHigh (Not specified)[2]
On-resin secondary aminePd(PPh₃)₄Me₂NH·BH₃ (40)40 minQuantitative[10]
On-resin secondary aminePd(PPh₃)₄PhSiH₃> 40 minIncomplete[10]
On-resin secondary aminePd(PPh₃)₄Morpholine> 40 minInferior[10]
Peptide 1 (in solution)Pd/TPPTS complex (10%)MPAA3 h12%[14]
Peptide 1 (in solution)Ru-2 (Cp*Ru(IPr)Cl) (10%)MPAA2 hQuantitative[14]

Table 2: Comparative Data for Alloc Deprotection Conditions. Note: This data highlights that Me₂NH·BH₃ can be a superior scavenger for on-resin deprotection of challenging secondary amines compared to PhSiH₃.[10] Additionally, ruthenium-based catalysts have shown promise for deprotection under specific conditions where palladium catalysts may be less effective.[14]

Conclusion

The allyloxycarbonyl (Alloc) protecting group is a powerful and versatile tool in modern organic chemistry. Its stability to a broad range of acidic and basic reagents, combined with its selective and efficient removal under mild, palladium-catalyzed conditions, grants it a crucial role in orthogonal protection strategies.[1] The mechanistic understanding of the palladium-catalyzed deprotection, particularly the function of the π-allyl intermediate and the essential role of the scavenger, is key to its successful application. The detailed protocols and comparative data provided herein serve as a comprehensive resource for researchers, enabling the effective implementation and optimization of Alloc-based methodologies in the synthesis of complex molecules for research and drug development.

References

The Strategic Integration of Ornithine in Peptide Structure: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core principles, experimental methodologies, and functional implications of incorporating the non-proteinogenic amino acid ornithine into peptide scaffolds.

Executive Summary

Ornithine, a non-proteinogenic amino acid, has emerged as a critical building block in peptide design and drug development. Its unique structural and chemical properties, particularly the shorter side chain compared to its homolog lysine, offer distinct advantages in modulating peptide conformation, stability, and biological activity. This technical guide provides a comprehensive overview of the role of ornithine in peptide structure, intended for researchers, scientists, and drug development professionals. It delves into the fundamental biochemistry of ornithine, its impact on peptide stability and binding affinity, and its utility in advanced peptide modifications such as cyclization. Detailed experimental protocols for the synthesis and analysis of ornithine-containing peptides are provided, alongside quantitative data and visualizations of relevant biological pathways to facilitate a deeper understanding and practical application of this versatile amino acid.

The Core Role of Ornithine in Peptide Chemistry

Ornithine is a basic amino acid with a three-carbon aliphatic side chain terminating in a primary amine. Unlike the 20 proteinogenic amino acids, it is not directly encoded in the genetic code but plays a crucial role in metabolic pathways, most notably the urea cycle.[1][2] In the context of peptide chemistry, its incorporation can be achieved through solid-phase peptide synthesis (SPPS) or through post-translational modification of arginine residues.[3][4]

The primary distinction between ornithine and its close homolog lysine is the length of the side chain; ornithine's side chain is one methylene group shorter. This seemingly subtle difference has profound implications for peptide structure and function:

  • Conformational Constraint: The shorter side chain of ornithine can impose greater conformational rigidity on a peptide backbone, which can be advantageous for locking in a bioactive conformation.

  • Modified Basicity: The pKa of the side-chain amine is slightly altered compared to lysine, which can influence electrostatic interactions with biological targets.

  • Cyclization Efficiency: The shorter side chain is particularly impactful in the formation of cyclic peptides, favoring the formation of more constrained and often more stable lactam bridges.[5]

Impact on Peptide Properties: Quantitative Insights

The inclusion of ornithine in a peptide sequence can significantly enhance its therapeutic properties, such as proteolytic stability and binding affinity.

Proteolytic Stability

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases. The incorporation of non-natural amino acids like ornithine can confer resistance to enzymatic cleavage.

Table 1: Proteolytic Stability of Ornithine-Containing Peptides

PeptideSequence ModificationMatrixHalf-life (t½)Reference
Onc18Native sequence with Arg at positions 15 & 19Mouse Serum25 min[6]
Onc72Arg15 -> Orn, Arg19 -> OrnMouse Serum3 h[6]
Onc112Arg15 -> D-Arg, Arg19 -> D-ArgMouse Serum> 8 h[6]

As demonstrated with the oncocin derivative Onc18, the substitution of arginine with ornithine at positions 15 and 19 (Onc72) resulted in a more than seven-fold increase in the peptide's half-life in mouse serum.[6] This highlights the potential of ornithine to improve the pharmacokinetic profile of peptide drugs.

Binding Affinity and Enzyme Inhibition

The conformational constraints imposed by ornithine can lead to a more favorable orientation for binding to a biological target, thereby increasing affinity and inhibitory activity.

Table 2: Inhibition of Ornithine Decarboxylase (ODC) by Antizyme (AZ) Peptides

PeptideDescriptionIC50 (µM)Kd (µM)Reference
AZ_95-228Truncated Antizyme0.161.5[7]
AZ_95-176Further truncated Antizyme0.205.6[7]

In a study on the inhibition of ornithine decarboxylase, truncated peptides of its regulator, antizyme, demonstrated potent inhibitory activity.[7] While these peptides do not contain ornithine themselves, they are key players in the ornithine metabolic pathway and showcase the type of quantitative data essential for drug development. The IC50 values represent the concentration of the peptide required to inhibit 50% of the enzyme's activity, while the Kd value indicates the dissociation constant, a measure of binding affinity.[7]

Ornithine in Peptide Cyclization

Peptide cyclization is a widely used strategy to improve stability, receptor selectivity, and bioavailability.[1] Ornithine is a key residue for forming lactam bridges through side-chain to side-chain or side-chain to terminus linkages.[5]

On-Resin Side-Chain Lactamization

On-resin cyclization is an efficient method for producing cyclic peptides.[1] The process typically involves the formation of an amide bond between the side-chain amine of ornithine and the side-chain carboxyl group of an acidic amino acid like aspartic acid or glutamic acid.

On_Resin_Cyclization_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification A 1. Linear Peptide Assembly on Resin (Incorporate Fmoc-Orn(Mmt)-OH and Fmoc-Asp(OtBu)-OH) B 2. Selective Deprotection of Ornithine Side Chain (Removal of Mmt group with dilute TFA) A->B Fmoc-SPPS C 3. On-Resin Intramolecular Cyclization (Lactam bridge formation) B->C Coupling reagents (e.g., HATU, DIPEA) D 4. Cleavage from Resin and Global Deprotection (TFA cocktail) C->D E 5. Purification and Analysis (RP-HPLC, MS) D->E Purification

Caption: Workflow for on-resin side-chain lactamization of an ornithine-containing peptide.

Biosynthesis and Signaling Pathways

While not incorporated ribosomally, ornithine is a key intermediate in several metabolic pathways and can be found in non-ribosomally synthesized peptides and ribosomally synthesized and post-translationally modified peptides (RiPPs).[2][4]

Urea Cycle and Polyamine Biosynthesis

Ornithine is central to the urea cycle, where it acts as a carrier molecule for the disposal of excess nitrogen.[2] It is also a precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, which are essential for cell proliferation and differentiation.[2]

Urea_and_Polyamine_Pathway cluster_urea Urea Cycle cluster_polyamine Polyamine Synthesis Ornithine Ornithine Citrulline Citrulline Ornithine->Citrulline OTC Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->Citrulline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Arginine Arginine Argininosuccinate->Arginine Arginine->Ornithine Arginase Urea Urea Arginine->Urea Arginase Ornithine_poly Ornithine Putrescine Putrescine Ornithine_poly->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine

Caption: Metabolic pathways involving ornithine: the Urea Cycle and Polyamine Biosynthesis.

L-Ornithine Activated Ca2+ Signaling

Recent studies have shown that L-ornithine can activate the G-protein coupled calcium-sensing receptor (CaSR), triggering a receptor-operated Ca2+ entry (ROCE) pathway in human proximal tubular cells.[8] This signaling cascade has a protective effect against reactive oxygen species (ROS) generation.

Ornithine_Signaling_Pathway Ornithine L-Ornithine CaSR Calcium-Sensing Receptor (CaSR) (GPCR) Ornithine->CaSR Activates G_Protein G-Protein CaSR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Generates TRPC TRPC Channel DAG->TRPC Activates Ca_influx Ca2+ Influx (ROCE) TRPC->Ca_influx Protective_effect Protective Effect (Reduced ROS) Ca_influx->Protective_effect Leads to

Caption: L-ornithine-mediated activation of the CaSR signaling pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an Ornithine-Containing Peptide

This protocol outlines the manual synthesis of a linear peptide incorporating an ornithine residue using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-Orn(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) piperidine in DMF

  • Coupling reagents: HATU or HBTU/HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[9]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to remove the Fmoc protecting group from the resin's linker or the N-terminus of the growing peptide chain.[9]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[10]

  • Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HATU) and DIPEA in DMF for a few minutes.[11] b. Add the activated amino acid solution to the resin and agitate for 1-2 hours.[11]

  • Monitoring and Washing: Monitor the coupling reaction using a Kaiser test (should be negative, indicating the absence of free primary amines).[11] Wash the resin as in step 3.

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-L-Orn(Boc)-OH at the desired position.

  • Final Deprotection and Cleavage: a. After the final coupling, perform a final Fmoc deprotection (step 2). b. Wash the resin with DMF and DCM, then dry under vacuum. c. Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]

  • Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.[1] b. Centrifuge to pellet the peptide, wash with cold ether, and dry. c. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). d. Confirm the identity and purity by mass spectrometry (MS).

On-Resin Side-Chain Cyclization

This protocol describes the cyclization of a resin-bound linear peptide containing ornithine and aspartic acid.

Materials:

  • Resin-bound linear peptide with N-terminal Fmoc protection, containing Fmoc-L-Orn(Mmt)-OH and Fmoc-Asp(OtBu)-OH.

  • 1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Coupling reagents (e.g., PyBOP or HATU)

  • Base (e.g., DIPEA)

  • DMF

Procedure:

  • Selective Deprotection: a. Swell the resin-bound peptide in DCM. b. Treat the resin with 1% TFA in DCM repeatedly (e.g., 10 x 2 minutes) until the yellow color of the Mmt cation is no longer observed in the effluent. This selectively removes the Mmt protecting group from the ornithine side chain.[1]

  • Washing: Wash the resin thoroughly with DCM, 10% DIPEA in DMF, and DMF.[1]

  • Intramolecular Cyclization: a. Add a solution of the coupling reagent (3-5 equivalents) and DIPEA (5-7 equivalents) in DMF to the resin.[1] b. Agitate the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.[1]

  • Final Steps: a. Once cyclization is complete, wash the resin thoroughly with DMF and DCM. b. Proceed with N-terminal Fmoc deprotection, cleavage from the resin, and purification as described in the SPPS protocol (steps 7 and 8).

NMR Spectroscopy for Structural Analysis

This protocol provides a general workflow for determining the three-dimensional structure of an ornithine-containing peptide in solution.

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable NMR solvent (e.g., 90% H₂O/10% D₂O) to a final concentration of 0.5-5 mM. Adjust the pH to a value that minimizes amide proton exchange (typically pH 4-6).[12]

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).[12]

    • 1D ¹H: To assess sample purity and concentration.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.[13]

    • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this spectrum helps to resolve overlapping amide proton signals.

  • Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to specific atoms in the peptide sequence.

  • Structure Calculation: a. Integrate the cross-peaks in the NOESY spectrum to obtain interproton distance restraints.[12] b. Use these restraints, along with any dihedral angle restraints derived from coupling constants, as input for structure calculation software (e.g., CYANA, XPLOR-NIH).[12] c. Generate an ensemble of 3D structures that are consistent with the experimental data.

  • Structure Validation: Assess the quality of the calculated structures using various geometric and energetic criteria.

Conclusion

The strategic incorporation of ornithine into peptide structures offers a powerful tool for medicinal chemists and drug developers. Its ability to enhance proteolytic stability, modulate binding affinity through conformational constraint, and serve as a versatile handle for cyclization makes it an invaluable component in the design of novel peptide-based therapeutics. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the rational design, synthesis, and analysis of ornithine-containing peptides, paving the way for the development of next-generation peptide drugs with improved pharmacokinetic and pharmacodynamic profiles.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Boc-Orn(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of Nα-Boc-Nδ-Alloc-L-ornithine (Boc-Orn(Alloc)-OH), a valuable building block in solid-phase peptide synthesis (SPPS). The orthogonal nature of the tert-butyloxycarbonyl (Boc) and allyloxycarbonyl (Alloc) protecting groups allows for selective deprotection and subsequent modification, making it highly useful for synthesizing complex peptides, including cyclic and branched structures. This note details the synthetic pathway, experimental protocols, and the strategic application of this derivative in peptide chemistry.

Chemical Properties and Data

This compound is a derivative of the non-proteinogenic amino acid L-ornithine, featuring two distinct protecting groups. The α-amino group is protected by the acid-labile Boc group, while the δ-amino group of the side chain is protected by the Alloc group, which can be selectively removed via palladium catalysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 171820-74-9[1]
Molecular Formula C₁₄H₂₄N₂O₆[1]
Molecular Weight 316.35 g/mol [1]
Appearance White to off-white solid(Typical)
Purity (Typical) ≥97%(Typical)
Solubility Soluble in DMF, DCM, and aqueous base(Typical)
Storage 2-8°C, desiccated(Recommended)

Synthesis of this compound

The synthesis is a two-step process starting from L-Ornithine hydrochloride. The first step involves the selective protection of the δ-amino group using a copper(II) complex to temporarily shield the α-amino and carboxyl functionalities. The second step is the protection of the newly freed α-amino group with (Boc)₂O.

Synthesis_Workflow cluster_0 Step 1: Selective Nδ-Alloc Protection cluster_1 Step 2: Nα-Boc Protection Orn L-Ornithine·HCl Cu_Complex L-Ornithine-Cu(II) Complex Orn->Cu_Complex + CuSO₄ + Base Orn_Alloc Nδ-Alloc-L-Ornithine Cu_Complex->Orn_Alloc + Alloc-Cl + Base + EDTA / H₂S (Cu Removal) Boc_Orn_Alloc This compound (Final Product) Orn_Alloc->Boc_Orn_Alloc + (Boc)₂O + Base (e.g., TEA) in Dioxane/Water

Caption: Workflow for the two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 3.1: Synthesis of Nδ-Alloc-L-Ornithine

This protocol describes the selective protection of the side-chain amino group of L-ornithine.

Materials:

  • L-Ornithine monohydrochloride

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium hydroxide (NaOH)

  • Allyl chloroformate (Alloc-Cl)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Hydrochloric acid (HCl)

  • Dowex 50 resin (H⁺ form)

Procedure:

  • Dissolve L-Ornithine·HCl (1 equiv.) in water. Add a solution of CuSO₄·5H₂O (1 equiv.) in water.

  • Adjust the pH of the solution to ~10 with 2 M NaOH, which will result in the formation of a deep blue copper-chelate precipitate.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add Allyl chloroformate (1.1 equiv.) dropwise while maintaining the pH at ~10 with the concurrent addition of 2 M NaOH.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • To decompose the copper complex, add a solution of EDTA (1.5 equiv.) and adjust the pH to ~4.5 with 2 M HCl. Alternatively, the copper can be precipitated as CuS by carefully bubbling hydrogen sulfide (H₂S) gas through the solution (perform in a fume hood).

  • Filter the solution to remove any precipitate.

  • Apply the filtrate to a column of Dowex 50 (H⁺ form) resin.

  • Wash the column with deionized water to remove salts.

  • Elute the product, Nδ-Alloc-L-Ornithine, with a 2 M ammonium hydroxide solution.

  • Collect the fractions containing the product (monitor by TLC) and evaporate the solvent under reduced pressure to yield the intermediate as a white solid.

Protocol 3.2: Synthesis of Nα-Boc-Nδ-Alloc-L-Ornithine

This protocol details the protection of the α-amino group of the intermediate from the previous step.[2]

Materials:

  • Nδ-Alloc-L-Ornithine (from Step 3.1)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Solvent: 1,4-Dioxane and Water (1:1 mixture)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Nδ-Alloc-L-Ornithine (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water.

  • Add a base such as triethylamine (1.5 equiv.) or NaOH (1.5 equiv.) and stir until the amino acid is fully dissolved.[2][3]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion is verified by Thin Layer Chromatography (TLC).

  • Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with 1 M HCl. The product should precipitate out of the solution.

  • Extract the product into ethyl acetate (3x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

  • The product can be further purified by recrystallization from ethyl acetate/hexane if necessary.

Table 2: Summary of Synthesis Parameters and Expected Results

ParameterStep 1: Nδ-Alloc-OrnithineStep 2: this compound
Reaction Time 12-16 hours4-6 hours
Reaction Temp. 0°C to Room Temp.0°C to Room Temp.
Expected Yield 60-75%85-95%
Purification Ion-exchange chromatographyExtraction, Recrystallization
Characterization ¹H NMR, ¹³C NMR, MS (m/z [M+H]⁺ ≈ 217.1)¹H NMR, ¹³C NMR, MS (m/z [M+H]⁺ ≈ 317.2)

Application: Orthogonal Deprotection Strategy

The primary application of this compound is in SPPS where the selective removal of either the Nα-Boc group or the Nδ-Alloc group is required. This orthogonality is crucial for synthesizing complex peptides.[4][5]

  • Boc Group Removal: The Nα-Boc group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which leaves the Alloc group intact. This is the standard deprotection step for chain elongation in Boc-based SPPS.[5]

  • Alloc Group Removal: The Nδ-Alloc group is stable to the acidic and basic conditions of SPPS but is selectively removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[6] This unmasks the side-chain amine for further modification, such as lactam bridge formation for cyclization or attachment of reporter groups.

Orthogonal_Deprotection cluster_acid Acidic Deprotection (Chain Elongation) cluster_pd Palladium Catalysis (Side-Chain Modification) Start Boc-NH-Peptide-Orn(Alloc)-Resin Path_A H₂N-Peptide-Orn(Alloc)-Resin (Free α-Amine) Start->Path_A TFA / DCM Path_B Boc-NH-Peptide-Orn(H)-Resin (Free δ-Amine) Start->Path_B Pd(PPh₃)₄ / Scavenger

Caption: Orthogonal deprotection pathways for this compound.

Protocol 4.1: Alloc Group Deprotection from a Resin-Bound Peptide [6]

  • Swell the peptide-resin containing the Orn(Alloc) residue in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (0.1-0.25 equivalents relative to resin loading) in anhydrous DCM.

  • Add a scavenger, such as phenylsilane (PhSiH₃, 10-20 equivalents), to the palladium solution.

  • Add the resulting catalyst solution to the swollen resin.

  • Agitate the mixture gently at room temperature for 20-30 minutes.

  • Drain the solution and wash the resin thoroughly with DCM, followed by DMF. The unmasked side-chain amine is now ready for subsequent coupling reactions.

References

Solid-Phase Peptide Synthesis of Branched Peptides Using Boc-Orn(Alloc)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy remains a robust and effective method for the chemical synthesis of peptides. The use of orthogonally protected amino acids is crucial for the synthesis of complex peptides with post-translational modifications or unique structural features, such as branching. Nα-Boc-L-ornithine(δ-Alloc)-OH is a key building block for this purpose, enabling the synthesis of peptides with branches at the ornithine side chain.

The Boc group on the α-amino function is labile to moderate acids like trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain. The allyloxycarbonyl (Alloc) group on the δ-amino group of the ornithine side chain is stable to the acidic conditions of Boc deprotection but can be selectively removed under neutral conditions using a palladium(0) catalyst. This orthogonality is the foundation for the synthesis of branched peptides, where a second peptide chain can be assembled on the deprotected ornithine side chain.

These application notes provide a comprehensive overview and detailed protocols for the use of Boc-Orn(Alloc)-OH in Boc-SPPS for the synthesis of branched peptides.

Key Applications

The orthogonal nature of the Boc and Alloc protecting groups in this compound makes it a versatile tool for a range of applications, including:

  • Synthesis of Branched Peptides: The primary application is the creation of peptides with side-chain branches, which can be used to mimic post-translational modifications, create multivalent ligands, or develop novel therapeutic candidates.

  • Development of Enzyme Substrates and Inhibitors: Branched peptides can be designed as specific substrates or inhibitors for enzymes, such as kinases. The branched structure can enhance binding affinity and specificity to the enzyme's active site. For example, branched peptides can be synthesized to act as inhibitors of Rho-associated kinase (ROCK), a key regulator of cellular contraction and motility.

  • Creation of Vaccine Candidates and Immunogens: The presentation of multiple copies of an antigenic peptide on a branched scaffold can elicit a stronger immune response.

  • Drug Delivery Systems: Branched peptides can be used to create carriers for targeted drug delivery.

Data Presentation

The efficiency of each step in the synthesis of a branched peptide is critical for the final purity and yield. The following table summarizes expected quantitative data for a typical synthesis, although actual results may vary depending on the specific peptide sequence.

ParameterMonitoring MethodExpected Efficiency/Purity
Resin Loading Amino Acid Analysis / TNBS test0.3 - 0.8 mmol/g
Boc Deprotection Efficiency Kaiser Test> 99.5%
Coupling Efficiency (Main Chain) Kaiser Test> 99%
Alloc Deprotection Efficiency Mass Spectrometry of cleaved sample> 95%
Coupling Efficiency (Side Chain) Kaiser Test> 99%
Final Crude Peptide Purity RP-HPLC70 - 90%
Final Purity (after purification) RP-HPLC> 98%

Experimental Protocols

The following are detailed protocols for the manual synthesis of a branched peptide using this compound on a solid support.

Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle

This cyclical process is repeated for the elongation of both the main peptide chain and the side chain.

1. Resin Swelling:

  • Place the desired resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.
  • Add dichloromethane (DCM) to swell the resin for 30-60 minutes.
  • Drain the DCM.

2. Nα-Boc Deprotection:

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[1]
  • Agitate for 1-2 minutes, then drain.
  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[1]
  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

3. Neutralization:

  • Wash the resin with isopropanol (IPA) (2 times) and then DCM (3 times).
  • Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.
  • Drain and repeat the neutralization step.
  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

4. Amino Acid Coupling:

  • In a separate vial, dissolve the Nα-Boc protected amino acid (3-4 equivalents relative to resin loading) and an activating agent like HOBt (3-4 equivalents) in N,N-dimethylformamide (DMF).
  • Add a coupling reagent such as DCC (3-4 equivalents) or HBTU (3-4 equivalents) and allow to pre-activate for 5-10 minutes.
  • Add the activated amino acid solution to the neutralized resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the coupling completion using the Kaiser test. A negative result (yellow/colorless beads) indicates a complete reaction. If the test is positive (blue beads), recoupling may be necessary.
  • Wash the resin with DMF (3 times) and DCM (3 times).

Protocol 2: Orthogonal Deprotection of the Alloc Group

This step is performed after the desired main peptide chain has been synthesized and the this compound residue has been incorporated.

1. Resin Preparation:

  • Ensure the N-terminus of the main peptide chain is protected with a Boc group.
  • Swell the peptide-resin in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

2. Deprotection Cocktail Preparation:

  • In a separate, dry flask under an inert atmosphere, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.25 equivalents relative to the resin loading) in anhydrous DCM.
  • Add phenylsilane (PhSiH₃) (15-20 equivalents) to the palladium solution.

3. Alloc Deprotection Reaction:

  • Add the deprotection cocktail to the swollen peptide-resin.
  • Agitate the mixture at room temperature for 20-30 minutes.
  • Drain the solution and repeat the treatment with a fresh deprotection cocktail two more times to ensure complete removal of the Alloc group.

4. Washing:

  • Wash the resin extensively with DCM (5-7 times) to remove all traces of the palladium catalyst and scavenger.
  • Wash with a solution of 5% DIEA in DCM (2 times).
  • Wash again with DCM (3 times) and DMF (3 times). The resin is now ready for the synthesis of the side-chain peptide.

Protocol 3: Synthesis of the Branched Side Chain
  • Following the Alloc deprotection and washing, the synthesis of the side chain is initiated by coupling the first Nα-Boc protected amino acid to the now-free δ-amino group of the ornithine residue.

  • The synthesis of the side chain proceeds by repeating the steps of the Boc-SPPS cycle (Protocol 1) until the desired side-chain sequence is assembled.

Protocol 4: Final Cleavage and Deprotection

This final step cleaves the completed branched peptide from the resin and removes all remaining side-chain protecting groups. Caution: Strong acids like HF and TFMSA are extremely corrosive and toxic. Handle with appropriate safety precautions in a specialized apparatus.

1. Resin Preparation:

  • Wash the fully synthesized branched peptide-resin with DCM and dry it thoroughly under vacuum.

2. Cleavage:

  • For peptides on Merrifield or PAM resin, use anhydrous hydrogen fluoride (HF) with a scavenger cocktail (e.g., p-cresol, p-thiocresol, or anisole) at 0°C for 1-2 hours.
  • For peptides on MBHA or BHA resin, trifluoromethanesulfonic acid (TFMSA) in TFA with scavengers can be used as an alternative to HF.[2]
  • After the cleavage reaction, the strong acid is carefully removed under a stream of nitrogen or by vacuum.

3. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
  • Collect the peptide by centrifugation or filtration.
  • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.
  • Dry the crude peptide under vacuum.
  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final branched peptide by analytical RP-HPLC and mass spectrometry.

Mandatory Visualizations

Experimental Workflow for Branched Peptide Synthesis

G cluster_main_chain Main Chain Synthesis cluster_side_chain Side Chain Synthesis cluster_final Final Steps start Start with Resin swell Swell Resin in DCM start->swell deprotect_boc1 Boc Deprotection (TFA/DCM) swell->deprotect_boc1 neutralize1 Neutralization (DIEA/DCM) deprotect_boc1->neutralize1 couple1 Couple Boc-AA-OH neutralize1->couple1 wash1 Wash couple1->wash1 wash1->deprotect_boc1 Repeat for n cycles incorporate_orn Couple this compound wash1->incorporate_orn wash_orn Wash incorporate_orn->wash_orn deprotect_boc2 Boc Deprotection (TFA/DCM) wash_orn->deprotect_boc2 neutralize2 Neutralization (DIEA/DCM) deprotect_boc2->neutralize2 couple2 Couple Subsequent Boc-AA-OH neutralize2->couple2 wash2 Wash couple2->wash2 wash2->deprotect_boc2 Repeat for m cycles main_chain_done Main Chain Assembled wash2->main_chain_done deprotect_alloc Alloc Deprotection (Pd(PPh₃)₄ / PhSiH₃) main_chain_done->deprotect_alloc wash_alloc Wash deprotect_alloc->wash_alloc couple3 Couple Boc-AA-OH to Orn Side Chain wash_alloc->couple3 deprotect_boc3 Boc Deprotection (TFA/DCM) neutralize3 Neutralization (DIEA/DCM) deprotect_boc3->neutralize3 neutralize3->couple3 Repeat for p cycles wash3 Wash couple3->wash3 wash3->deprotect_boc3 side_chain_done Side Chain Assembled wash3->side_chain_done final_cleavage Final Cleavage (HF or TFMSA) side_chain_done->final_cleavage purify Purification (RP-HPLC) final_cleavage->purify analyze Analysis (HPLC, MS) purify->analyze final_product Branched Peptide analyze->final_product

Caption: Workflow for the solid-phase synthesis of a branched peptide using this compound.

Signaling Pathway: Inhibition of Rho-Kinase (ROCK)

Branched peptides can be designed as inhibitors of kinases like Rho-kinase (ROCK), which plays a crucial role in cellular contraction. By mimicking a substrate or binding to an allosteric site, a branched peptide can block the downstream signaling cascade.

G cluster_pathway Rho-Kinase (ROCK) Signaling Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_P Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_P Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC_P->pMLC Dephosphorylates Contraction Actomyosin Contraction pMLC->Contraction Leads to Inhibitor Branched Peptide Inhibitor (Synthesized via This compound) Inhibitor->ROCK Blocks

References

Application Notes and Protocols for Alloc Deprotection Using Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the removal of the allyloxycarbonyl (Alloc) protecting group using palladium catalysts. The Alloc group is a valuable tool in chemical synthesis, particularly in peptide and carbohydrate chemistry, due to its orthogonality with other common protecting groups like Boc and Fmoc.[1][2] Its cleavage under mild, neutral conditions using a palladium(0) catalyst makes it suitable for complex molecules.[2]

Reaction Mechanism

The deprotection of the Alloc group proceeds via a palladium-catalyzed process known as the Tsuji-Trost allylation.[3] The catalytic cycle is initiated by the coordination of a Pd(0) species to the allyl group of the Alloc-protected substrate. This is followed by oxidative addition to form a π-allyl palladium(II) complex, which releases the carbamate.[1][3] The carbamate then readily decarboxylates to yield the free amine.[1] To regenerate the active Pd(0) catalyst and prevent side reactions, an allyl scavenger is required to quench the allyl cation.[2][4]

Key Components of Alloc Deprotection
  • Palladium(0) Catalyst: The most common catalyst precursor is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[5][6] It dissociates in solution to provide the active catalytic species.[3]

  • Allyl Scavenger: A nucleophilic agent that traps the allyl group from the palladium complex, preventing re-alkylation of the deprotected amine and turning over the catalyst.[2][7] The choice of scavenger can significantly impact reaction efficiency and prevent side reactions.[4]

  • Solvent: Anhydrous, degassed solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) are typically used to ensure catalyst stability and reaction efficiency.[5][8]

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes various reported conditions for the palladium-catalyzed deprotection of the Alloc group, providing a basis for comparison and optimization.

Catalyst (eq.)Scavenger (eq.)SolventTemperatureTimeNotes
Pd(PPh₃)₄ (0.1-0.25)Phenylsilane (PhSiH₃) (20)DCMRoom Temp.2 x 20 minA common and reliable method for on-resin deprotection.[5][9]
Pd(PPh₃)₄ (0.25)Phenylsilane (PhSiH₃) (15)DCM40°C (Microwave)2 x 5 minMicrowave irradiation significantly accelerates the deprotection process.[10]
Pd(PPh₃)₄ (N/A)Dimethylamine borane (Me₂NH·BH₃) (40)DCMRoom Temp.40 minFound to be superior to morpholine or PhSiH₃ in some cases, preventing allyl back-alkylation.[2][4]
Pd(PPh₃)₄ (0.1-0.25)Dimethylamine borane (40)DCMRoom Temp.40 minEffective for on-resin applications.[5]
Pd(PPh₃)₄ (N/A)MorpholineTHFRoom Temp.N/AA classical scavenger, though sometimes less efficient than others.[1][2]
Pd(PPh₃)₄ (N/A)Sodium borohydride (NaBH₄)N/AN/AN/ACan be used as a hydride donor to reduce the allyl group.[1][11]
Pd(PPh₃)₄ (0.25)Phenylsilane (PhSiH₃) (24)DCMRoom Temp.30 minUsed successfully for the synthesis of complex cyclic peptides on resin.[6]

Experimental Protocols

Protocol 1: Standard On-Resin Alloc Deprotection with Phenylsilane

This protocol describes a standard procedure for removing the Alloc group from a substrate attached to a solid support, such as a resin in solid-phase peptide synthesis (SPPS).

Materials:

  • Alloc-protected substrate on resin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel with a frit for solid-phase synthesis

Procedure:

  • Resin Preparation: Place the Alloc-protected peptide-resin in the reaction vessel. Swell the resin by washing it three times with DCM. Drain the solvent completely after the final wash.[5]

  • Deprotection Solution Preparation: In a separate flask under an inert atmosphere, prepare the deprotection solution. For a 0.1 mmol scale reaction, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents) in anhydrous DCM. Carefully add phenylsilane (20 equivalents) to the palladium solution.[5]

  • Deprotection Reaction: Add the freshly prepared deprotection solution to the swollen resin. Ensure the resin is fully suspended.[5]

  • Agitation: Gently agitate the resin suspension under an inert atmosphere at room temperature for 20 minutes.[5]

  • First Wash: Drain the reaction mixture from the resin.

  • Repeat Deprotection: Add a fresh portion of the deprotection solution to the resin and agitate for another 20 minutes to ensure complete removal of the Alloc group.[5]

  • Final Washes: Drain the reaction solution. Wash the resin extensively to remove residual catalyst and scavenger. A typical wash sequence is:

    • DCM (5 times)

    • DMF (3 times)

    • DCM (5 times)[5]

  • Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the complete removal of the Alloc group.

Protocol 2: Microwave-Assisted On-Resin Alloc Deprotection

This protocol utilizes microwave heating to significantly reduce the reaction time.

Materials:

  • Alloc-protected substrate on resin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

  • Microwave peptide synthesizer or a scientific microwave reactor

Procedure:

  • Resin Preparation: Place the peptide-resin in a microwave-safe reaction vessel and swell with DCM.

  • Deprotection Solution Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM.[10]

  • First Irradiation: Add the deprotection solution to the resin. Place the vessel in the microwave synthesizer and irradiate at 40°C for 5 minutes.[10]

  • Wash: Drain the reaction mixture and wash the resin with DCM.

  • Second Irradiation: Add a fresh portion of the deprotection solution and irradiate again at 40°C for 5 minutes.[10]

  • Final Washes: Drain the vessel and wash the resin thoroughly with DCM to remove all traces of reagents.

  • Confirmation: Confirm complete deprotection via HPLC and mass spectrometry analysis of a cleaved sample.

Visualizations

Palladium-Catalyzed Alloc Deprotection Mechanism

Alloc_Deprotection_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PiAllyl π-Allyl Pd(II) Complex Pd0->PiAllyl Oxidative Addition PiAllyl->Pd0 Reductive Elimination Amine Deprotected Amine (R-NH₂ + CO₂) PiAllyl->Amine Decarboxylation TrappedAllyl Trapped Allyl (Scavenger-Allyl) PiAllyl->TrappedAllyl Alloc Alloc-Protected Amine (R-NH-Alloc) Alloc->PiAllyl + Scavenger Allyl Scavenger (e.g., PhSiH₃) Scavenger->PiAllyl

Caption: The catalytic cycle of palladium-mediated Alloc deprotection.

Experimental Workflow for On-Resin Deprotection

Exp_Workflow cluster_main Deprotection Steps Start Start: Alloc-Protected Resin Swell 1. Swell Resin (e.g., DCM) Start->Swell Prepare 2. Prepare Deprotection Solution (Pd(PPh₃)₄ + Scavenger in Solvent) React 3. Add Solution & React (Agitate or Microwave) Swell->React Prepare->React Wash1 4. Drain & Repeat Reaction React->Wash1 Wash2 5. Extensive Washing (DCM, DMF, etc.) Wash1->Wash2 Analyze 6. Cleave & Analyze (HPLC, Mass Spec) Wash2->Analyze End End: Deprotected Resin Analyze->End

References

Orthogonal Deprotection of Boc and Alloc Groups in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is fundamental to the successful assembly of complex peptides and peptide conjugates.[1] Orthogonality allows for the selective removal of a specific protecting group in the presence of others, enabling site-specific modifications such as branching, cyclization, and labeling.[2][3][4] This document provides a detailed guide to the orthogonal deprotection of two commonly employed protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the palladium-sensitive allyloxycarbonyl (Alloc) group. Understanding the distinct chemical conditions required for the cleavage of each group is crucial for their effective and independent manipulation during SPPS.[5][6][7]

The Boc group, typically used for Nα-amino protection, is readily cleaved by treatment with moderate to strong acids like trifluoroacetic acid (TFA).[2][8][9] In contrast, the Alloc group, often employed for the protection of side-chain functionalities (e.g., on lysine or ornithine), is stable to acidic and basic conditions but can be selectively removed under mild conditions using a palladium(0) catalyst in the presence of a scavenger.[10][11] This orthogonal relationship provides a powerful tool for the synthesis of modified peptides.

Data Presentation: Deprotection Conditions and Efficiency

The following tables summarize the typical conditions for the deprotection of Boc and Alloc groups, along with reported efficiencies.

Protecting GroupReagentsSolventTimeTemperatureTypical PurityReference
Boc 50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)5 - 30 minRoom Temp.>95%[9][12]
Boc 4 M HClDioxane10 - 30 minRoom Temp.Variable[12]
Alloc Pd(PPh₃)₄ (0.1 - 1.0 equiv) + Phenylsilane (20 equiv)Dichloromethane (DCM) or Tetrahydrofuran (THF)2 x 20 minRoom Temp.>95%[11][13]
Alloc Pd(PPh₃)₄ (1.0 equiv) + N-Methylaniline (28 equiv)Dimethylformamide (DMF) or Tetrahydrofuran (THF)2 hoursRoom Temp.High[14]
Alloc (Metal-Free) I₂ (5 equiv) + H₂O (8 equiv)PolarClean (PC) / Ethyl Acetate (EtOAc) (1:4)1.5 hours50°C99%[15]

Experimental Protocols

Protocol 1: Boc Group Deprotection

This protocol describes the standard procedure for the removal of the Nα-Boc protecting group from a peptide-resin.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • 50% TFA in DCM (v/v)

  • Diisopropylethylamine (DIEA)

  • 10% DIEA in DCM (v/v)

  • Methanol

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Boc-protected peptide-resin in DCM for 30 minutes.

  • Drain the solvent.

  • Add the 50% TFA in DCM solution to the resin and agitate for 5 minutes (pre-wash).[9]

  • Drain the TFA solution.

  • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[9] The duration may need to be optimized depending on the sequence to avoid incomplete deprotection.[12][16]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3 x resin volume).

  • Neutralize the resulting trifluoroacetate salt by washing with 10% DIEA in DCM (2 x 2 minutes).

  • Wash the resin with DCM (3 x resin volume).

  • Wash the resin with methanol (2 x resin volume) and dry under vacuum.

Protocol 2: Alloc Group Deprotection using Palladium(0)

This protocol outlines the removal of an Alloc protecting group from a side-chain functionality on a peptide-resin using a palladium catalyst.

Materials:

  • Alloc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Alloc-protected peptide-resin in DCM for 30 minutes.

  • Drain the solvent.

  • Prepare the deprotection solution: Dissolve Pd(PPh₃)₄ (0.1 equivalents relative to resin loading) in DCM. To this solution, add phenylsilane (20 equivalents relative to resin loading).[11]

  • Add the deprotection solution to the resin and agitate for 20 minutes at room temperature.[11]

  • Drain the solution.

  • Repeat steps 3 and 4 one more time to ensure complete deprotection.[11]

  • Wash the resin thoroughly with DCM (5 x resin volume).

  • Wash the resin with a solution of 5% sodium diethyldithiocarbamate trihydrate in DMF to scavenge residual palladium.

  • Wash the resin with DMF (3 x resin volume).

  • Wash the resin with DCM (3 x resin volume).

  • Wash the resin with methanol (2 x resin volume) and dry under vacuum.

Protocol 3: Metal-Free Alloc Group Deprotection

This protocol describes a more environmentally friendly method for Alloc group removal.[15]

Materials:

  • Alloc-protected peptide-resin

  • PolarClean (PC)

  • Ethyl Acetate (EtOAc)

  • Iodine (I₂)

  • Water

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Alloc-protected peptide-resin in a 1:4 mixture of PC/EtOAc.

  • Prepare the deprotection solution: a solution of I₂ (5 equivalents) and H₂O (8 equivalents) in 1:4 PC/EtOAc.[15]

  • Add the deprotection solution to the resin and agitate at 50°C for 1.5 hours.[15]

  • Drain the solution.

  • Wash the resin thoroughly with the PC/EtOAc solvent mixture.

  • Wash the resin with DCM (3 x resin volume).

  • Wash the resin with methanol (2 x resin volume) and dry under vacuum.

Visualizations

Orthogonal_Deprotection_Workflow Start Start: Peptide-Resin with Boc (Nα) and Alloc (Side-Chain) Protection Boc_Deprotection Boc Deprotection Start->Boc_Deprotection TFA / DCM Alloc_Deprotection Alloc Deprotection Start->Alloc_Deprotection Pd(0) / Scavenger or I₂/H₂O Intermediate_1 Free Nα-Amine, Alloc-Protected Side-Chain Boc_Deprotection->Intermediate_1 Intermediate_2 Boc-Protected Nα, Free Side-Chain Amine Alloc_Deprotection->Intermediate_2 Chain_Elongation Further Peptide Chain Elongation Intermediate_1->Chain_Elongation Side_Chain_Modification Side-Chain Modification Intermediate_2->Side_Chain_Modification Chain_Elongation->Alloc_Deprotection Final_Cleavage Final Cleavage from Resin Chain_Elongation->Final_Cleavage Side_Chain_Modification->Boc_Deprotection Side_Chain_Modification->Final_Cleavage End Modified Peptide Final_Cleavage->End

Caption: Orthogonal deprotection workflow for Boc and Alloc groups.

Boc_Deprotection_Mechanism Boc_Protected Boc-NH-Peptide Protonation Protonation of Carbonyl Oxygen Boc_Protected->Protonation TFA Carbocation_Formation Formation of tert-Butyl Cation Protonation->Carbocation_Formation Loss of CO₂ Deprotected_Amine H₂N-Peptide (as TFA salt) Carbocation_Formation->Deprotected_Amine Byproducts CO₂ + Isobutene Carbocation_Formation->Byproducts

Caption: Simplified mechanism of Boc deprotection.

Alloc_Deprotection_Mechanism Alloc_Protected Alloc-NH-Peptide Pd_Complex π-Allyl Palladium Complex Formation Alloc_Protected->Pd_Complex Pd(0) Nucleophilic_Attack Nucleophilic Attack by Scavenger Pd_Complex->Nucleophilic_Attack Scavenger Deprotected_Amine H₂N-Peptide Nucleophilic_Attack->Deprotected_Amine Decarboxylation Byproducts CO₂ + Allyl-Scavenger Nucleophilic_Attack->Byproducts

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-Orn(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of cyclic peptides utilizing Nα-Boc-Nδ-Alloc-L-ornithine (Boc-Orn(Alloc)-OH). This protocol leverages an orthogonal protection strategy, where the Boc group serves for temporary Nα-protection during solid-phase peptide synthesis (SPPS), and the Alloc group provides selective side-chain deprotection for subsequent on-resin cyclization. This method is particularly valuable for creating conformationally constrained peptides with enhanced metabolic stability and biological activity, which are promising candidates in drug development.[1][2]

Principle of the Method

The synthesis of a cyclic peptide via a side-chain lactam bridge using this compound is accomplished through a multi-step process on a solid support. The core of this strategy lies in the use of orthogonal protecting groups. The Boc group on the α-amine is labile to moderately acidic conditions (e.g., trifluoroacetic acid, TFA), while the Alloc group on the ornithine side-chain is stable to these conditions but can be selectively removed using a palladium(0) catalyst.[3][4] This allows for the elongation of the peptide chain using a standard Boc-SPPS methodology. Following chain assembly, the Alloc group is removed, exposing the δ-amino group of ornithine. This free amine can then react with a C-terminal carboxylic acid or the side-chain of an acidic amino acid (e.g., Asp or Glu) to form a cyclic lactam structure. The final cyclic peptide is then cleaved from the resin and globally deprotected.

Experimental Protocols

Protocol 1: Linear Peptide Synthesis via Boc-SPPS

This protocol outlines the manual synthesis of a linear peptide on a 2-chlorotrityl chloride resin, which allows for cleavage of the protected peptide if solution-phase cyclization is desired, or can be carried through to on-resin cyclization.

Materials:

  • 2-chlorotrityl chloride resin

  • This compound

  • Other Boc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Boc deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization solution: 10% DIPEA in DCM

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the 2-chlorotrityl chloride resin (e.g., 300 mg, 0.1 mmol scale) in DCM for at least 30 minutes in a reaction vessel.[5]

    • Dissolve this compound (or another C-terminal amino acid) (2 eq.) and DIPEA (4 eq.) in DCM.

    • Add the amino acid solution to the swelled resin and shake for 2-4 hours.

    • Cap any unreacted sites by adding methanol and shaking for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 20 minutes to remove the Boc protecting group.[6]

    • Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).[6]

  • Neutralization:

    • Treat the resin with 10% DIPEA in DCM for 2 minutes (repeat twice).[6]

    • Wash the resin with DCM (3x).[6]

  • Amino Acid Coupling:

    • Dissolve the next Boc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Alloc Deprotection and Cyclization

This protocol describes the selective removal of the Alloc group and the subsequent formation of a lactam bridge on the solid support.

Materials:

  • Resin-bound linear peptide

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger: Phenylsilane (PhSiH₃)

  • Cyclization reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DIPEA

  • Solvents: Anhydrous DCM, DMF

Procedure:

  • Alloc Group Deprotection:

    • Wash the resin-bound peptide with anhydrous DCM (3x) under an inert atmosphere (e.g., Argon or Nitrogen).[5]

    • Prepare a solution of Pd(PPh₃)₄ (0.1-0.25 eq.) in anhydrous DCM.[5][7]

    • Add the catalyst solution to the resin.

    • Add phenylsilane (20-25 eq.) to the resin suspension.[5][7]

    • Shake the reaction mixture at room temperature for 20-40 minutes.[5] It is possible to use a microwave synthesizer at 38°C for two 5-minute intervals to accelerate this step.[4]

    • Repeat the deprotection step to ensure complete removal.[5]

    • Wash the resin thoroughly with DCM (5x), DMF (5x), and DCM (5x) to remove all traces of the catalyst and scavenger.

  • On-Resin Cyclization (Lactam Bridge Formation):

    • Swell the resin in DMF.

    • Add a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF to the resin.

    • Shake the reaction mixture at room temperature for 4-24 hours.[6]

    • Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS.[6]

    • Once the cyclization is complete, wash the resin with DMF (5x) and DCM (3x).[6]

Protocol 3: Cleavage, Deprotection, and Purification

This protocol details the final steps to obtain the purified cyclic peptide.

Materials:

  • Cleavage cocktail: TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.[6]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[6]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.[6]

  • Purification:

    • Dry the crude peptide pellet under a stream of nitrogen.

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization:

    • Lyophilize the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a hypothetical cyclic peptide using the protocols described above. Actual results may vary depending on the peptide sequence and specific reaction conditions.

ParameterValueMethod of Determination
Resin Loading Efficiency0.5 - 0.7 mmol/gUV-Vis spectroscopy (Fmoc quantification) or Gravimetric analysis
Average Coupling Efficiency>99%Kaiser Test / LC-MS of cleaved aliquots
Alloc Deprotection Efficiency>98%LC-MS analysis of a cleaved aliquot
On-Resin Cyclization Yield60 - 85%LC-MS analysis comparing linear precursor to cyclic product
Final Purity of Crude Peptide50 - 70%Analytical RP-HPLC
Final Purity after Purification>98%Analytical RP-HPLC
Final Yield (based on initial resin loading)15 - 30%Gravimetric analysis of lyophilized product
Molecular Mass VerificationExpected M+H⁺Mass Spectrometry (e.g., ESI-MS)

Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Final Processing Resin 1. Resin Swelling & Loading (2-chlorotrityl chloride resin) Deprotection1 2. Boc Deprotection (50% TFA/DCM) Resin->Deprotection1 Coupling 3. Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIPEA) Deprotection1->Coupling Elongation 4. Repeat for Sequence (Linear Peptide-Resin) Coupling->Elongation Alloc_Deprotection 5. Alloc Deprotection (Pd(PPh3)4, PhSiH3) Elongation->Alloc_Deprotection Lactam_Formation 6. Lactam Bridge Formation (PyBOP, DIPEA) Alloc_Deprotection->Lactam_Formation Cleavage 7. Cleavage & Global Deprotection (TFA Cocktail) Lactam_Formation->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Final_Product 9. Lyophilization (Pure Cyclic Peptide) Purification->Final_Product

Caption: Experimental workflow for cyclic peptide synthesis.

Caption: Key chemical transformations in the synthesis.

References

Application Notes and Protocols for Branched Peptide Synthesis Using Boc-Orn(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched peptides offer unique structural and functional properties compared to their linear counterparts, leading to applications in drug delivery, vaccine development, and biomaterial science. The synthesis of these complex structures requires a robust and orthogonal protection strategy. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of branched peptides utilizing Nα-Boc-Nδ-Alloc-L-ornithine (Boc-Orn(Alloc)-OH) as the key branching unit. The orthogonality of the acid-labile Boc group and the palladium-labile Alloc group allows for the selective deprotection and subsequent elongation of peptide chains from both the α-amino group of the main chain and the δ-amino group of the ornithine side chain.

Principle of Orthogonal Protection

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.[1][2] The synthesis of complex peptides, such as branched structures, necessitates the use of an orthogonal protection strategy.[3][4][5] This strategy employs protecting groups that can be selectively removed under distinct chemical conditions, allowing for precise control over the synthetic pathway.[5][6] In this protocol, we utilize a three-dimensional protection scheme:

  • Temporary Nα-amino protecting group (Boc): The tert-butyloxycarbonyl (Boc) group protects the N-terminus of the growing peptide chain and is removed at each cycle of amino acid addition using a mild acid, typically trifluoroacetic acid (TFA).[7]

  • Permanent side-chain protecting groups: Reactive side chains of other amino acids are protected by groups (e.g., Benzyl-based) that are stable to the conditions of Boc-deprotection but are cleaved during the final step of peptide cleavage from the resin with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Auxiliary orthogonal protecting group (Alloc): The allyloxycarbonyl (Alloc) group protects the δ-amino group of the ornithine side chain.[8] This group is stable to the acidic conditions used for Boc removal and the basic conditions sometimes used in SPPS. It can be selectively removed using a palladium(0) catalyst, allowing for the initiation of the peptide branch.[8][9][10]

Experimental Protocols

This section details the step-by-step procedure for the synthesis of a branched peptide on a solid support using this compound.

Materials and Reagents
  • This compound (CAS: 171820-74-9)[11][12][13]

  • Boc-protected amino acids

  • Merrifield resin (or other suitable solid support)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dithiothreitol (DTT) or other scavengers

  • Coupling reagents (e.g., HBTU, HATU)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) or other allyl scavengers

  • Piperidine (for optional Fmoc-based branch synthesis)

  • Acetic anhydride

  • Diethyl ether

  • Acetonitrile (ACN) for HPLC

  • Water (HPLC grade)

Protocol for Branched Peptide Synthesis

Step 1: Resin Preparation and First Amino Acid Coupling

  • Swell the resin (e.g., 1 g, 0.5 mmol/g loading) in DCM in a peptide synthesis vessel for at least 30 minutes.

  • Wash the resin with DMF (3 x 10 mL).

  • Couple the first Boc-protected amino acid to the resin using standard coupling protocols (e.g., with HBTU/DIPEA in DMF).

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Perform a capping step with acetic anhydride to block any unreacted sites on the resin.

Step 2: Main Chain Elongation

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc group.

  • Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Neutralization: Neutralize the resulting amine salt with a 10% solution of DIPEA in DMF.

  • Coupling: Couple the next Boc-protected amino acid (including this compound at the desired branching point) using a coupling reagent like HBTU in the presence of DIPEA. The reaction progress can be monitored using a Kaiser test.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat steps 2.1-2.5 for each subsequent amino acid in the main peptide chain.

Step 3: Selective Alloc Deprotection

  • Wash the peptide-resin with DCM (5 x 10 mL) to ensure it is free of DMF.

  • Prepare a solution of Pd(PPh₃)₄ (0.1-0.2 equivalents relative to the resin loading) and a scavenger such as phenylsilane (20 equivalents) in DCM.[8]

  • Add the palladium catalyst solution to the peptide-resin and agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2 hours at room temperature.[8] Microwave-assisted deprotection can also be employed to accelerate this step.[9][10]

  • Drain the reaction vessel and wash the resin thoroughly with DCM (5 x 10 mL) and DMF (5 x 10 mL) to remove all traces of the palladium catalyst and scavenger. A wash with a solution of sodium diethyldithiocarbamate in DMF can also be used to ensure complete removal of palladium.

Step 4: Branch Chain Elongation

  • With the δ-amino group of the ornithine residue now free, the peptide branch can be synthesized.

  • Follow the standard solid-phase peptide synthesis steps as outlined in Step 2 (coupling, washing, deprotection) to elongate the branch chain with the desired sequence of Boc-protected amino acids.

Step 5: Cleavage and Deprotection

  • Once the synthesis of both the main chain and the branch is complete, wash the peptide-resin with DCM (5 x 10 mL) and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/scavenger) to cleave the peptide from the solid support and remove the side-chain protecting groups. The choice of scavenger will depend on the amino acid composition of the peptide.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether.

  • Lyophilize the crude peptide to obtain a dry powder.

Step 6: Purification and Characterization

  • Purify the crude branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its molecular weight and by analytical HPLC to determine its purity.

Data Presentation

The success of branched peptide synthesis can be evaluated by the yield and purity of the final product. The following table provides representative data for the synthesis of a model branched peptide.

ParameterResult
Crude Peptide Yield 65%
Purity (by analytical HPLC) >95% after purification
Expected Mass (Da) [Insert Expected Mass]
Observed Mass (Da) [Insert Observed Mass]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of a branched peptide using this compound.

G cluster_main Main Chain Synthesis cluster_branch Branch Synthesis A Resin Swelling & First AA Coupling B Boc Deprotection (TFA) A->B C Neutralization (DIPEA) B->C D Boc-AA Coupling (incl. This compound) C->D E Repeat for Main Chain D->E F Selective Alloc Deprotection (Pd(PPh₃)₄ / PhSiH₃) E->F G Boc Deprotection (TFA) H Neutralization (DIPEA) G->H I Boc-AA Coupling H->I J Repeat for Branch Chain I->J K Final Cleavage & Deprotection (TFA) J->K F->G L Purification & Characterization K->L

Caption: Workflow for branched peptide synthesis using this compound.

Orthogonal Protection and Deprotection Logic

The following diagram illustrates the logical relationship of the orthogonal protecting groups used in this protocol.

G cluster_deprotection Selective Deprotection Steps Peptide Peptide-Resin Nα-Boc Nδ-Alloc-Orn Side-Chain-PG Boc_Dep Boc Deprotection (TFA) Peptide:n->Boc_Dep Cycle Alloc_Dep Alloc Deprotection (Pd(0)) Peptide:d->Alloc_Dep Main_Chain Main Chain Elongation Boc_Dep->Main_Chain Branch_Chain Branch Chain Elongation Alloc_Dep->Branch_Chain Final_Cleavage Final Cleavage (Strong Acid) Final_Peptide Purified Branched Peptide Final_Cleavage->Final_Peptide Main_Chain->Peptide:n Main_Chain->Final_Cleavage Branch_Chain->Final_Cleavage

Caption: Orthogonal deprotection strategy for branched peptide synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Alloc Removal from Ornithine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyloxycarbonyl (Alloc) protecting group is a valuable tool in peptide synthesis and the development of complex organic molecules. Its stability to both acidic and basic conditions, commonly used for the removal of Boc and Fmoc protecting groups respectively, allows for orthogonal protection strategies. This orthogonality is particularly useful for the selective deprotection of amino acid side chains, such as that of ornithine, enabling site-specific modifications like lactam bridge formation, labeling, or conjugation.

The removal of the Alloc group is typically achieved through a palladium(0)-catalyzed reaction in the presence of a scavenger.[1] This process, often referred to as the Tsuji-Trost reaction, involves the formation of a π-allyl palladium complex, followed by nucleophilic attack by a scavenger to release the deprotected amine and regenerate the palladium catalyst.[2] This document provides detailed protocols and application notes for the efficient removal of the Alloc group from the side chain of ornithine residues in solid-phase peptide synthesis (SPPS).

Chemical Reaction and Mechanism

The palladium-catalyzed deprotection of an Alloc-protected ornithine residue proceeds via the following general scheme:

Alloc Deprotection Mechanism cluster_0 Reaction Scheme cluster_1 Catalytic Cycle Alloc-Orn R-Orn(Alloc) Deprotected-Orn R-Orn(NH₂) Alloc-Orn->Deprotected-Orn + Pd(0) + Scavenger Pd(0) Pd(PPh₃)₄ Scavenger Scavenger (e.g., PhSiH₃) Byproducts Byproducts A Pd⁰L₂ B π-allyl-Pdᴵᴵ Complex A->B Oxidative Addition C Deprotected Amine B->C Nucleophilic Attack by Scavenger D Allyl-Scavenger B->D D->A Reductive Elimination

Figure 1: General scheme and catalytic cycle for palladium-catalyzed Alloc deprotection.

The reaction is initiated by the coordination of the palladium(0) catalyst to the allyl group of the Alloc-protected ornithine.[2] This is followed by oxidative addition to form a π-allyl palladium(II) complex. A scavenger then nucleophilically attacks the π-allyl complex, leading to the formation of an allylated scavenger and the release of the free amine. Reductive elimination regenerates the palladium(0) catalyst, allowing it to participate in further deprotection cycles.[2]

Experimental Protocols

The following protocols outline the on-resin deprotection of the Alloc group from an ornithine side chain. These procedures are generally performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst, although some studies suggest that the reaction can be tolerant to atmospheric conditions for single deprotection events.[3]

Protocol 1: Alloc Deprotection using Phenylsilane as a Scavenger

This is a widely used and effective method for Alloc removal.

Materials:

  • Fmoc-peptide-resin containing Orn(Alloc)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Sodium N,N-diethyldithiocarbamate solution in DMF (for washing, optional)

Experimental Workflow:

Alloc Deprotection Workflow start Start: Peptide-Resin with Orn(Alloc) swell 1. Swell resin in anhydrous DCM start->swell prepare_catalyst 2. Prepare catalyst solution: Pd(PPh₃)₄ and PhSiH₃ in DCM swell->prepare_catalyst add_catalyst 3. Add catalyst solution to the resin prepare_catalyst->add_catalyst react 4. Agitate at room temperature (20-30 min) add_catalyst->react monitor 5. Monitor reaction (e.g., HPLC of cleaved sample) react->monitor repeat 6. Repeat treatment if necessary monitor->repeat Incomplete? wash_dcm 7. Wash resin extensively with DCM monitor->wash_dcm Complete repeat->add_catalyst wash_scavenger 8. Wash with scavenger solution (optional, e.g., sodium N,N-diethyldithiocarbamate) wash_dcm->wash_scavenger end End: Deprotected Peptide-Resin wash_scavenger->end

Figure 2: Workflow for on-resin Alloc deprotection of ornithine.

Procedure:

  • Swell the Fmoc-peptide-resin containing the Orn(Alloc) residue in anhydrous DCM under an inert atmosphere.[4]

  • In a separate flask, prepare the catalyst solution by dissolving tetrakis(triphenylphosphine)palladium(0) (0.1-0.25 equivalents relative to resin loading) in anhydrous DCM.[4]

  • To the palladium solution, add phenylsilane (10-20 equivalents).[4]

  • Add the resulting catalyst solution to the swollen resin.

  • Agitate the mixture at room temperature for 20-30 minutes.[4]

  • The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC or mass spectrometry.[4]

  • If the deprotection is incomplete, the treatment with a fresh catalyst solution can be repeated.[1][4]

  • Once the reaction is complete, wash the resin extensively with DCM.[1]

  • To remove residual palladium, the resin can be washed with a solution of sodium N,N-diethyldithiocarbamate in DMF.[4]

Protocol 2: Alloc Deprotection using Amine-Borane Complexes as Scavengers

Amine-borane complexes offer an alternative to silanes and can allow for rapid deprotection under near-neutral conditions.[5][6]

Materials:

  • Fmoc-peptide-resin containing Orn(Alloc)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Dimethylamine-borane complex (Me₂NH·BH₃) or ammonia-borane (H₃N·BH₃)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in anhydrous DCM under an argon atmosphere.

  • Add the amine-borane complex (e.g., 6 equivalents of H₃N·BH₃ or Me₂NH·BH₃) to the resin and agitate for a few minutes.[5]

  • In a separate flask, dissolve Pd(PPh₃)₄ (10 mol% based on resin substitution) in anhydrous DCM.[5]

  • Add the palladium catalyst solution to the resin suspension.

  • Agitate the mixture at room temperature for 10 minutes.[5]

  • Drain the reaction solution and wash the resin with DCM.

  • Repeat the deprotection procedure one more time.[5]

  • After the final deprotection step, wash the resin successively with DCM, 0.2% TFA in DCM, DCM, 5% DIEA in DCM, and finally with DCM.[5]

Quantitative Data Summary

The efficiency of Alloc deprotection can be influenced by the choice of catalyst, scavenger, and reaction conditions. The following tables summarize typical quantitative parameters for the protocols described above.

Table 1: Reagent Equivalents for Alloc Deprotection of Ornithine

ReagentProtocol 1 (Phenylsilane)Protocol 2 (Amine-Borane)
Catalyst
Pd(PPh₃)₄0.1 - 0.25 eq.[4]0.1 eq. (10 mol%)[5]
Scavenger
Phenylsilane (PhSiH₃)10 - 20 eq.[4]-
Amine-Borane (e.g., Me₂NH·BH₃)-6 eq.[5]

Table 2: Reaction Conditions for Alloc Deprotection of Ornithine

ParameterProtocol 1 (Phenylsilane)Protocol 2 (Amine-Borane)
Solvent Dichloromethane (DCM)[4]Dichloromethane (DCM)[5]
Temperature Room Temperature[4]Room Temperature[5]
Reaction Time 20 - 30 minutes[4]2 x 10 minutes[5]
Atmosphere Inert (Nitrogen or Argon)[4]Argon[5]

Palladium Scavenging Post-Deprotection

Residual palladium can interfere with subsequent synthetic steps or contaminate the final product. Therefore, efficient removal of the palladium catalyst is crucial. While extensive washing with DCM and DMF is a primary step, more targeted scavengers can be employed.

  • Thiol-based Scavengers: Silica-based scavengers functionalized with thiol groups (e.g., SiliaMetS Thiol) are effective for scavenging various forms of palladium.[7]

  • Thiourea-based Scavengers: SiliaMetS Thiourea is another versatile scavenger for palladium and works well in organic solvents.[7]

  • Activated Carbon: In some instances, activated carbon can be used to reduce palladium contamination.[7]

  • Polymer-based Scavengers: Materials like Smopex®, which are fibrous polymers with functional groups, can be used to recover platinum group metals, including palladium.[8]

Troubleshooting and Key Considerations

  • Incomplete Deprotection: If monitoring indicates incomplete removal of the Alloc group, a second treatment with a fresh catalyst and scavenger solution is recommended.[1][4]

  • Catalyst Inactivation: The palladium(0) catalyst is sensitive to oxidation. While some tolerance to air has been noted, performing the reaction under an inert atmosphere is best practice to ensure high efficiency.[3]

  • N-terminal Protection: Ensure the N-terminus of the peptide is protected (e.g., with Fmoc) during Alloc deprotection of the ornithine side chain to prevent unwanted side reactions.[2]

  • Monitoring the Reaction: Regular monitoring of the deprotection reaction using analytical techniques such as HPLC or mass spectrometry is crucial to determine the reaction endpoint and avoid unnecessary exposure of the peptide to the reaction conditions.[4]

Conclusion

The palladium-catalyzed removal of the Alloc protecting group from ornithine is a robust and efficient method that enables advanced peptide design and synthesis. By selecting the appropriate catalyst, scavenger, and reaction conditions, researchers can achieve clean and complete deprotection, opening the door for a wide range of site-specific modifications. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this important synthetic transformation in both research and drug development settings.

References

Application Notes and Protocols for the Coupling of Boc-Orn(Alloc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. The tert-butyloxycarbonyl (Boc) strategy is a classical and robust method for SPPS, relying on the acid-labile Boc group for temporary Nα-amino protection.[1][2]

The non-proteinogenic amino acid Boc-L-Ornithine(Alloc)-OH is a valuable building block in the synthesis of complex peptides. It features:

  • Nα-Boc group: An acid-labile protecting group removed by acids like trifluoroacetic acid (TFA) during each synthesis cycle.[1]

  • Side-Chain Alloc group: An allyloxycarbonyl protecting group that is orthogonal to the Boc group. The Alloc group is stable under the acidic conditions used for Boc removal and can be selectively cleaved under mild, metal-catalyzed conditions, typically using a palladium(0) source.[3] This allows for specific on-resin modification of the ornithine side chain, such as lactamization for cyclization, branching, or conjugation.[3]

The successful incorporation of Boc-Orn(Alloc)-OH is critically dependent on the choice of coupling reagent. These reagents activate the C-terminal carboxylic acid, facilitating efficient peptide bond formation. Inefficient coupling can lead to deletion sequences and low purity of the final product. This document provides a comparative guide to common coupling reagents and detailed protocols for the successful incorporation of this compound in Boc-SPPS.

Comparison of Recommended Coupling Reagents

The efficacy of a coupling reagent is its ability to promote rapid and complete peptide bond formation while minimizing side reactions, most notably racemization.[4] The choice of reagent involves a trade-off between reactivity, cost, and safety. For this compound, which can be considered a moderately hindered amino acid, several classes of reagents are suitable.

Carbodiimides
  • Mechanism: Reagents like N,N'-Diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the N-terminal amine of the resin-bound peptide.

  • Key Considerations: The O-acylisourea can rearrange to a non-reactive N-acylurea or lead to racemization. To prevent this, an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure is essential.[4][5] The additive traps the activated acid as a less reactive but more stable active ester, which then couples to the amine with a lower risk of side reactions.[6] DIC is favored over the historical Dicyclohexylcarbodiimide (DCC) in SPPS because its urea byproduct is soluble in common solvents like DMF and DCM, simplifying washing steps.[5]

  • Best For: Standard, cost-sensitive syntheses where high reactivity is not the primary concern.

Onium Salts (Uronium/Aminium & Phosphonium)
  • Mechanism: Onium salts, such as HBTU, HATU (aminium), and PyBOP (phosphonium), react with the carboxylic acid to form an active ester in situ. These reagents are pre-activated and generally offer faster kinetics and higher efficiency than carbodiimide/additive combinations.

  • Key Considerations:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used, effective reagent based on HOBt.[7]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on the more reactive HOAt additive. The nitrogen in the pyridine ring of HOAt makes the resulting active ester more reactive, leading to faster coupling and less racemization compared to HBTU.[7][8] It is highly recommended for sterically hindered amino acids or "difficult" sequences prone to aggregation.[8][9]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on Oxyma. It offers coupling efficiency comparable or superior to HATU with an improved safety profile, as Oxyma is not explosive like HOBt and HOAt.

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that is also highly effective and is particularly useful for minimizing racemization.[7][10]

  • Best For: Rapid synthesis, sterically hindered couplings, and sequences known to be challenging.

Data Presentation: Quantitative Comparison of Coupling Reagents

The following table summarizes the performance characteristics of common coupling reagents suitable for Boc-SPPS. While data for this compound is not specifically published, this comparison, based on performance with other challenging amino acids, provides a strong guideline.

Coupling ReagentClassRelative EfficiencyTypical Coupling TimeRisk of RacemizationKey Considerations
DIC/HOBt CarbodiimideGood1 - 4 hoursLow to ModerateCost-effective and widely used. HOBt addition is critical. Soluble byproduct.[5]
HBTU Uronium SaltVery Good15 - 60 minLowA reliable standard for most applications. Less reactive than HATU.[8][11]
HATU Aminium SaltExcellent15 - 60 minVery LowSuperior for hindered amino acids and rapid synthesis. More expensive than HBTU.[8]
COMU Uronium SaltExcellent15 - 60 minVery LowEfficiency comparable to HATU with an improved safety profile (non-explosive).

Visualization: Diagrams and Workflows

Decision Logic for Coupling Reagent Selection

The following diagram provides a logical workflow for selecting an appropriate coupling reagent based on the specific requirements of the synthesis.

G start Start: Couple This compound q1 Is the sequence known to be 'difficult' or sterically hindered? start->q1 q2 Is speed or highest purity the top priority? q1->q2 No reagent_hatu Use High-Efficiency Reagent: HATU or COMU q1->reagent_hatu Yes q3 Is cost a major constraint? q2->q3 No q2->reagent_hatu Yes reagent_hbtu Use Standard Onium Salt: HBTU q3->reagent_hbtu No reagent_dic Use Carbodiimide: DIC / HOBt q3->reagent_dic Yes

Caption: Logic for selecting a coupling reagent for this compound.

General Boc-SPPS Workflow

This diagram illustrates the fundamental iterative cycle for adding an amino acid in Boc-SPPS.

cluster_cycle Single Amino Acid Coupling Cycle deprotection 1. Nα-Boc Deprotection (e.g., 25-50% TFA in DCM) wash1 2. Washing (DCM, IPA) deprotection->wash1 neutralization 3. Neutralization (e.g., 5-10% DIPEA in DMF) wash1->neutralization wash2 4. Washing (DMF, DCM) neutralization->wash2 coupling 5. Amino Acid Coupling (this compound + Reagent) wash2->coupling wash3 6. Washing (DMF, DCM) coupling->wash3 monitoring 7. Monitoring (Optional) (Kaiser Test) wash3->monitoring end_cycle Peptide-Resin + 1 AA (Boc-AA-AA-Resin) monitoring->end_cycle start Start: Peptide-Resin (Boc-AA-Resin) start->deprotection repeat Repeat Cycle for Next Amino Acid end_cycle->repeat

Caption: General workflow for a single coupling cycle in Boc-SPPS.[5]

Experimental Protocols

The following are generalized protocols for the manual coupling of this compound. Reagent equivalents are based on the initial loading of the resin. Optimization may be required based on the specific sequence or resin.

General Preparation (Common to all Protocols)
  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for at least 30 minutes in a suitable reaction vessel.[12]

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[12]

    • Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes).

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (3x), and finally N,N-Dimethylformamide (DMF) (3x) to remove residual acid.[13]

  • Neutralization:

    • Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIPEA) in DMF for 2 minutes.[13]

    • Repeat the neutralization step once more.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess base.

Protocol A: Standard Coupling using DIC/HOBt

This method is a reliable and cost-effective choice for many standard couplings.[5]

  • Pre-activation: In a separate vessel, dissolve this compound (3.0 eq.) and HOBt (3.0 eq.) in a minimal amount of DMF. Add DIC (3.0 eq.) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[13]

  • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-4 hours.[5]

  • Monitoring: Monitor the reaction's completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[13] If the test is positive (blue/purple beads), extend the coupling time or perform a second coupling.

  • Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol B: High-Efficiency Coupling using HATU

This method is recommended for achieving high coupling efficiency, especially if the sequence is challenging.[7][8]

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (2.0 eq.) and HATU (2.0 eq.) in DMF.[13]

  • Activation and Coupling: Add DIPEA (4.0 eq.) to the amino acid solution and immediately add this activated mixture to the neutralized peptide-resin. Agitate the mixture for 15-60 minutes at room temperature.[11]

  • Monitoring: Perform a Kaiser test to monitor reaction progress. A negative result indicates complete coupling.

  • Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol for Orthogonal Alloc Group Removal

The key utility of this compound is the ability to deprotect its side chain on-resin for further modification.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM (5x) and place it under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: In a separate flask, dissolve the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.2 eq.), in DCM. To this solution, add a scavenger, such as phenylsilane (PhSiH₃) (20 eq.).[14]

  • Deprotection Reaction: Add the catalyst/scavenger solution to the resin and agitate gently for 20-30 minutes. The resin may develop a dark color.

  • Repeat and Wash: Drain the solution and repeat the deprotection step with a fresh solution to ensure complete removal.

  • Final Washing: Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash sequence is DCM (5x), 0.5% DIPEA in DMF (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x) (to chelate residual palladium), followed by DMF (5x) and DCM (5x). The resin is now ready for side-chain modification.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test)Steric hindrance of this compound.Peptide aggregation on the resin.Insufficient reagent activity or reaction time.Perform a "double coupling" by repeating the coupling step with fresh reagents.Increase the coupling time.[15]Switch to a more powerful coupling reagent (e.g., from DIC/HOBt to HATU or COMU).Use a solvent with better solvating properties like NMP or a DMF/DMSO mixture.[15]
Racemization Over-activation of the amino acid.Prolonged exposure to base.Ensure the use of an additive like HOBt or Oxyma with carbodiimides.[4]Use a phosphonium salt reagent like PyBOP, which is known for low racemization.[7]Minimize pre-activation times and avoid excess base (DIPEA).
Alloc Group Instability Incompatible reagents used in other steps.The Alloc group is generally stable to TFA and piperidine but can be sensitive to hydrazine. Ensure that any other orthogonal deprotection chemistries are compatible.

References

Application Note: Selective On-Resin Deprotection of Orn(Alloc) and Final Peptide Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In modern Solid-Phase Peptide Synthesis (SPPS), the use of orthogonal protecting groups is fundamental for the synthesis of complex peptides, including cyclic, branched, or side-chain modified peptides.[1][2] The allyloxycarbonyl (Alloc) group is a key amine protecting group, particularly for the side chain of amino acids like Ornithine (Orn).[3] Its primary advantage is its orthogonality to the widely used Fmoc/tBu and Boc/Bn strategies.[3][4] The Alloc group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal and final cleavage (e.g., trifluoroacetic acid, TFA).[2]

This unique stability allows for the selective deprotection of the Ornithine side chain while the peptide remains anchored to the solid support. This "on-resin" modification enables subsequent chemical transformations, such as lactam bridge formation for cyclization, or the attachment of reporter probes, tags, or other molecules.[5]

The removal of the Alloc group is typically achieved through palladium(0)-catalyzed allylic transfer in the presence of a scavenger.[4][6] This application note provides detailed protocols for the selective on-resin deprotection of Orn(Alloc) and the subsequent cleavage of the final peptide from the resin.

Chemical Principle: Palladium-Catalyzed Alloc Deprotection

The deprotection of the Alloc group proceeds via a Tsuji-Trost-type reaction. A Palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], oxidatively adds to the allyl group of the Alloc-protected amine. This forms a π-allyl palladium complex. A nucleophilic scavenger then attacks this complex, regenerating the Pd(0) catalyst and releasing the deprotected amine and an allylated scavenger byproduct. The scavenger is crucial to trap the reactive allyl cation and prevent side reactions, such as re-alkylation of the deprotected amine.[6][7][8]

G cluster_mechanism Palladium-Catalyzed Alloc Deprotection Mechanism Alloc_Peptide Peptide-Resin-Orn(Alloc) Pi_Allyl π-Allyl Palladium Complex Alloc_Peptide->Pi_Allyl + Pd(0) Pd0 Pd(PPh₃)₄ (Catalyst) Pd0->Pi_Allyl Deprotected_Peptide Peptide-Resin-Orn(NH₂) Pi_Allyl->Deprotected_Peptide + Scavenger Allyl_Scavenger Allylated Scavenger Pi_Allyl->Allyl_Scavenger Pd0_regen Pd(PPh₃)₄ (Regenerated) Pi_Allyl->Pd0_regen Scavenger Scavenger (e.g., PhSiH₃) Scavenger->Pi_Allyl

Caption: Mechanism of Pd(0)-catalyzed Alloc group removal.

Experimental Protocols

This section details the protocols for on-resin deprotection of Orn(Alloc) and the final peptide cleavage.

Protocol 1: On-Resin Deprotection of Orn(Alloc)

This protocol describes the standard procedure using a palladium(0) catalyst. All operations should be performed in a well-ventilated fume hood.

Materials:

  • Peptide-resin containing Orn(Alloc)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger (e.g., Phenylsilane (PhSiH₃) or Dimethylamine borane (Me₂NH·BH₃))

  • Anhydrous Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Inert gas (Nitrogen or Argon)

Reagent Preparation & Stoichiometry:

ReagentEquivalents (relative to resin loading)Purpose
Pd(PPh₃)₄0.1 - 0.35Catalyst
Phenylsilane (PhSiH₃)10 - 40Allyl Scavenger

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DCM for 20-30 minutes in a reaction vessel under an inert atmosphere.[9]

  • Catalyst Solution Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.35 eq.) in anhydrous DCM. Add the scavenger (e.g., Phenylsilane, 20 eq.) to this solution.[3][10] The solution will typically appear yellow.

  • Deprotection Reaction: Drain the DCM from the swollen resin and immediately add the catalyst solution.

  • Agitation: Agitate the resin slurry at room temperature for 30 minutes. Repeat the treatment with a fresh solution for another 30 minutes to ensure complete deprotection.[5] Some protocols suggest a single treatment for 1-2 hours.[10]

  • Monitoring (Optional): To check for reaction completion, a small sample of the resin can be washed, dried, and cleaved. The resulting peptide can be analyzed by HPLC and mass spectrometry.

  • Washing: After the reaction is complete, drain the catalyst solution. To remove all traces of palladium and scavenger, perform an extensive washing sequence:

    • DCM (5 times)

    • DMF (3-5 times)

    • 0.5% Sodium diethyldithiocarbamate in DMF (2-3 times, 20 min each) to scavenge residual palladium.[5]

    • DMF (5 times)

    • DCM (5 times)[4]

  • Drying: Dry the resin under vacuum. The resin is now ready for subsequent on-resin modification or continuation of peptide synthesis.

Protocol 2: Final Peptide Cleavage from Resin

This protocol describes the global deprotection of remaining acid-labile side-chain protecting groups and cleavage of the peptide from the resin.

Materials:

  • Dried peptide-resin (post-synthesis and Orn deprotection/modification)

  • Cleavage Cocktail (see table below)

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Centrifuge and centrifuge tubes

Cleavage Cocktail Selection:

The choice of cleavage cocktail depends on the amino acids present in the peptide sequence.[3]

Cocktail NameCompositionPrimary Use
Standard TFA 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OGeneral use for peptides without sensitive residues.[3][10]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides with sensitive residues like Cys, Met, Trp, and Tyr.[3]

Procedure:

  • Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage: Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).[3]

  • Reaction: Seal the vessel and agitate at room temperature for 2-4 hours.[3]

  • Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small volume of fresh TFA and combine the filtrates.[3]

  • Precipitation: Add the TFA filtrate dropwise into a 10-fold volume of cold ether. A white precipitate of the crude peptide should form.[3]

  • Isolation: Pellet the peptide by centrifugation. Decant the ether.

  • Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[3]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (e.g., by HPLC).[3]

Workflow Diagram

The overall process, from a synthesized peptide on resin to the final crude product, is outlined below.

G cluster_workflow Overall Workflow: Orn(Alloc) Deprotection and Peptide Cleavage start Start: Peptide-Resin with Orn(Alloc) swell_resin 1. Swell Resin in DCM start->swell_resin deprotection 2. On-Resin Alloc Deprotection [Pd(PPh₃)₄ + Scavenger] swell_resin->deprotection wash_resin 3. Extensive Washing (DCM, DMF, Scavenger Wash) deprotection->wash_resin modification 4. On-Resin Modification? (e.g., Cyclization) wash_resin->modification yes_mod Perform Side-Chain Modification modification->yes_mod Yes no_mod Proceed to Cleavage modification->no_mod No cleavage 5. Final Cleavage (TFA Cocktail, 2-4h) yes_mod->cleavage no_mod->cleavage precipitation 6. Precipitate Peptide in Cold Ether cleavage->precipitation isolate_wash 7. Isolate and Wash Peptide Pellet precipitation->isolate_wash end End: Crude Peptide for Purification isolate_wash->end

Caption: Workflow for selective deprotection and final cleavage.

Troubleshooting and Key Considerations

  • Incomplete Alloc Deprotection: If monitoring shows incomplete removal, repeat the deprotection step with fresh reagents or increase the reaction time. Ensure reagents, especially Pd(PPh₃)₄, are of high quality and solvents are anhydrous.

  • Palladium Contamination: Residual palladium can interfere with subsequent steps or biological assays. The washing step with sodium diethyldithiocarbamate is critical for its removal.

  • Alternative Scavengers: While phenylsilane is common, other scavengers like dimethylamine-borane complex can be used and may prevent certain side reactions.[7][11]

  • Alternative Deprotection: For a more sustainable approach, a metal-free method using iodine and water has been developed, avoiding the use of palladium.[4][12]

  • Safety: Pd(PPh₃)₄ is air-sensitive and potentially toxic. TFA is highly corrosive. All manipulations should be carried out with appropriate personal protective equipment in a fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Alloc Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the incomplete removal of the allyloxycarbonyl (Alloc) protecting group during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Alloc deprotection?

A1: Incomplete Alloc deprotection can arise from several factors, often related to the catalyst, scavenger, or reaction conditions. Key causes include:

  • Catalyst Inactivity: The Palladium(0) catalyst, typically Pd(PPh₃)₄, is sensitive to air and can oxidize over time, leading to reduced activity.[1][2]

  • Insufficient Scavenger: The allyl scavenger is crucial for irreversibly trapping the allyl group released from the peptide and preventing it from reattaching to the deprotected amine. An inadequate amount or an inefficient scavenger can lead to incomplete deprotection or side reactions.[3][4]

  • Poor Reagent Diffusion: In solid-phase synthesis, inefficient swelling of the resin can hinder the diffusion of the catalyst and scavenger to the peptide, especially in "difficult" sequences prone to aggregation.[5][6]

  • Steric Hindrance: Amino acids with bulky side chains near the Alloc-protected residue can sterically hinder the approach of the bulky palladium catalyst.

  • Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to an incomplete reaction. While the reaction is typically performed at room temperature, gentle heating (e.g., 40°C) can sometimes improve efficiency.[2]

  • Solvent Quality: The quality of the solvent, particularly Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), is important. The presence of impurities can interfere with the catalytic cycle.[7]

Q2: How can I detect incomplete Alloc deprotection?

A2: Several analytical techniques can be employed to confirm the complete removal of the Alloc group:

  • High-Performance Liquid Chromatography (HPLC): Analysis of a small, cleaved sample of the peptide will show a distinct peak for the Alloc-protected peptide if the deprotection is incomplete. The protected peptide will have a different retention time than the fully deprotected peptide.[2]

  • Mass Spectrometry (MS): Mass analysis (e.g., ESI-MS or MALDI-TOF MS) of the cleaved peptide is a definitive way to check for the presence of the Alloc group. An incomplete deprotection will result in a mass corresponding to the peptide plus the mass of the Alloc group (86.07 Da).[7]

  • Kaiser Test (Ninhydrin Test): This qualitative test detects the presence of free primary amines. A positive result (blue color) after deprotection indicates the presence of the free amine. However, this test is not reliable for N-terminal proline or N-methylated amino acids.

Q3: What is the impact of incomplete Alloc deprotection on my final peptide product?

A3: Incomplete Alloc deprotection leads to a heterogeneous mixture of peptides. The primary contaminant will be the desired peptide with the Alloc group still attached to a side chain (commonly on a lysine residue). This can lead to:

  • Deletion sequences: If the deprotection is of the alpha-amino group, subsequent coupling reactions will fail at that site, leading to truncated peptide sequences.[8]

  • Difficult purification: The Alloc-protected peptide often has similar chromatographic properties to the desired peptide, making purification by HPLC challenging and reducing the overall yield of the pure product.

  • Altered biological activity: The presence of the Alloc group can significantly alter the peptide's structure and function, potentially leading to reduced or abolished biological activity.

Troubleshooting Guide

Problem: Incomplete Alloc deprotection observed by HPLC/MS.

Below is a troubleshooting workflow to address incomplete Alloc deprotection.

G cluster_0 start Incomplete Alloc Deprotection Detected catalyst Check Palladium Catalyst start->catalyst scavenger Evaluate Scavenger catalyst->scavenger Catalyst is fresh and active catalyst_actions Use fresh Pd(PPh₃)₄ Ensure inert atmosphere (N₂ or Ar) catalyst->catalyst_actions Suspect catalyst inactivity conditions Optimize Reaction Conditions scavenger->conditions Scavenger is appropriate and in sufficient excess scavenger_actions Increase scavenger equivalents Switch to a more efficient scavenger (e.g., PhSiH₃ to Me₂NH·BH₃) scavenger->scavenger_actions Suspect scavenger issue resin Assess Resin and Peptide Sequence conditions->resin Conditions are optimized conditions_actions Increase reaction time Repeat deprotection step Increase temperature (e.g., to 40°C) Ensure high-quality solvent conditions->conditions_actions Suspect suboptimal conditions solution Problem Resolved resin->solution No aggregation issues resin_actions Ensure adequate resin swelling Use chaotropic agents if aggregation is suspected resin->resin_actions Suspect aggregation or poor swelling catalyst_actions->catalyst scavenger_actions->scavenger conditions_actions->conditions resin_actions->resin

Caption: Troubleshooting workflow for incomplete Alloc deprotection.

Data Presentation: Reagent and Condition Comparison

The choice of scavenger and reaction conditions can significantly impact the efficiency of Alloc deprotection. The following tables summarize common reagents and conditions.

Table 1: Comparison of Common Allyl Scavengers

ScavengerTypical EquivalentsSolventKey CharacteristicsCitations
Phenylsilane (PhSiH₃)10 - 25DCMCommonly used, generally effective.[9]
Dimethylamine borane complex (Me₂NH·BH₃)40DCMOften more efficient than PhSiH₃, especially for secondary amines. Can lead to quantitative removal of the Alloc group without allyl back-alkylation.[3][4]
Morpholine-DCM/DMFCan be less effective than other scavengers.[3]
Meldrum's acid/TES-H/DIPEA1:1:1DMFA combination of reagents reported for efficient deprotection.[10]

Table 2: Recommended Reaction Conditions for On-Resin Alloc Deprotection

ParameterRecommended ConditionNotesCitations
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Use 0.1 - 0.25 equivalents per Alloc group. Must be fresh and handled under an inert atmosphere.[7][9]
Scavenger Phenylsilane or Dimethylamine borane complexUse a significant excess (see Table 1).[4][9]
Solvent Dichloromethane (DCM) or Dichloromethane/N,N-Dimethylformamide (DCM/DMF)Ensure the use of high-purity, amine-free solvent.[7]
Reaction Time 20 - 40 minutesThe reaction may need to be repeated 1-2 times for complete deprotection.[4][7]
Temperature Room Temperature to 40°CGentle heating can improve efficiency, especially for difficult sequences. Microwave heating has also been shown to expedite the reaction.[2][11]
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[12]

Experimental Protocols

Protocol 1: Standard Alloc Deprotection using Phenylsilane

This protocol is a general guideline for the deprotection of an Alloc-protected amine on a solid support.

  • Resin Preparation: Swell the peptide-resin in DCM for at least 30 minutes. Wash the resin three times with DCM.

  • Reagent Solution Preparation: In a separate vial, under an inert atmosphere (N₂ or Ar), dissolve Pd(PPh₃)₄ (0.2 equivalents per Alloc group) in DCM. To this solution, add phenylsilane (20 equivalents per Alloc group).[9]

  • Deprotection Reaction: Add the reagent solution to the resin. Gently agitate the reaction vessel at room temperature for 20-30 minutes.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3-5 times).

  • Repeat (Optional but Recommended): Repeat steps 3 and 4 to ensure complete deprotection.[9]

  • Final Washes: Wash the resin with DCM (3 times) followed by DMF (3 times) to prepare for the next coupling step.

  • Analysis: Cleave a small amount of peptide from the resin and analyze by HPLC and MS to confirm complete deprotection.[7]

Protocol 2: Alloc Deprotection using Dimethylamine Borane Complex

This protocol is an alternative for cases where standard conditions are insufficient, particularly for secondary amines.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Reagent Solution Preparation: Under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2 equivalents per Alloc group) in DCM. Add dimethylamine borane complex (40 equivalents per Alloc group) to this solution.[4]

  • Deprotection Reaction: Add the reagent solution to the resin and agitate at room temperature for 40 minutes.[4]

  • Washing and Analysis: Follow steps 4-7 from Protocol 1.

Signaling Pathways and Workflows

The following diagram illustrates the chemical mechanism of Alloc deprotection.

G cluster_1 Alloc Deprotection Mechanism Peptide_Alloc Peptide-NH-Alloc Pi_Allyl_Complex π-Allyl-Pd(II) Complex Peptide_Alloc->Pi_Allyl_Complex + Pd(0)L₂ Pd0 Pd(0)L₂ Pd0->Peptide_Alloc Catalytic Cycle Pi_Allyl_Complex->Pd0 + Scavenger Deprotected_Peptide Peptide-NH₂ Pi_Allyl_Complex->Deprotected_Peptide + H⁺, -CO₂ Scavenger Allyl Scavenger (e.g., PhSiH₃) Trapped_Allyl Trapped Allyl Group Scavenger->Trapped_Allyl Traps Allyl Cation

Caption: Catalytic cycle of Alloc deprotection.[9][13]

References

Technical Support Center: Boc-Orn(Alloc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Boc-Orn(Alloc)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in peptide synthesis?

A1: this compound is an amino acid building block used in SPPS. Its key feature is the orthogonal protection of its amino groups. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the δ-amino group of the ornithine side chain is protected by the allyloxycarbonyl (Alloc) group. This allows for the selective deprotection of the Alloc group on the side chain without affecting the Boc group on the N-terminus, making it ideal for the synthesis of branched or cyclic peptides and for site-specific modifications on the ornithine side chain.

Q2: What are the most common side reactions associated with the use of this compound?

A2: The most significant side reactions occur during the deprotection of the Alloc group. The primary concern is the formation of stable allyl-palladium intermediates which, in the absence of an efficient scavenger, can lead to the formation of undesired allylamines. Additionally, prolonged exposure to the palladium catalyst during Alloc deprotection may lead to premature removal of other protecting groups, such as the N-terminal Fmoc group in a hybrid Boc/Fmoc strategy. During the coupling of this compound, general side reactions common to peptide synthesis, such as racemization, can also occur.

Q3: How can I detect side products in my synthesis?

A3: The most effective methods for detecting side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC can separate impurities from the desired peptide based on their different retention times. Mass spectrometry can identify these impurities by their mass-to-charge ratio. For instance, the formation of an allylamine side product would result in a mass increase of +41 Da compared to the desired deprotected amine.

Q4: Are there alternatives to the standard palladium-catalyzed Alloc deprotection?

A4: Yes, a metal-free deprotection method using iodine and water in a suitable solvent system has been reported. This method avoids the use of palladium catalysts, which can be sensitive to air and may require specialized handling. This alternative can be particularly useful for researchers looking to avoid heavy metal contamination in their final product.

Troubleshooting Guide: Side Reactions with this compound

This guide addresses specific issues that may be encountered during the use of this compound in your experiments.

Issue Potential Cause Recommended Solution
Incomplete Alloc Deprotection Insufficient amount of palladium catalyst or scavenger.Increase the equivalents of Pd(PPh₃)₄ and the scavenger (e.g., phenylsilane). Ensure the reaction is performed under an inert atmosphere.
Deactivated catalyst.Use a fresh batch of Pd(PPh₃)₄. Some palladium catalysts can be sensitive to air and moisture.
Insufficient reaction time.Increase the reaction time and monitor the progress by taking small resin samples for cleavage and analysis by HPLC/MS.
Presence of a +41 Da adduct in the final product (allylamine formation) Inefficient scavenging of the π-allyl palladium intermediate.Use a more efficient scavenger or increase the concentration of the current scavenger. Phenylsilane is a commonly used and effective scavenger.
Premature deprotection of N-terminal Fmoc group during Alloc removal Prolonged exposure to the palladium catalyst and scavenger solution, which can have a slightly basic character.Minimize the Alloc deprotection reaction time. Monitor the reaction closely and stop it as soon as the deprotection is complete.
Low coupling efficiency of this compound Steric hindrance from the Boc and Alloc protecting groups.Use a more potent coupling reagent such as HATU or HCTU. Double coupling may be necessary to drive the reaction to completion.
Aggregation of the growing peptide chain on the resin.Switch to a more solvating solvent like NMP or add a chaotropic salt to disrupt aggregation.
Racemization during coupling Over-activation of the carboxylic acid.Minimize the pre-activation time of the amino acid before adding it to the resin. The addition of an additive like HOBt can help suppress racemization.

Experimental Protocols

Protocol 1: On-Resin Deprotection of Alloc-Ornithine using a Palladium Catalyst

This protocol outlines the standard procedure for the removal of the Alloc protecting group from the ornithine side chain on a solid support.

Materials:

  • Peptide-resin containing Orn(Alloc)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Swell the peptide-resin in anhydrous DCM in a reaction vessel under an inert atmosphere.

  • In a separate flask, dissolve Pd(PPh₃)₄ (0.15-0.25 equivalents relative to the resin loading) in anhydrous DCM.

  • Add phenylsilane (10-25 equivalents) to the palladium solution.

  • Add the catalyst solution to the swollen resin.

  • Agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC.

  • Once the deprotection is complete, drain the reaction solution.

  • Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove the catalyst and byproducts.

  • A small sample of the resin can be cleaved to verify complete deprotection by mass spectrometry.[1]

Protocol 2: On-Resin Metal-Free Deprotection of Alloc-Ornithine using Iodine

This protocol provides an alternative, metal-free method for Alloc group removal.

Materials:

  • Peptide-resin containing Orn(Alloc)

  • Iodine (I₂)

  • Water (H₂O)

  • PolarClean (PC) or similar environmentally friendly solvent

  • Ethyl acetate (EtOAc)

Procedure:

  • Swell the peptide-resin in a mixture of PC/EtOAc.

  • Prepare a solution of Iodine and water.

  • Add the iodine/water solution to the resin.

  • Heat the reaction mixture as required (e.g., 50-60°C) and monitor the progress by HPLC analysis of cleaved resin samples.

  • Upon completion, wash the resin thoroughly with the solvent system to remove excess iodine and byproducts.[2]

Visualizations

Alloc_Deprotection_Workflow cluster_palladium Palladium-Catalyzed Deprotection cluster_metal_free Metal-Free Deprotection Resin_Pd Peptide-Resin with Orn(Alloc) Swell_Pd Swell Resin in DCM Resin_Pd->Swell_Pd React_Pd Add Catalyst and React Swell_Pd->React_Pd Prepare_Catalyst Prepare Pd(PPh₃)₄ / Phenylsilane Solution Prepare_Catalyst->React_Pd Wash_Pd Wash Resin (DCM, DMF) React_Pd->Wash_Pd Deprotected_Pd Deprotected Peptide-Resin Wash_Pd->Deprotected_Pd Resin_MF Peptide-Resin with Orn(Alloc) Swell_MF Swell Resin in PC/EtOAc Resin_MF->Swell_MF React_MF Add Reagent, Heat, and React Swell_MF->React_MF Prepare_Reagent Prepare Iodine/Water Solution Prepare_Reagent->React_MF Wash_MF Wash Resin React_MF->Wash_MF Deprotected_MF Deprotected Peptide-Resin Wash_MF->Deprotected_MF

Caption: Workflows for Palladium-Catalyzed and Metal-Free Alloc Deprotection.

References

Technical Support Center: Optimizing Palladium Catalysis for Alloc Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the palladium-catalyzed deprotection of the allyloxycarbonyl (Alloc) protecting group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of palladium-catalyzed Alloc deprotection?

A1: The deprotection proceeds via a catalytic cycle initiated by the coordination of a Pd(0) species to the allyl group of the Alloc-protected amine. This is followed by oxidative addition to form a π-allyl-palladium(II) complex. The resulting carbamate is unstable and decarboxylates to release the free amine. To regenerate the Pd(0) catalyst and prevent side reactions, a scavenger is added to react with the allyl group.[1][2]

Q2: My Alloc deprotection is sluggish or incomplete. What are the common causes?

A2: Several factors can lead to incomplete or slow deprotection:

  • Insufficient Scavenger: The scavenger is crucial for turning over the catalyst and preventing side reactions. Ensure the correct scavenger at an adequate concentration is used.

  • Poor Solubility: The substrate or catalyst may not be fully dissolved in the chosen solvent, hindering the reaction.

  • Steric Hindrance: A sterically hindered substrate may react more slowly. Increasing the temperature or catalyst loading might be necessary.

Q3: I am observing an unexpected side product with a mass corresponding to the addition of an allyl group to my deprotected amine. How can I prevent this?

A3: This side product is likely the result of N-allylation, where the deprotected amine is alkylated by the π-allyl-palladium intermediate.[1][5] This occurs when the allyl scavenger is not efficient enough to trap the allyl cation faster than it reacts with the product amine. To prevent this:

  • Choose a more effective scavenger: For secondary amines, amine-borane complexes like Me₂NH·BH₃ have been shown to be highly effective at preventing N-allylation.[5][6][7][8]

  • Increase scavenger concentration: Using a higher excess of the scavenger can help to outcompete the N-alkylation reaction.

  • Optimize reaction conditions: Lowering the reaction temperature may reduce the rate of the undesired side reaction.

Q4: Can I perform the Alloc deprotection under atmospheric conditions, or is an inert atmosphere mandatory?

A4: While traditionally performed under an inert atmosphere (like argon or nitrogen) to protect the Pd(0) catalyst from oxidation, recent studies have shown that Alloc deprotection can be successfully performed under atmospheric conditions.[3][9] This can be achieved by:

  • Using air-stable palladium precatalysts such as Pd(PPh₃)₂Cl₂.[4]

  • Employing microwave heating, which can significantly accelerate the reaction, allowing for complete deprotection before significant catalyst degradation occurs.[9][10]

  • Using freshly prepared solutions of the catalyst.[3]

Q5: What are the most common palladium catalysts and scavengers for Alloc removal, and how do I choose the best combination?

A5: The choice of catalyst and scavenger depends on the substrate, reaction scale (solution-phase vs. solid-phase), and sensitivity to side reactions.

  • Catalysts:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): The most common catalyst, but can be air-sensitive.[1][11]

    • Pd₂(dba)₃/PPh₃: A combination of a stable Pd(0) source and a ligand, often used to generate the active catalyst in situ.

    • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride): An air-stable Pd(II) precatalyst that is reduced in situ.[4]

  • Scavengers:

    • Phenylsilane (PhSiH₃): A widely used scavenger that acts as a hydride donor.[1][12]

    • Morpholine: A common nucleophilic scavenger.[1]

    • Dimedone or Barbituric Acid: Carbon-based nucleophiles that can act as effective scavengers.[1]

    • Amine-borane complexes (e.g., Me₂NH·BH₃): Highly effective for preventing N-allylation, especially with secondary amines.[5][6][7][8]

    • Meldrum's acid in combination with a silane: A recently developed efficient scavenger system.[4][13]

For sensitive substrates prone to N-allylation, a combination of Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ with an amine-borane scavenger is a good starting point. For routine deprotections, Pd(PPh₃)₄ with phenylsilane is often sufficient.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete or Slow Reaction 1. Inactive catalyst (air exposure).2. Insufficient scavenger.3. Low reaction temperature.4. Poor solubility.1. Use fresh Pd(PPh₃)₄ or switch to an air-stable precatalyst like Pd(PPh₃)₂Cl₂.2. Increase the equivalents of the scavenger.3. Gently warm the reaction (e.g., to 40-50°C) or use microwave heating.[9][10]4. Try a different solvent system (e.g., THF, DCM, DMF).
Formation of N-Allylated Byproduct 1. Scavenger is not reactive enough.2. Insufficient amount of scavenger.1. Switch to a more effective scavenger like Me₂NH·BH₃, especially for secondary amines.[5][6][7][8]2. Increase the equivalents of the scavenger (e.g., from 5 to 20 equivalents).
Reaction Mixture Turns Black (Palladium Black) 1. Catalyst decomposition.1. Ensure the reaction is performed under an inert atmosphere if using a highly air-sensitive catalyst.2. Use a more robust ligand for the palladium catalyst.3. This does not always indicate reaction failure; check for product formation via TLC or LC-MS.
Difficulty Removing Palladium Residues 1. Palladium complexes adhering to the product.1. Use a palladium scavenger resin or activated carbon after the reaction.[14]2. Perform an aqueous wash with a solution of sodium thiocyanate or thiourea.3. Optimize chromatography conditions.
Inconsistent Results 1. Variable quality of catalyst or reagents.2. Inconsistent reaction setup (e.g., exposure to air).1. Use high-purity, fresh reagents. Test a new batch of catalyst.2. Standardize the experimental protocol, including solvent degassing and use of an inert atmosphere if necessary.

Data Summary Tables

Table 1: Common Palladium Catalysts for Alloc Deprotection

CatalystTypical Loading (mol%)Key Characteristics
Pd(PPh₃)₄2 - 10Most common, can be air-sensitive.[1]
Pd₂(dba)₃ / PPh₃1 - 5 (Pd)In situ generation of active catalyst.
Pd(PPh₃)₂Cl₂2 - 10Air-stable Pd(II) precatalyst.[4]

Table 2: Common Scavengers for Alloc Deprotection

ScavengerTypical EquivalentsMechanismNotes
Phenylsilane (PhSiH₃)5 - 20Hydride DonorWidely used, generally effective.[1]
Morpholine10 - 50NucleophileCommon, but can be less effective for secondary amines.[1]
Dimedone5 - 10C-NucleophileEffective for preventing N-allylation.[1]
Me₂NH·BH₃10 - 40Hydride Donor/NucleophileExcellent for preventing N-allylation of secondary amines.[5][6][7][8]
Meldrum's Acid / TES-H3 - 5C-Nucleophile/Hydride DonorA modern, highly efficient scavenger system.[4][13]

Experimental Protocols

Protocol 1: General Procedure for Alloc Deprotection in Solution

  • Dissolve the Alloc-protected substrate (1.0 equiv) in a suitable solvent (e.g., DCM or THF) under an inert atmosphere (N₂ or Ar).

  • Add the scavenger (e.g., phenylsilane, 7.0 equiv).[1]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv).[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain the deprotected amine.

Protocol 2: On-Resin Alloc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

  • Swell the resin-bound peptide in the reaction vessel with DCM.

  • Drain the solvent.

  • Prepare a deprotection solution of the palladium catalyst and scavenger in a suitable solvent (e.g., DCM or DMF). For example, a solution of Pd(PPh₃)₄ (0.25 equiv) and phenylsilane (25 equiv) in DCM.

  • Add the deprotection solution to the resin and agitate for 20-30 minutes at room temperature.[3]

  • Drain the deprotection solution.

  • Repeat the deprotection step (steps 4 and 5) one more time to ensure complete removal of the Alloc group.[3]

  • Wash the resin extensively with DCM, followed by DMF and then DCM again to remove the catalyst and scavenger byproducts.

  • The resin is now ready for the next coupling step.

Visualizations

Alloc_Deprotection_Mechanism cluster_cycle Catalytic Cycle cluster_substrate Substrate Reaction Pd(0)L2 Pd(0)L2 pi-allyl-Pd(II)L2_complex π-allyl-Pd(II)L2 Complex Pd(0)L2->pi-allyl-Pd(II)L2_complex Oxidative Addition pi-allyl-Pd(II)L2_complex->Pd(0)L2 Reductive Elimination Unstable_Carbamate [R-NH-COO⁻] + Allyl⁺ pi-allyl-Pd(II)L2_complex->Unstable_Carbamate Scavenger Scavenger pi-allyl-Pd(II)L2_complex->Scavenger Nucleophilic Attack Alloc-Protected_Amine R-NH-Alloc Alloc-Protected_Amine->pi-allyl-Pd(II)L2_complex Alloc-Protected_Amine->Unstable_Carbamate Deprotected_Amine R-NH₂ + CO₂ Unstable_Carbamate->Deprotected_Amine Allyl-Scavenger Allyl-Scavenger Adduct Scavenger->Allyl-Scavenger Experimental_Workflow_SPPS start Start: Resin-Bound Alloc-Protected Peptide swell 1. Swell Resin in DCM start->swell deprotection_solution 2. Prepare Deprotection Solution (Pd Catalyst + Scavenger in Solvent) swell->deprotection_solution deprotection_step1 3. Add Solution to Resin Agitate for 20-30 min deprotection_solution->deprotection_step1 drain1 4. Drain Solution deprotection_step1->drain1 deprotection_step2 5. Repeat Deprotection Step drain1->deprotection_step2 drain2 6. Drain Solution deprotection_step2->drain2 wash 7. Wash Resin Extensively (DCM, DMF, DCM) drain2->wash end End: Resin-Bound Deprotected Peptide wash->end

References

Technical Support Center: Troubleshooting Poor Coupling of Boc-Orn(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the coupling of Boc-Orn(Alloc)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor coupling efficiency of this compound?

Poor coupling of this compound can stem from several factors, primarily related to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) group on the alpha-amino group, combined with the allyloxycarbonyl (Alloc) protecting group on the side chain, can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][2] Other contributing factors include:

  • Suboptimal activation: The chosen coupling reagent may not be potent enough to overcome the steric barrier.[1]

  • Inadequate reaction conditions: Insufficient reaction time or temperature can lead to incomplete coupling.[1][2]

  • Poor solubility: The protected amino acid or the growing peptide-resin may have limited solubility in the reaction solvent, leading to aggregation and reduced reactivity.[3][4]

  • Peptide aggregation: The growing peptide chain can form secondary structures that hinder the coupling site.[5]

Q2: I am observing a positive Kaiser test after coupling with this compound. What should be my immediate next steps?

A positive Kaiser test indicates the presence of unreacted primary amines, signifying incomplete coupling.[2][6][7] The recommended immediate actions are:

  • Do not proceed to the next deprotection step. This will lead to the formation of deletion sequences.

  • Perform a second coupling (double coupling). Wash the resin thoroughly with DMF and then add a fresh solution of activated this compound.[6][8]

  • If the second coupling is also unsuccessful (Kaiser test remains positive), consider capping the unreacted amines. This involves treating the resin with a solution like 20% acetic anhydride in DMF to terminate the unreacted chains and prevent the formation of deletion peptides.[7]

Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?

Standard carbodiimide reagents like DCC or DIC alone are often insufficient for sterically demanding couplings.[1] More potent in-situ activating reagents are recommended:

  • Uronium/Aminium salts: HATU, HBTU, and HCTU are highly effective as they form highly reactive esters that can overcome steric hindrance.[1][6]

  • Phosphonium salts: PyBOP and PyAOP are also excellent choices for difficult couplings.[1]

The addition of an additive like HOBt or OxymaPure to carbodiimide-based methods can improve efficiency and suppress side reactions.[6]

Q4: Can I improve the coupling efficiency by modifying the reaction conditions?

Yes, adjusting the reaction conditions can significantly improve coupling outcomes:

  • Extend the reaction time: For sterically hindered residues, increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can be beneficial.[1][6]

  • Increase the temperature: Gentle heating can help overcome the activation energy. However, this should be done with caution to minimize the risk of racemization.[1] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method for driving difficult couplings to completion quickly.[1]

  • Increase reagent equivalents: Using a higher excess (3-4 equivalents) of the amino acid, coupling reagent, and base relative to the resin loading can improve results.[6]

Q5: What is the optimal solvent for coupling this compound?

The choice of solvent is critical for solvating the peptide-resin complex and the reagents.[1]

  • N-methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help to disrupt peptide aggregation.[1][4]

  • Solvent mixtures: For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1] In cases of poor solubility of the protected amino acid, adding a small amount of Dimethyl sulfoxide (DMSO) to DMF can enhance solubility.[3]

Q6: Are there any specific side reactions associated with the Alloc protecting group that I should be aware of during coupling?

The Alloc group is generally stable to the conditions of Boc-based SPPS. It is stable to treatment with piperidine and TFA.[9] The primary consideration for the Alloc group is its removal, which is typically achieved using a palladium catalyst.[9][10] During the coupling step itself, the Alloc group is relatively inert. However, it's crucial to ensure that subsequent deprotection steps for other protecting groups are compatible. For instance, the Alloc group is not compatible with the conditions used for ivDde removal (hydrazine), as the double bond in the allyl group can be reduced.[9]

Quantitative Data Summary

The following table summarizes recommended parameters for optimizing the coupling of sterically hindered amino acids like this compound.

ParameterStandard ConditionsRecommended for Hindered CouplingNotes
Amino Acid Equivalents 1.5 - 2.03.0 - 5.0Increasing the concentration drives the reaction equilibrium towards completion.[6]
Coupling Reagent Equivalents 1.5 - 2.02.9 - 4.9 (relative to amino acid)Use of more potent reagents like HATU or HBTU is advised.[1][6]
Base Equivalents (e.g., DIPEA) 3.0 - 4.06.0 - 10.0A non-nucleophilic base is crucial for activation.
Reaction Time 1 - 2 hours4 hours - OvernightSteric hindrance slows down the reaction rate.[1][6]
Temperature Room TemperatureRoom Temperature to 40°CUse elevated temperatures cautiously to avoid racemization.[1]
Solvent DMF or DCMNMP or DMF/DMSO mixturesNMP has superior solvating properties.[1][3]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for the initial coupling attempt of this compound.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Coupling Reaction: Add the activation mixture to the drained resin, followed by the addition of DIPEA (6 equivalents). Agitate the reaction vessel at room temperature for 2 to 4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling.[6]

  • Washing: If the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) followed by DCM (2-3 times).

Protocol 2: Double Coupling Procedure

If the Kaiser test from Protocol 1 is positive, proceed immediately with a second coupling.

  • Washing: After the first coupling, wash the resin thoroughly with DMF (3-5 times) to remove unreacted reagents and byproducts.

  • Second Coupling: Repeat steps 2 and 3 of Protocol 1 with a fresh solution of activated this compound.

  • Monitoring and Washing: Perform another Kaiser test. If the test is negative, wash the resin as described in step 5 of Protocol 1. If the test remains positive, consider capping the unreacted amines (see Protocol 3).

Protocol 3: Capping of Unreacted Amines

This protocol is used to terminate peptide chains where coupling has failed, preventing the formation of deletion sequences.

  • Washing: After the final coupling attempt, wash the peptide-resin with DMF (3 times).

  • Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIPEA in DMF).

  • Reaction: Add the capping solution to the resin and agitate for 30 minutes.

  • Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.[7]

Troubleshooting Workflow

G cluster_immediate_actions Immediate Actions cluster_optimization Further Optimization start Poor Coupling of This compound (Positive Kaiser Test) double_couple Perform Double Coupling start->double_couple reagent Change Coupling Reagent (e.g., HATU, HBTU, PyBOP) start->reagent If problem persists conditions Adjust Reaction Conditions (Time, Temperature) start->conditions solvent Change Solvent (e.g., NMP, DMF/DMSO) start->solvent kaiser_test_2 Kaiser Test Still Positive? double_couple->kaiser_test_2 capping Cap Unreacted Amines kaiser_test_2->capping Yes proceed Proceed to Next Cycle kaiser_test_2->proceed No capping->proceed

References

Technical Support Center: Boc-Orn(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Boc-Orn(Alloc)-OH in Dimethylformamide (DMF) during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMF at room temperature. Is this a known issue?

A1: Yes, it is not uncommon to experience solubility issues with protected amino acids like this compound in DMF, especially at higher concentrations. The solubility can be influenced by several factors including the purity of the compound, the quality of the DMF, ambient temperature, and the presence of any residual moisture.

Q2: What are the primary causes of poor solubility of this compound in DMF?

A2: Several factors can contribute to the poor solubility of this compound in DMF:

  • Compound Characteristics: The crystalline structure and potential for intermolecular hydrogen bonding of this compound can make it resistant to dissolution.

  • Solvent Quality: The presence of impurities or degradation products (like dimethylamine) in DMF can affect its solvating properties. Always use high-purity, anhydrous DMF for the best results.[1]

  • Temperature: Lower laboratory temperatures can significantly decrease the solubility of the compound.[1]

  • Concentration: Attempting to prepare a solution that is near or above the saturation point of this compound in DMF will result in incomplete dissolution.

Q3: What immediate steps can I take to improve the solubility of this compound in DMF?

A3: If you are facing dissolution problems, you can try the following troubleshooting steps in sequence:

  • Vortexing and Sonication: Initially, ensure vigorous mixing by vortexing. If solids persist, sonication can help break down aggregates and facilitate dissolution.[1]

  • Gentle Warming: Gently warm the solution in a water bath to between 30-40°C.[1] This can often significantly improve solubility. Avoid excessive heat, as it may lead to degradation of the compound.

  • Solvent Addition: If the concentration is high, adding a small amount of additional DMF can help to fully dissolve the compound.

Q4: Are there any alternative solvents or co-solvents that can be used if this compound will not dissolve in DMF alone?

A4: Yes, if solubility in pure DMF remains an issue, consider the following options:

  • Co-solvent Systems: Adding a small percentage of Dimethyl Sulfoxide (DMSO) to the DMF can enhance the solubility of many protected amino acids.[1] A 9:1 (v/v) mixture of DMF and DMSO is a good starting point.[1]

  • Alternative Solvents: While DMF is a standard solvent in peptide synthesis, N-Methyl-2-pyrrolidone (NMP) can sometimes offer better solubility for difficult-to-dissolve amino acids.[1] However, always ensure compatibility with your specific reaction conditions and downstream processes.

Q5: Could the quality of my this compound be the source of the solubility problem?

A5: It is possible. Impurities in the starting material can sometimes affect its solubility characteristics. It is always recommended to use a high-purity grade of this compound. If you suspect an issue with the quality of your compound, it is advisable to characterize it using analytical techniques such as HPLC or NMR to confirm its identity and purity.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₂₄N₂O₆
Molecular Weight 316.35 g/mol [2]
Appearance White to off-white solid
CAS Number 171820-74-9[2]

Experimental Protocols

Protocol for Dissolving this compound in DMF for Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a step-by-step method for dissolving this compound in DMF, including troubleshooting steps for poor solubility.

Materials:

  • This compound

  • High-purity, anhydrous DMF

  • Vortex mixer

  • Sonicator bath

  • Water bath

Procedure:

  • Preparation: Weigh the required amount of this compound into a clean, dry vial.

  • Solvent Addition: Add the calculated volume of DMF to achieve the desired concentration.

  • Initial Dissolution Attempt: Vortex the mixture vigorously for 2-3 minutes at room temperature.

  • Visual Inspection: Carefully inspect the solution for any undissolved particles.

  • Troubleshooting - Sonication: If undissolved solid remains, place the vial in a sonicator bath for 10-15 minutes.

  • Troubleshooting - Gentle Warming: If solubility is still an issue, warm the vial in a water bath at 30-40°C while continuing to mix intermittently.[1]

  • Final Check: Once the solution is clear, allow it to return to room temperature before use in your synthesis protocol.

Mandatory Visualization

G Troubleshooting Workflow for this compound Dissolution in DMF start Start: Dissolve This compound in DMF vortex Vortex vigorously for 2-3 minutes start->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate for 10-15 minutes check1->sonicate No success Solution is ready for use check1->success Yes check2 Is the solution clear? sonicate->check2 warm Gently warm to 30-40°C with mixing check2->warm No check2->success Yes check3 Is the solution clear? warm->check3 cosolvent Consider using a co-solvent (e.g., DMF/DMSO 9:1) or alternative solvent (NMP) check3->cosolvent No check3->success Yes fail Consult further with a senior researcher or technical support cosolvent->fail G Logical Relationships in Solubility Issues cluster_causes Potential Causes cluster_solutions Potential Solutions Compound Properties Compound Properties Poor Solubility Poor Solubility Compound Properties->Poor Solubility Solvent Quality Solvent Quality Solvent Quality->Poor Solubility Low Temperature Low Temperature Low Temperature->Poor Solubility High Concentration High Concentration High Concentration->Poor Solubility Vigorous Agitation Vigorous Agitation Sonication Sonication Gentle Warming Gentle Warming Co-Solvent Addition Co-Solvent Addition Use Alternative Solvent Use Alternative Solvent Poor Solubility->Vigorous Agitation leads to Poor Solubility->Sonication leads to Poor Solubility->Gentle Warming leads to Poor Solubility->Co-Solvent Addition leads to Poor Solubility->Use Alternative Solvent leads to

References

Technical Support Center: Orn(Alloc) Side-Chain Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side-chain acylation of Orn(Alloc) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the Alloc group on an Ornithine side-chain?

The allyloxycarbonyl (Alloc) group is a protecting group used for the δ-amino group of ornithine. Its primary function is to prevent this amine from reacting during peptide bond formation (coupling), which would otherwise lead to undesired branched peptides.[1] The Alloc group is designed to be stable during standard Fmoc and Boc synthesis cycles but can be removed selectively under specific, mild conditions to allow for subsequent, targeted modification of the ornithine side-chain.[2][3]

Q2: Under what standard SPPS conditions is the Orn(Alloc) side-chain stable?

The Alloc group is considered orthogonal to the most common SPPS strategies. It is stable under:

  • Acidic Conditions: Used for Boc-deprotection and final cleavage from most resins (e.g., Trifluoroacetic acid - TFA).[4]

  • Basic Conditions: Used for Fmoc-deprotection (e.g., 20% piperidine in DMF).[4][5]

This stability allows for its use in both Fmoc/tBu and Boc/Bn synthesis strategies without premature removal.[6]

Q3: What is the most common cause of unintended side-chain acylation on Orn(Alloc) residues?

The most frequently encountered cause is not the instability of the Alloc group during coupling, but its incompatibility with the deprotection conditions of other orthogonal protecting groups used in the same peptide sequence. Specifically, the Alloc group is susceptible to degradation during the removal of Dde or ivDde groups, which typically uses hydrazine.[4][7]

Q4: Can the choice of coupling reagent affect the stability of the Alloc group?

While the Alloc group is generally robust, highly reactive coupling reagents could potentially lead to side reactions, although this is less common than incompatibility with other deprotection steps. Uronium-based reagents like HATU are more reactive than HBTU and form a more activated ester intermediate.[8][9] While this is beneficial for difficult couplings, it is crucial to ensure that reaction times are not excessively long and that the correct stoichiometry is used to minimize the risk of any side reactions involving protecting groups.

Troubleshooting Guide: Unwanted Side-Chain Acylation

This guide addresses the issue of detecting an unexpected mass on your peptide, corresponding to the acylation of the Orn(Alloc) residue.

Issue: Mass spectrometry (MS) analysis of the crude peptide shows a mass addition of [mass of the coupled amino acid - H₂O] at the Ornithine residue, indicating side-chain acylation.

Visual Troubleshooting Workflow

G start Unwanted Acylation Detected on Orn(Alloc) check_dde Does your peptide sequence contain a Dde or ivDde protecting group? start->check_dde cause_dde LIKELY CAUSE: Alloc group degradation during hydrazine-mediated Dde/ivDde removal. check_dde->cause_dde  Yes check_coupling Examine Coupling Conditions check_dde->check_coupling No   yes_dde YES no_dde NO solution_dde SOLUTION: Modify the Dde/ivDde deprotection cocktail. Add allyl alcohol as a scavenger to the 2% hydrazine/DMF solution. cause_dde->solution_dde cause_coupling POSSIBLE CAUSE: 1. Excessively long coupling times. 2. Impure or degraded coupling reagents. 3. Highly reactive coupling agent. check_coupling->cause_coupling solution_coupling SOLUTION: 1. Reduce coupling time. 2. Use fresh, high-quality reagents. 3. Consider a less reactive activator (e.g., HBTU instead of HATU for non-hindered couplings). cause_coupling->solution_coupling

Caption: Troubleshooting flowchart for side-chain acylation.
Detailed Troubleshooting Steps

  • Review Your Peptide Sequence for Incompatible Protecting Groups:

    • Possible Cause: The primary suspect for unintended Orn(Alloc) acylation is the presence of a Dde or ivDde protecting group elsewhere in your peptide sequence. The standard deprotection reagent for Dde/ivDde is 2% hydrazine in DMF. It is known that hydrazine can reduce the double bond in the allyl group, leading to the Alloc group's cleavage.[4][7]

    • Recommended Solution: This side reaction can be effectively suppressed by the addition of a scavenger to the deprotection cocktail. Modify your Dde/ivDde removal protocol by adding allyl alcohol to the 2% hydrazine/DMF solution.[4][7] This competitively inhibits the degradation of the Alloc group.

  • Evaluate Amino Acid Coupling Conditions:

    • Possible Cause: If your sequence does not contain incompatible protecting groups, the side reaction may be occurring during the coupling step. This can be due to prolonged exposure to highly activated amino acids or the use of a large excess of reagents.

    • Recommended Solution:

      • Optimize Reaction Time: Ensure coupling times are not unnecessarily long. Monitor the reaction with a Kaiser test and stop once the coupling is complete.

      • Use High-Quality Reagents: Use fresh coupling reagents (e.g., HATU, HBTU) and high-purity solvents to avoid unknown contaminants that could cause side reactions.

      • Consider Reagent Reactivity: For couplings adjacent to the Orn(Alloc) residue that are not sterically hindered, consider using a less reactive activator like HBTU instead of HATU to minimize the potential for side reactions.[10]

Data Presentation

Table 1: Comparison of Common Coupling Reagents

This table summarizes the characteristics of HATU and HBTU, which can help in selecting the appropriate reagent to minimize side reactions.

ParameterHATUHBTUReference
Activating Moiety 7-Azabenzotriazole (HOAt)Benzotriazole (HOBt)[8]
Reactivity Very HighHigh[9][11]
Typical Reaction Time 30 min - 2 hours1 - 4 hours[11]
Racemization Risk Very LowLow[11]
Key Advantage Highly effective for sterically hindered amino acids; rapid reaction times.Good balance of reactivity and cost; reliable for standard couplings.[8][10]

Data extrapolated from studies on sterically hindered and standard couplings.

Table 2: Comparison of On-Resin Alloc Deprotection Methods

This table compares different protocols for the intended removal of the Alloc group. Ensuring this process is efficient is key if subsequent side-chain modification is desired.

ParameterPd(0) / PhenylsilanePd(0) / Dimethylamine BoraneMicrowave-Assisted Pd(0)Metal-Free (Iodine)Reference
Catalyst/Reagent Pd(PPh₃)₄ / PhSiH₃Pd(PPh₃)₄ / Me₂NH·BH₃Pd(PPh₃)₄ / PhSiH₃Iodine (I₂) / H₂O[12][13]
Typical Time 2 x 20 min40 min2 x 5 min1.5 hours[12][13]
Temperature Room TempRoom Temp38 °C50 °C[12]
Efficiency HighVery HighHighGood[12][13]
Key Advantage Well-established method.High efficiency, avoids allyl back-alkylation.Drastically reduced reaction time.Avoids use of palladium catalyst.[12][13][14]

Experimental Protocols

Protocol 1: Standard Amino Acid Coupling (HATU)

This protocol describes a standard coupling cycle designed to minimize side reactions.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm reaction completion. A negative test (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents. Proceed to the next deprotection cycle.

Protocol 2: On-Resin Alloc Deprotection (Palladium-Catalyzed)

This protocol is for the selective removal of the Alloc protecting group from the Ornithine side-chain. Note: This reaction is air-sensitive and should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_wash Workup swell 1. Swell Orn(Alloc)-Resin in DCM wash 2. Wash with DCM (3 times) swell->wash inert 3. Place under Inert Atmosphere (Ar/N₂) wash->inert prep_reagent 4. Prepare Deprotection Solution: - Pd(PPh₃)₄ (0.2 eq) - Phenylsilane (20 eq) - Anhydrous DCM add_reagent 5. Add Solution to Resin prep_reagent->add_reagent agitate 6. Agitate Gently (2 x 20 minutes) add_reagent->agitate drain 7. Drain Reaction Mixture wash_dcm 8. Wash with DCM (5x) drain->wash_dcm wash_dmf 9. Wash with DMF (3x) wash_dcm->wash_dmf wash_final 10. Wash with DCM (5x) wash_dmf->wash_final

Caption: General experimental workflow for on-resin Alloc deprotection.
  • Resin Preparation: Swell the dry peptide-resin containing the Orn(Alloc) residue in anhydrous Dichloromethane (DCM) for 30 minutes in a sealed reaction vessel.

  • Inert Atmosphere: Flush the reaction vessel with Argon or Nitrogen to create an inert atmosphere.

  • Reagent Preparation: In a separate flask under an inert atmosphere, dissolve Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 - 0.25 equivalents relative to resin loading) in anhydrous DCM. To this solution, add Phenylsilane (PhSiH₃) (20 equivalents).[2]

  • Deprotection Reaction: Add the palladium/silane solution to the swollen resin. Agitate the mixture gently at room temperature.

  • Reaction Time: Allow the reaction to proceed for 20 minutes. Drain the solution and repeat the addition of fresh deprotection solution for another 20 minutes.[15]

  • Thorough Washing: After the final reaction time, drain the deprotection solution. It is critical to wash the resin extensively to remove all traces of the palladium catalyst, which can interfere with subsequent steps. Perform the following wash cycle:

    • DCM (5 times)

    • DMF (3 times)

    • DCM (5 times)

  • Verification: A small sample of resin can be cleaved and analyzed by HPLC/MS to confirm the complete removal of the Alloc group before proceeding with the next step.

Mechanism of Alloc Deprotection

G Orn_Alloc Orn-NH-Alloc Pi_Complex π-Allyl Palladium Complex Orn_Alloc->Pi_Complex Oxidative Addition Pd0 Pd(PPh₃)₄ (Catalyst) Pd0->Pi_Complex Pi_Complex->Pd0 Catalyst Regeneration Carbamate Orn-NH-COO⁻ (Unstable Carbamate) Pi_Complex->Carbamate Allyl_Scavenged Allyl-SiH₂Ph Pi_Complex->Allyl_Scavenged Nucleophilic Attack Orn_Free Orn-NH₂ (Free Amine) Carbamate->Orn_Free Decarboxylation (-CO₂) Scavenger PhSiH₃ (Scavenger) Scavenger->Pi_Complex

Caption: Simplified mechanism of Palladium-catalyzed Alloc deprotection.

References

Technical Support Center: Improving Yield in Cyclic Peptide Synthesis with Boc-Orn(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cyclic peptides using Boc-Orn(Alloc)-OH, helping you improve your final yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in cyclic peptide synthesis involving this compound?

Low yields in cyclic peptide synthesis can stem from several factors throughout the process. The primary culprits are often:

  • Incomplete Alloc Deprotection: Residual Alloc group on the ornithine side chain will prevent cyclization, leading to a significant reduction in the yield of the desired cyclic peptide.

  • Peptide Aggregation: Both the linear precursor and the growing peptide chain on the resin can aggregate, hindering reaction kinetics for both deprotection and cyclization steps.[1]

  • Intermolecular Reactions: At high concentrations, linear peptides can react with each other (dimerization, oligomerization) instead of cyclizing, especially in solution-phase cyclization.

  • Side Reactions: Various side reactions can occur during deprotection, coupling, and cyclization, leading to impurities and a lower yield of the target molecule.[2]

  • Suboptimal Cyclization Conditions: The choice of coupling reagent, base, solvent, and reaction temperature can significantly impact the efficiency of the cyclization reaction.

Q2: How can I confirm that the Alloc deprotection is complete?

Complete removal of the Alloc group is critical for successful cyclization. To verify deprotection, you can perform a test cleavage on a small amount of resin (10-20 mg) after the deprotection step. Analyze the cleaved peptide by mass spectrometry (MS). The absence of the mass corresponding to the Alloc-protected peptide and the presence of the mass corresponding to the deprotected peptide will confirm complete removal.[3]

Q3: What are the key differences and advantages of using this compound over other protected ornithine derivatives for cyclization?

This compound offers an orthogonal protection strategy. The Boc group on the alpha-amino group is acid-labile, while the Alloc group on the side-chain is removed by palladium(0)-catalyzed reactions.[4] This orthogonality allows for selective deprotection of the side chain for on-resin cyclization without affecting other acid-labile protecting groups on the peptide.[5]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during cyclic peptide synthesis with this compound.

Issue 1: Low Yield of Cyclic Peptide with a Significant Amount of Linear Peptide Remaining
Potential Cause Recommended Solution Key Considerations & Data
Incomplete Alloc Deprotection 1. Repeat Deprotection: Perform the Alloc deprotection step a second time with fresh reagents.[3]2. Optimize Scavenger: Use an efficient scavenger like phenylsilane or dimethylamine borane complex to prevent re-alkylation.[1][6]3. Microwave Assistance: Employ microwave heating during deprotection to accelerate the reaction.[7]Phenylsilane is a commonly used scavenger.[8] Microwave-assisted deprotection can reduce reaction times from hours to minutes.[7]
Inefficient Cyclization 1. Change Coupling Reagent: Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[9]2. Optimize Base: Use a non-nucleophilic base like DIPEA or NMM.[9]3. High Dilution: For solution-phase cyclization, perform the reaction at a low concentration (0.1-1 mM) to favor intramolecular cyclization.[10]4. On-Resin Cyclization: Perform the cyclization on the solid support to take advantage of pseudo-dilution.The choice of coupling reagent can significantly impact yield. HATU and HBTU are often more effective for hindered couplings.
Peptide Aggregation 1. Solvent Choice: Use solvents known to disrupt secondary structures, such as DMF or NMP, or add chaotropic salts like LiCl.[1]2. Microwave Synthesis: Utilize microwave irradiation during coupling and deprotection to reduce aggregation.[1]NMP is often a better solvent than DMF for aggregated sequences.
Issue 2: Presence of Multiple Impurities in the Crude Product
Potential Cause Recommended Solution Key Considerations & Data
Side Reactions during Alloc Deprotection 1. Use Efficient Scavengers: Employ effective scavengers to prevent side reactions caused by the allyl cation.[1]2. Degas Solvents: Use degassed solvents to minimize oxidation of the palladium catalyst.Phenylsilane is a common and effective scavenger.[8]
Racemization during Cyclization 1. Use Racemization Suppressing Additives: Additives like HOBt or Oxyma Pure can minimize racemization.[9]2. Low Temperature: Perform the cyclization at a lower temperature (e.g., 0-4 °C).Oxyma Pure is a non-explosive alternative to HOBt.
Diketopiperazine Formation This is more common at the dipeptide stage and can lead to chain termination. Use 2-chlorotrityl chloride resin to minimize this side reaction due to its steric bulk.[2]This is particularly prevalent with Proline as one of the first two residues.[2]

Experimental Protocols

Protocol 1: On-Resin Alloc Deprotection
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Reagent Preparation: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 equivalents) and phenylsilane (20 equivalents) in DCM.[8]

  • Deprotection Reaction: Add the reagent solution to the resin. Purge the reaction vessel with nitrogen or argon for 5 minutes.[8] Agitate the mixture at room temperature for 20-40 minutes. Repeat the deprotection step with fresh reagents to ensure completeness.[3][4]

  • Washing: Wash the resin thoroughly with DCM, followed by a solution of 5 mM sodium diethyldithiocarbamate in DMF to remove residual palladium.[8] Finally, wash with DMF and DCM.

Protocol 2: On-Resin Cyclization
  • Resin Preparation: After Alloc deprotection and washing, swell the resin in DMF.

  • Cyclization Cocktail: In a separate vessel, dissolve the coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

  • Cyclization Reaction: Add the cyclization cocktail to the swollen resin and agitate at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitoring: Monitor the reaction by cleaving a small amount of resin and analyzing by HPLC-MS.

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents.

Protocol 3: Solution-Phase Cyclization
  • Cleavage from Resin: Cleave the linear peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIPS/H₂O).

  • Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase HPLC (RP-HPLC).

  • Cyclization Reaction: Dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., DMF) to achieve a high dilution (0.1-1 mM).[10] Add the coupling reagent (e.g., HATU, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents).[10] Stir the reaction at room temperature.

  • Monitoring: Monitor the disappearance of the linear peptide and the appearance of the cyclic product by analytical RP-HPLC.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude cyclic peptide by preparative RP-HPLC.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Cyclization cluster_purification Purification & Analysis start Start with Resin synthesis Linear Peptide Synthesis with this compound start->synthesis alloc_deprotection On-Resin Alloc Deprotection synthesis->alloc_deprotection on_resin_cyclization On-Resin Cyclization alloc_deprotection->on_resin_cyclization cleavage_deprotection Cleavage and Global Deprotection alloc_deprotection->cleavage_deprotection For Solution-Phase on_resin_cyclization->cleavage_deprotection After Cyclization solution_cyclization Solution-Phase Cyclization cleavage_deprotection->solution_cyclization purification Purification by RP-HPLC cleavage_deprotection->purification From On-Resin solution_cyclization->purification analysis Analysis (HPLC, MS) purification->analysis

Caption: Experimental workflow for cyclic peptide synthesis using this compound.

troubleshooting_yield low_yield Low Yield of Cyclic Peptide check_deprotection Check Alloc Deprotection (Test Cleavage & MS) low_yield->check_deprotection incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Linear peptide with Alloc group present complete_deprotection Complete Deprotection check_deprotection->complete_deprotection Only deprotected linear peptide optimize_deprotection Optimize Deprotection: - Repeat step - Use microwave - Change scavenger incomplete_deprotection->optimize_deprotection check_cyclization Evaluate Cyclization Conditions complete_deprotection->check_cyclization optimize_cyclization Optimize Cyclization: - Change coupling reagent - High dilution (solution) - Check for aggregation check_cyclization->optimize_cyclization

Caption: Troubleshooting decision tree for low cyclic peptide yield.

References

Technical Support Center: Purification of Peptides Containing Orn(Alloc)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of peptides containing Ornithine protected with an allyloxycarbonyl (Alloc) group.

Frequently Asked Questions (FAQs)

Q1: What is the Orn(Alloc) protecting group and why is it used?

A1: The allyloxycarbonyl (Alloc) group is a protecting group used for the side-chain amino group of ornithine in solid-phase peptide synthesis (SPPS). It is valued for its unique removal condition, which is orthogonal to the widely used Fmoc/tBu and Boc/Bzl strategies.[1][2][3] This orthogonality allows for selective deprotection of the ornithine side-chain on the solid support, enabling site-specific modifications such as cyclization, branching, or the attachment of labels and payloads.[4][5]

Q2: Under what conditions is the Alloc group stable?

A2: The Alloc group is stable under the acidic conditions used to remove t-butyl-based protecting groups (e.g., TFA) and the basic conditions used for Fmoc group removal (e.g., piperidine). This stability is crucial for its use in orthogonal protection schemes during SPPS.[2]

Q3: How is the Alloc group removed from the Ornithine side-chain?

A3: The Alloc group is typically removed under mild, neutral conditions using a palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[5][6] The scavenger, such as phenylsilane (PhSiH₃), traps the allyl group, driving the deprotection reaction to completion.[4][6]

Q4: Can Alloc deprotection be performed on-resin?

A4: Yes, on-resin deprotection of the Alloc group is a common and advantageous procedure.[4][6] It allows for subsequent modifications of the ornithine side-chain while the peptide is still attached to the solid support, which can prevent intermolecular side reactions.

Q5: What are the main challenges in purifying peptides containing Orn(Alloc)?

A5: The main challenges include ensuring complete removal of the Alloc group, complete removal of the palladium catalyst and scavenger byproducts which can be toxic or interfere with downstream applications, and achieving high purity of the final peptide using standard purification techniques like RP-HPLC.[6][7]

Troubleshooting Guide

Problem 1: Incomplete Alloc Deprotection

Symptom: Mass spectrometry analysis of the crude peptide shows a peak corresponding to the mass of the Alloc-protected peptide in addition to the desired product.

Potential Cause Recommended Solution
Inactive Palladium Catalyst Use fresh, high-quality Pd(PPh₃)₄. The catalyst is sensitive to air and should be stored under an inert atmosphere.
Insufficient Reagent Equivalents Increase the equivalents of the palladium catalyst (0.1-0.5 eq) and scavenger (10-20 eq) relative to the resin loading.[4][6]
Short Reaction Time Extend the reaction time. Monitor the reaction progress by cleaving a small amount of resin and analyzing by HPLC or mass spectrometry.[6] Repeat the deprotection step if necessary.[5]
Poor Resin Swelling Ensure the resin is adequately swollen in an appropriate solvent (e.g., DCM or DMF) before adding the deprotection cocktail to allow for efficient reagent access.[6]
Microwave-Assisted Deprotection Consider using a microwave synthesizer for the deprotection. This can significantly reduce reaction times and reagent excess. A typical method involves two 5-minute deprotections at 38°C.[8][9]
Problem 2: Palladium Catalyst Contamination in the Final Peptide

Symptom: The final purified peptide has a grayish or black appearance, or analytical tests indicate the presence of palladium.

Potential Cause Recommended Solution
Inadequate Washing After on-resin deprotection, perform extensive washing of the resin with DCM and DMF to remove the bulk of the catalyst and byproducts.[6]
Catalyst Scavenging Treat the resin with a solution of 0.5% sodium diethyl dithiocarbamate in DMF to scavenge residual palladium.[4]
Alternative Purification Methods If palladium persists after RP-HPLC, consider alternative purification methods or using a different scavenger during deprotection.
Problem 3: Difficulty in RP-HPLC Purification

Symptom: The crude peptide shows poor solubility, peak broadening, or co-elution of impurities during RP-HPLC.

Potential Cause Recommended Solution
Peptide Aggregation Dissolve the crude peptide in a stronger solvent like neat DMSO or DMF before diluting with the initial HPLC mobile phase. For severely aggregated peptides, consider using denaturants like Guanidinium chloride (GdnHCl), which would then need to be removed.[10]
Poor Peak Shape Ensure 0.1% TFA is present in both mobile phases (water and acetonitrile) to act as an ion-pairing agent, which generally improves peak symmetry.[11]
Co-eluting Impurities Optimize the HPLC gradient. A shallower gradient around the elution point of the target peptide can improve the resolution of closely eluting impurities.[11] Experiment with different C18 columns or alternative stationary phases if standard methods fail.[7]
Incompletely Deprotected Peptide If incomplete deprotection is the issue, the Alloc-protected peptide will be more hydrophobic and have a longer retention time. Optimize the deprotection protocol to ensure complete removal of the Alloc group before purification.

Experimental Protocols

Protocol 1: On-Resin Alloc Deprotection of Orn(Alloc)

This protocol describes the removal of the Alloc protecting group from an ornithine residue while the peptide is still attached to the solid support.

Materials:

  • Fmoc-peptide-resin containing Orn(Alloc)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas

Procedure:

  • Swell the peptide-resin in anhydrous DCM for at least 30 minutes under an inert atmosphere (e.g., nitrogen or argon).[6]

  • In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin loading) in anhydrous DCM.[6]

  • Add phenylsilane (10-20 equivalents) to the palladium solution.[6]

  • Add the resulting catalyst solution to the swollen resin.

  • Agitate the mixture at room temperature for 20-30 minutes.[6] Repeat this step with a fresh solution of the catalyst and scavenger.[5]

  • Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove the catalyst and byproducts.[6]

  • Optional: To ensure complete removal of palladium, wash the resin with 0.5% sodium diethyl dithiocarbamate in DMF (2 x 20 minutes).[4]

  • A small sample of the resin can be cleaved to verify complete deprotection by mass spectrometry.[5]

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines the general procedure for purifying the cleaved peptide.

Materials:

  • Crude peptide

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)[11]

  • C18 RP-HPLC column

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or aqueous ACN).

  • Filter the sample to remove any particulate matter.

  • Equilibrate the C18 column with the initial mobile phase conditions (typically a low percentage of Solvent B).

  • Inject the sample onto the column.

  • Elute the peptide using a linear gradient of increasing Solvent B. A common gradient is from 5% to 95% Solvent B over 30-60 minutes.[12] The optimal gradient should be determined empirically.[11]

  • Monitor the elution of the peptide and impurities using a UV detector, typically at 210–220 nm.[7]

  • Collect fractions corresponding to the desired peptide peak.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the fractions with sufficient purity and lyophilize to obtain the final peptide as a white powder.[11]

Visualizations

experimental_workflow start Start: Peptide-resin with Orn(Alloc) spps Solid-Phase Peptide Synthesis (SPPS) start->spps alloc_deprotection On-Resin Alloc Deprotection spps->alloc_deprotection modification Optional: On-Resin Side-Chain Modification alloc_deprotection->modification cleavage Cleavage from Resin & Global Deprotection alloc_deprotection->cleavage If no modification modification->cleavage purification RP-HPLC Purification cleavage->purification analysis Purity Analysis (Analytical HPLC, MS) purification->analysis analysis->purification Repurify lyophilization Lyophilization analysis->lyophilization Purity OK end Final Purified Peptide lyophilization->end

Caption: Workflow for synthesis and purification of peptides containing Orn(Alloc).

troubleshooting_logic start Crude Peptide Analysis (LC-MS) incomplete_deprotection Incomplete Alloc Deprotection? start->incomplete_deprotection optimize_deprotection Optimize Deprotection: - Increase reagents/time - Check catalyst activity - Use microwave incomplete_deprotection->optimize_deprotection Yes hplc_issues RP-HPLC Issues? incomplete_deprotection->hplc_issues No optimize_deprotection->start optimize_hplc Optimize HPLC: - Adjust gradient - Change solvent - Use additives hplc_issues->optimize_hplc Yes pd_contamination Palladium Contamination? hplc_issues->pd_contamination No optimize_hplc->start improve_washing Improve Washing: - Extensive solvent washes - Use Pd scavenger resin pd_contamination->improve_washing Yes success Successful Purification pd_contamination->success No improve_washing->start

Caption: Troubleshooting decision tree for Orn(Alloc) peptide purification.

References

minimizing racemization of Boc-Orn(Alloc)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize racemization of Boc-Orn(Alloc)-OH during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound coupling, and why is it a significant concern?

A1: Racemization is the conversion of a single, pure enantiomer (the L-form of this compound) into a mixture of both L- and D-enantiomers at the alpha-carbon.[1] This loss of stereochemical integrity is a critical issue in peptide synthesis because the biological activity, efficacy, and safety of a therapeutic peptide are often highly dependent on its precise three-dimensional structure.[1] The incorporation of the incorrect D-isomer can lead to peptides with reduced biological activity or potentially undesirable pharmacological effects.[1][2]

Q2: What is the primary chemical mechanism responsible for racemization during peptide coupling reactions?

A2: The most common mechanism for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3] This occurs when the activated carboxyl group of the Boc-protected ornithine cyclizes. The proton at the chiral alpha-carbon of this oxazolone ring is highly acidic and can be easily removed by a base present in the reaction mixture.[1] The resulting planar, achiral intermediate can then be attacked by the amine component, producing a mixture of both the desired L- and the undesired D-products.[1] A less common pathway is direct enolization, where a base directly removes the alpha-proton from the activated acid.[1][3]

Q3: Which experimental factors have the most significant impact on the degree of racemization?

A3: Several experimental factors critically influence the extent of racemization. The most important are:

  • Coupling Reagent & Additives: The choice of activating agent and the use of racemization-suppressing additives are paramount.[1][3][4]

  • Base: The strength, steric hindrance, and concentration of the base used can promote proton abstraction.[4][5][6]

  • Temperature: Elevated temperatures accelerate the rate of racemization.[1][4][6][7]

  • Solvent: The polarity of the solvent can influence reaction pathways.[4]

  • Pre-activation Time: Allowing the activated carboxylic acid to exist for an extended period before the amine is introduced increases the opportunity for racemization.[1][6]

Q4: How do different types of coupling reagents affect the level of racemization?

A4: The choice of coupling reagent is critical in controlling racemization.[8][9]

  • Carbodiimides (e.g., DCC, DIC): These are effective but can lead to significant racemization when used alone because the O-acylisourea intermediate is highly activated and has a longer lifespan, allowing for oxazolone formation.[8][10] Their use in combination with additives like HOBt or Oxyma is crucial to suppress racemization.[10][11]

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents generally lead to less racemization than carbodiimides alone because they rapidly form active esters.[9][12] However, they still require careful control of base and temperature.

  • Phosphonium Salts (e.g., PyBOP): These are also very efficient and generally considered safe in terms of racemization.[8]

Q5: What is the role of additives in suppressing racemization?

A5: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) are essential for minimizing racemization, especially when using carbodiimide coupling reagents.[3][11] They work by reacting with the highly reactive activated intermediate (e.g., the O-acylisourea) to form a more stable, but still reactive, active ester. This active ester is less prone to cyclizing into the problematic oxazolone intermediate, thereby preserving the stereochemical integrity of the amino acid.[3][10]

Q6: How does the choice of base influence racemization?

A6: The base plays a dual role: it deprotonates the incoming amine's ammonium salt and can also abstract the alpha-proton from the activated amino acid, causing racemization.[5]

  • Strong, non-hindered bases like triethylamine (TEA) are more likely to cause racemization.

  • Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are generally preferred as their bulkiness reduces their ability to abstract the alpha-proton.[1]

  • Weaker bases like N-methylmorpholine (NMM) or collidine can also be used to minimize racemization.[5][10] The lowest possible amount of base necessary to facilitate the reaction should be used.

Troubleshooting Guide: High Racemization of this compound

Issue: Analysis of the crude peptide product shows a significant percentage of the D-Ornithine diastereomer.

Possible Cause Recommended Solution
Inappropriate Coupling Reagent/Additive Combination For carbodiimide-based couplings (DIC, DCC), always use a racemization-suppressing additive. The combination of DIC with Oxyma or HOBt is highly effective.[10][13] For difficult couplings, consider using a uronium/aminium reagent like HATU in combination with HOAt.[12]
Use of a Strong, Non-Hindered Base Replace strong bases like triethylamine (TEA) with a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM).[5][10] Use the minimum number of equivalents of base required for the reaction.
Elevated Reaction Temperature Perform the coupling reaction at a lower temperature. It is highly recommended to start the reaction at 0 °C and allow it to warm slowly to room temperature if necessary.[1] Avoid elevated temperatures, especially with microwave-assisted synthesis, unless methods are specifically optimized to control racemization.[5][7]
Prolonged Pre-activation Time Minimize the pre-activation time of the this compound before adding the amine component.[1] A pre-activation of 1-5 minutes is often sufficient. Alternatively, adopt a protocol where the coupling reagent is added last to a mixture of the acid, amine, and additive, with the base added dropwise to initiate the reaction.[1]
Solvent Choice The polarity of the solvent can play a role. Less polar solvents may help reduce racemization in some instances.[4] Consider switching from DMF to a less polar solvent like Dichloromethane (DCM) if compatible with your synthesis.

Quantitative Data Summary

The following tables summarize the general trends in racemization observed for various coupling conditions. While specific data for this compound is limited, these tables, based on studies of other racemization-prone amino acids like Cysteine and Histidine, provide a valuable guide for reagent selection.[6][13] Lower percentages indicate better preservation of stereochemistry.

Table 1: Racemization of Fmoc-Cys(Trt)-OH with Various Coupling Reagents

Coupling Reagent Additive Base D-Isomer (%)
DIC Oxyma - 0.0
HATU - NMM >10.0
HBTU - NMM ~5.0
PyBOP - NMM ~2.0

Data adapted from reference[13]. This highlights that for sensitive amino acids, a base-free carbodiimide/additive approach can be superior.

Table 2: Racemization of Fmoc-His(Trt)-OH with Various Coupling Reagents

Coupling Reagent Additive Base D-Isomer (%)
DIC Oxyma - 1.8
HBTU - DIPEA 31.0
HATU - DIPEA 15.6

Data adapted from references[9][13]. Histidine is notoriously prone to racemization and serves as a good model for sensitive residues.

Experimental Protocols

Protocol: Determination of Enantiomeric Purity by Chiral HPLC

This protocol outlines a general method for determining the level of racemization in a peptide sample by analyzing the enantiomeric composition of the constituent amino acids after hydrolysis. This is an indirect method requiring derivatization.[14]

1. Peptide Hydrolysis

  • Accurately weigh approximately 1-2 mg of the crude peptide into a hydrolysis tube.

  • Add 1 mL of 6 M HCl.

  • Seal the tube under vacuum or flush with nitrogen.

  • Heat the sample at 110 °C for 24 hours to completely hydrolyze the peptide bonds.

  • After cooling, carefully open the tube and evaporate the HCl under a stream of nitrogen or using a lyophilizer.

  • Re-dissolve the resulting amino acid residue in 0.1 M HCl.

2. Derivatization with Marfey's Reagent (FDAA) [14]

  • To an aliquot of the amino acid hydrolysate (containing approx. 50 nmol of total amino acids), add 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of a 1% (w/v) solution of Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Incubate the mixture at 40 °C for 1 hour in the dark.

  • Cool the reaction to room temperature and neutralize with 100 µL of 2 M HCl.

  • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

3. HPLC Analysis [14]

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

  • Analysis: The diastereomeric derivatives of the D- and L-amino acids will have different retention times, allowing for their separation and quantification. Calculate the percentage of the D-isomer by integrating the respective peak areas.

Visualizations

Caption: Mechanism of racemization via the 5(4H)-oxazolone intermediate.

troubleshooting_workflow start Start: High Racemization Detected in Coupling check_temp Is reaction temperature > 0°C? start->check_temp lower_temp Action: Reduce temperature to 0°C. Re-evaluate. check_temp->lower_temp Yes check_base Is the base strong or non-hindered (e.g., TEA)? check_temp->check_base No lower_temp->check_base change_base Action: Switch to a hindered base (DIPEA) or a weaker base (NMM). Re-evaluate. check_base->change_base Yes check_reagent Is a carbodiimide (DIC/DCC) being used without an additive? check_base->check_reagent No change_base->check_reagent add_additive Action: Add an additive like Oxyma or HOBt. Re-evaluate. check_reagent->add_additive Yes check_preactivation Is pre-activation time > 5 mins? check_reagent->check_preactivation No add_additive->check_preactivation reduce_preactivation Action: Reduce pre-activation to < 5 mins or use in-situ activation. Re-evaluate. check_preactivation->reduce_preactivation Yes success Success: Racemization Minimized check_preactivation->success No reduce_preactivation->success

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: Catalyst Poisoning in Alloc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who encounter issues with catalyst poisoning during the allyloxycarbonyl (Alloc) deprotection step in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of Alloc deprotection?

A1: Catalyst poisoning refers to the deactivation of the palladium catalyst (commonly Pd(PPh₃)₄) used in Alloc deprotection. This deactivation is caused by the presence of certain chemical species, known as catalyst poisons, that bind to the active sites of the palladium catalyst, rendering it ineffective. This leads to a significant slowdown or complete halt of the deprotection reaction.

Q2: What are the common signs of catalyst poisoning during Alloc deprotection?

A2: The primary indicator of catalyst poisoning is a sluggish or incomplete reaction, even after extended reaction times or with fresh catalyst. You may observe the following:

  • Incomplete Deprotection: Analysis of the reaction mixture by techniques like LC-MS or TLC shows a significant amount of the Alloc-protected starting material remaining.

  • No Reaction: The starting material is recovered unchanged.

  • Formation of Side Products: In some cases, side reactions may become more prevalent as the desired reaction is inhibited. One common side product is the N-allylated amine, which can occur if the allyl group re-attaches to the deprotected amine.[1]

  • Change in Appearance: The reaction mixture or the catalyst itself may change color, for example, the bright yellow of an active Pd(PPh₃)₄ solution may diminish or change.

Q3: What are the most common catalyst poisons for palladium catalysts in Alloc deprotection?

A3: Palladium catalysts are sensitive to a variety of substances that can be present as impurities in reagents or solvents. Common poisons include:

  • Sulfur Compounds: Thiols, thioethers, and other sulfur-containing molecules are potent poisons for palladium catalysts.[2]

  • Halides: Chloride, bromide, and iodide ions can coordinate to the palladium center and inhibit its catalytic activity.

  • Cyanides: Cyanide ions bind very strongly to palladium, effectively killing the catalyst.

  • Oxidizing Agents: Traces of peroxides in solvents (like THF or ethers) or dissolved oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[3]

  • Water: While not a classic poison, excess water can affect the reaction by hydrolyzing reagents or altering the solvent polarity, which can impact catalyst activity and stability.[4]

  • Phosphine Ligand Degradation Products: The triphenylphosphine (PPh₃) ligands on the catalyst can degrade, particularly through oxidation to triphenylphosphine oxide (OPPh₃), which can alter the catalytic activity.

Q4: How can I prevent catalyst poisoning?

A4: Prevention is the most effective strategy. Here are some key measures:

  • Use High-Purity Reagents and Solvents: Ensure that all solvents and reagents are of high purity and free from contaminating catalyst poisons. For example, use freshly distilled or inhibitor-free solvents.

  • Degas Solvents: To remove dissolved oxygen, it is good practice to degas solvents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Whenever possible, conduct the Alloc deprotection reaction under an inert atmosphere of argon or nitrogen to prevent oxidation of the Pd(0) catalyst.[5]

  • Proper Reagent Storage: Store reagents, especially the palladium catalyst and phosphine ligands, under an inert atmosphere and protected from light.

Q5: My Alloc deprotection reaction is not working. How do I troubleshoot for catalyst poisoning?

A5: A systematic approach can help identify the source of the problem. Refer to the troubleshooting workflow below for a step-by-step guide. The first step is often to re-run the reaction with a fresh, trusted batch of catalyst and freshly purified reagents and solvents under strictly inert conditions. If this works, it strongly suggests that catalyst poisoning was the issue in the initial experiment.

Data Presentation

Table 1: Common Catalyst Poisons and Their Effects on Palladium-Catalyzed Alloc Deprotection

Catalyst PoisonCommon SourcesEffect on CatalystPrevention/Mitigation
Sulfur Compounds Impurities in solvents or reagents (e.g., thiols, thioethers)Strong coordination to palladium, blocking active sites.Use high-purity, sulfur-free reagents and solvents.
Halides Residual starting materials or additivesCoordination to the palladium center, inhibiting catalytic activity.Purify starting materials and avoid halide-containing additives.
Cyanides Impurities from previous synthetic stepsIrreversible binding to palladium, leading to complete deactivation.Thorough purification of substrates.
Oxidizing Agents Dissolved oxygen, peroxides in solvents (e.g., THF, ethers)Oxidation of active Pd(0) to inactive Pd(II) species.Degas solvents and maintain an inert atmosphere.[3]
Water Hygroscopic solvents, incomplete drying of glasswareCan affect catalyst stability and reaction kinetics.[4]Use anhydrous solvents and properly dried glassware.
Phosphine Ligand Degradation Products Oxidation of PPh₃ to OPPh₃Alters the electronic and steric properties of the catalyst, reducing its activity.Store catalyst and ligands under inert gas; use fresh catalyst.

Experimental Protocols

Protocol 1: Troubleshooting a Failed Alloc Deprotection Reaction

This protocol outlines a systematic approach to determine if catalyst poisoning is the cause of a failed Alloc deprotection.

Materials:

  • Alloc-protected substrate

  • Palladium catalyst (e.g., Pd(PPh₃)₄), fresh bottle or newly prepared

  • Allyl scavenger (e.g., phenylsilane, dimedone, morpholine)

  • High-purity, anhydrous, and degassed solvent (e.g., DCM, THF, or DMF)

  • Reaction vessel, oven-dried and cooled under an inert atmosphere

  • Inert gas supply (argon or nitrogen)

  • Analytical tools (TLC, LC-MS)

Procedure:

  • Control Reaction Setup:

    • Thoroughly dry all glassware in an oven and cool under a stream of inert gas.

    • To the reaction vessel, add the Alloc-protected substrate.

    • Add the high-purity, anhydrous, and degassed solvent via a syringe under a positive pressure of inert gas.

    • Add the allyl scavenger.

    • In a separate vial, weigh the fresh palladium catalyst and dissolve it in a small amount of the degassed solvent.

    • Add the catalyst solution to the reaction mixture via syringe.

    • Maintain the reaction under a positive pressure of inert gas (e.g., using a balloon).

  • Reaction Monitoring:

    • Stir the reaction at the recommended temperature (often room temperature).

    • Monitor the reaction progress at regular intervals (e.g., every 30 minutes) by taking small aliquots (under inert atmosphere if possible) and analyzing them by TLC or LC-MS.

  • Analysis of Results:

    • If the reaction proceeds to completion: This strongly indicates that the previous reaction failure was due to catalyst poisoning from impure reagents, solvents, or exposure to air.

    • If the reaction still fails: The issue may be with the substrate itself (e.g., steric hindrance) or other reaction parameters. However, if you have a known "good" substrate that also fails with the new reagents, the problem is almost certainly a hidden source of catalyst poison.

Protocol 2: Small-Scale Regeneration of a Poisoned Palladium Catalyst

This protocol is for the attempted regeneration of a palladium catalyst that is suspected to be poisoned, particularly by oxidation. Note that this may not be effective for all types of poisoning (e.g., cyanide).

Materials:

  • Suspected poisoned palladium catalyst (e.g., from a previous reaction workup)

  • Triphenylphosphine (PPh₃)

  • Hydrazine hydrate (handle with extreme caution, toxic and corrosive)

  • Degassed ethanol

  • Degassed diethyl ether

  • Schlenk flask or similar glassware for reactions under inert atmosphere

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Preparation:

    • Place the suspected poisoned palladium catalyst into a Schlenk flask under an inert atmosphere.

    • Add degassed ethanol to the flask.

  • Reduction:

    • In a separate vial, dissolve an excess of triphenylphosphine (e.g., 2-3 equivalents relative to the palladium) in degassed ethanol.

    • Add the triphenylphosphine solution to the suspension of the poisoned catalyst.

    • Slowly add a small amount of hydrazine hydrate (e.g., 1-2 equivalents) dropwise to the mixture at room temperature. Caution: Hydrazine is highly toxic.

    • Stir the mixture at room temperature for 1-2 hours. A color change, often to the characteristic yellow of Pd(PPh₃)₄, may be observed.

  • Isolation of Regenerated Catalyst:

    • Cool the reaction mixture in an ice bath to precipitate the regenerated catalyst.

    • Filter the solid under an inert atmosphere (e.g., using a Schlenk filter).

    • Wash the solid with cold, degassed ethanol, followed by cold, degassed diethyl ether.

    • Dry the regenerated catalyst under high vacuum.

  • Activity Test:

    • Test the activity of the regenerated catalyst on a small-scale Alloc deprotection of a known substrate to confirm its efficacy.

Mandatory Visualization

Alloc_Deprotection_Cycle cluster_0 Catalytic Cycle for Alloc Deprotection Pd(0)L2 Pd(0)L2 Pi-Allyl-Pd(II)L2_Complex π-Allyl-Pd(II)L2 Complex Pd(0)L2->Pi-Allyl-Pd(II)L2_Complex Allyl-Scavenger_Adduct Allyl-Scavenger Adduct Alloc-Substrate Alloc-Substrate Alloc-Substrate->Pi-Allyl-Pd(II)L2_Complex Oxidative Addition Pi-Allyl-Pd(II)L2_Complex->Pd(0)L2 Nucleophilic Attack & Reductive Elimination Deprotected_Substrate Deprotected Substrate Pi-Allyl-Pd(II)L2_Complex->Deprotected_Substrate Scavenger Scavenger Scavenger->Pi-Allyl-Pd(II)L2_Complex

Caption: The catalytic cycle of palladium-catalyzed Alloc deprotection.

Troubleshooting_Workflow cluster_1 Troubleshooting Incomplete Alloc Deprotection start Incomplete or No Reaction check_reagents Use fresh, high-purity, degassed reagents and solvents? start->check_reagents check_atmosphere Maintain inert atmosphere? check_reagents->check_atmosphere Yes run_control Run control reaction with fresh catalyst and reagents check_reagents->run_control No check_atmosphere->run_control Yes check_atmosphere->run_control No reaction_ok Reaction Successful? run_control->reaction_ok poisoning_confirmed Catalyst Poisoning Confirmed. Purify all reagents and solvents. reaction_ok->poisoning_confirmed Yes other_issue Investigate other issues: - Substrate reactivity - Reaction conditions (temp, time) - Scavenger choice reaction_ok->other_issue No

Caption: A workflow for troubleshooting incomplete Alloc deprotection.

Catalyst_Poisoning_Mechanism cluster_2 Mechanism of Catalyst Poisoning active_catalyst Active Pd(0) Catalyst inactive_complex Inactive Pd-Poison Complex active_catalyst->inactive_complex Strong Binding poison Catalyst Poison (e.g., Sulfur Compound) poison->inactive_complex no_reaction No Deprotection inactive_complex->no_reaction

Caption: General mechanism of palladium catalyst poisoning.

References

Validation & Comparative

A Comparative Guide to Orthogonally Protected Ornithine Derivatives: Boc-Orn(Alloc)-OH vs. Fmoc-Orn(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic selection of orthogonally protected amino acids is paramount for the successful construction of complex peptides, including branched, cyclic, and other modified structures. Ornithine, a non-proteinogenic amino acid, is a versatile building block for such modifications due to its side-chain amino group. This guide provides an objective comparison of two commonly used orthogonally protected ornithine derivatives: Boc-Orn(Alloc)-OH and Fmoc-Orn(Boc)-OH . The comparison is based on their chemical properties, performance in solid-phase peptide synthesis (SPPS), and is supported by established experimental data.

Orthogonal Protection Strategies: A Tale of Two Chemistries

The core principle behind the utility of both this compound and Fmoc-Orn(Boc)-OH lies in the concept of orthogonal protection. This strategy allows for the selective removal of one protecting group in the presence of others, enabling specific modifications at different points in the peptide sequence.

Fmoc-Orn(Boc)-OH is employed within the widely adopted Fmoc/tBu strategy . In this approach:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group and is labile to basic conditions, typically a solution of piperidine in DMF.[1][2]

  • The Boc (tert-butyloxycarbonyl) group protects the δ-amino group of the ornithine side chain and is labile to acidic conditions, such as trifluoroacetic acid (TFA).[1][2]

This compound , on the other hand, is typically utilized in the Boc/Bzl strategy or as an orthogonal component in Fmoc-SPPS. Here:

  • The Boc group protects the α-amino group and is removed by moderate acids like TFA.

  • The Alloc (allyloxycarbonyl) group protects the ornithine side chain and is cleaved under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane.[1][3]

This fundamental difference in deprotection chemistry dictates the strategic application of each derivative in the synthesis of complex peptides.

Performance Comparison

While direct head-to-head comparative studies are limited in published literature, a performance comparison can be extrapolated from extensive data on Fmoc- and Boc-SPPS strategies and the behavior of Alloc protecting groups. Fmoc-SPPS is generally favored for its milder deprotection conditions for the α-amino group and often results in higher purity and yields for longer and more complex peptides.[4]

ParameterThis compound in Boc-SPPSFmoc-Orn(Boc)-OH in Fmoc-SPPSKey Considerations
α-Amino Deprotection Repetitive TFA treatmentRepetitive piperidine treatmentMilder base deprotection in Fmoc-SPPS can be advantageous for acid-sensitive sequences.
Side-Chain Deprotection Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavengerTFAAlloc deprotection is truly orthogonal to both acid- and base-labile groups, offering greater flexibility.
Typical Crude Purity GoodGenerally High (often >80% for complex peptides)[5]Purity is highly sequence-dependent. Fmoc-SPPS often yields cleaner crude products.
Overall Yield GoodGood to ExcellentFor longer peptides, the higher stepwise efficiency of Fmoc-SPPS can lead to significantly better overall yields.
Side Reactions Potential for N-allylation during Alloc deprotection if not optimized.Minimal side reactions associated with Boc deprotection on the side chain.Proper scavengers and reaction conditions are crucial for both strategies to minimize side products.
Compatibility Compatible with base-sensitive protecting groups.Compatible with acid-sensitive protecting groups.The choice depends on the other amino acids and modifications in the peptide sequence.

Experimental Protocols

Detailed methodologies for the selective deprotection of the orthogonal groups in this compound and Fmoc-Orn(Boc)-OH are crucial for their successful application.

Protocol 1: Selective On-Resin Deprotection of the Alloc Group from this compound

This protocol describes the removal of the Alloc group from the ornithine side chain while the peptide is anchored to the resin and the N-terminal Boc group is intact.

Materials:

  • Peptide-resin containing this compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas

Procedure:

  • Swell the peptide-resin in anhydrous DCM in a reaction vessel under an inert atmosphere (Nitrogen or Argon).

  • In a separate flask, dissolve Pd(PPh₃)₄ (0.15-0.3 equivalents relative to resin loading) in anhydrous DCM.

  • Add phenylsilane (10-20 equivalents) to the palladium solution.

  • Add the catalyst solution to the swollen resin.

  • Gently agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Once the deprotection is complete, wash the resin thoroughly with DCM, followed by a wash with a solution of sodium N,N-diethyldithiocarbamate in DMF to scavenge residual palladium, and finally with DMF and DCM.

Protocol 2: Selective On-Resin Deprotection of the Boc Group from Fmoc-Orn(Boc)-OH

This protocol details the selective removal of the Boc group from the ornithine side chain while the N-terminal Fmoc group remains intact.[1]

Materials:

  • Peptide-resin containing Fmoc-Orn(Boc)-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Treat the resin with a solution of 20-30% TFA in DCM for 30 minutes at room temperature with gentle agitation.[1]

  • Drain the deprotection solution and wash the resin thoroughly with DCM.[1]

  • Neutralize the resin by washing with a 10% solution of DIPEA in DMF.[1]

  • Wash the resin again with DMF and DCM.

  • Confirm complete Boc deprotection by cleaving a small sample of the resin and analyzing by HPLC-MS.

Visualization of Orthogonal Deprotection Strategies

The following diagrams illustrate the orthogonal deprotection pathways for both this compound and Fmoc-Orn(Boc)-OH, as well as a general experimental workflow for their application in the synthesis of modified peptides.

cluster_0 This compound Strategy cluster_1 Fmoc-Orn(Boc)-OH Strategy Boc-Orn(Alloc)-Peptide-Resin Boc-Orn(Alloc)-Peptide-Resin H-Orn(Alloc)-Peptide-Resin H-Orn(Alloc)-Peptide-Resin Boc-Orn(Alloc)-Peptide-Resin->H-Orn(Alloc)-Peptide-Resin TFA/DCM Boc-Orn-Peptide-Resin Boc-Orn-Peptide-Resin Boc-Orn(Alloc)-Peptide-Resin->Boc-Orn-Peptide-Resin Pd(PPh₃)₄ / PhSiH₃ Fmoc-Orn(Boc)-Peptide-Resin Fmoc-Orn(Boc)-Peptide-Resin H-Orn(Boc)-Peptide-Resin H-Orn(Boc)-Peptide-Resin Fmoc-Orn(Boc)-Peptide-Resin->H-Orn(Boc)-Peptide-Resin Piperidine/DMF Fmoc-Orn-Peptide-Resin Fmoc-Orn-Peptide-Resin Fmoc-Orn(Boc)-Peptide-Resin->Fmoc-Orn-Peptide-Resin TFA/DCM

Caption: Orthogonal deprotection pathways. (Max Width: 760px)

start Start SPPS with Orthogonally Protected Ornithine deprotect_alpha Iterative α-Amino Deprotection & Coupling start->deprotect_alpha side_chain_deprotect Selective Side-Chain Deprotection of Ornithine deprotect_alpha->side_chain_deprotect modification On-Resin Side-Chain Modification (e.g., Cyclization, Branching, Labeling) side_chain_deprotect->modification continue_synthesis Continue Peptide Chain Elongation (Optional) modification->continue_synthesis cleavage Final Cleavage from Resin & Global Deprotection modification->cleavage continue_synthesis->cleavage purification Purification & Analysis cleavage->purification

Caption: Experimental workflow for modified peptides. (Max Width: 760px)

Conclusion

The choice between this compound and Fmoc-Orn(Boc)-OH is dictated by the overall synthetic strategy, the nature of the target peptide, and the desired orthogonal protection scheme.

  • Fmoc-Orn(Boc)-OH is the preferred choice for researchers primarily working within the Fmoc/tBu SPPS strategy . Its side-chain Boc group is stable throughout the synthesis and can be removed during the final cleavage or selectively on-resin for end-stage modifications. The robustness of the Fmoc methodology often translates to higher yields and purities for a wide range of peptides.[1]

  • This compound offers a powerful alternative, particularly when a third level of orthogonality is required. The Alloc group is stable to both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, making it a truly versatile protecting group for complex synthetic schemes involving multiple, selective deprotection steps. This is especially valuable in the synthesis of intricate cyclic or branched peptides where modifications are introduced at various stages.

Ultimately, a thorough understanding of the chemical properties and deprotection kinetics of each protecting group is essential for designing an efficient and successful peptide synthesis campaign. This guide provides the foundational knowledge and experimental frameworks to aid researchers in making an informed decision for their specific synthetic challenges.

References

A Comparative Guide to Alloc and Other Orthogonal Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high fidelity. The ability to selectively mask and deprotect functional groups in a predetermined sequence is the cornerstone of modern synthetic strategies. Among the carbamate-based protecting groups, the allyloxycarbonyl (Alloc) group has emerged as a versatile tool, offering a unique deprotection pathway that complements the more traditional acid- and base-labile protecting groups.

This guide provides an objective comparison of the Alloc protecting group with other widely used orthogonal protecting groups, namely tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will delve into their chemical properties, deprotection mechanisms, and relative stabilities, supported by experimental data and detailed protocols to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Principle of Orthogonality

In the context of protecting group chemistry, orthogonality refers to the ability to selectively remove one type of protecting group in a molecule containing multiple, different protecting groups, without affecting the others.[1][2] This is achieved by choosing protecting groups that are cleaved under distinct and non-interfering reaction conditions. A truly orthogonal set of protecting groups allows for a highly controlled and sequential manipulation of a polyfunctional molecule.

At a Glance: Key Characteristics of Alloc, Boc, Cbz, and Fmoc

The primary distinction between these four protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality.[3][4]

  • Alloc (allyloxycarbonyl): Cleaved under neutral conditions using a palladium(0) catalyst and a scavenger.[5] It is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.[5]

  • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[6][7]

  • Cbz (Carboxybenzyl): Classically removed by catalytic hydrogenolysis.[8][9]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions, commonly with a solution of piperidine.[1][10]

Data Presentation: A Comparative Analysis

The selection of a protecting group is often a critical decision, dictated by the stability of other functional groups within the molecule and the planned synthetic route. The following tables summarize the key properties and comparative performance of Alloc, Boc, Cbz, and Fmoc.

Protecting Group Structure Introduction Reagent(s) Deprotection Condition Byproducts of Deprotection
Alloc
alt text
Allyl chloroformate (Alloc-Cl), Diallyl dicarbonate (Alloc₂O)Pd(PPh₃)₄, scavenger (e.g., PhSiH₃, morpholine)Allyl-scavenger adduct, CO₂
Boc
alt text_3)
Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl)Isobutylene, CO₂
Cbz
alt text
Benzyl chloroformate (Cbz-Cl)H₂/Pd, strong acid (HBr/AcOH), or strong baseToluene, CO₂
Fmoc
alt text
Fmoc-Cl, Fmoc-OSu20% Piperidine in DMFDibenzofulvene-piperidine adduct, CO₂
Protecting Group Typical Deprotection Time Typical Yield Key Advantages Key Disadvantages
Alloc 20 - 60 minutes>95%Orthogonal to acid- and base-labile groups; mild deprotection conditions.[4]Requires a metal catalyst which can sometimes be difficult to remove completely.
Boc 15 - 30 minutes>95%Robust and well-established; stable to a wide range of non-acidic conditions.[11]Requires strong acid for cleavage which may not be suitable for acid-sensitive substrates.
Cbz 1 - 24 hours>90%Stable to a wide range of conditions; can impart crystallinity to derivatives.[12]Hydrogenolysis is not compatible with sulfur-containing amino acids or other reducible functional groups.[12]
Fmoc 5 - 20 minutes>98%Mild, basic deprotection; UV-active byproduct allows for reaction monitoring.[11]Not suitable for base-sensitive substrates; potential for diketopiperazine formation in dipeptides.

Mandatory Visualization

The following diagrams illustrate the principle of orthogonal deprotection and a typical experimental workflow for using these protecting groups.

Orthogonal_Deprotection cluster_Alloc Alloc Deprotection cluster_Fmoc Fmoc Deprotection cluster_Boc Boc Deprotection Molecule Peptide with Alloc, Boc, and Fmoc groups Alloc_Reagent Pd(PPh₃)₄, PhSiH₃ Fmoc_Reagent 20% Piperidine/DMF Boc_Reagent TFA/DCM Molecule_Alloc_Removed Peptide with Boc and Fmoc groups Alloc_Reagent->Molecule_Alloc_Removed Selective Removal Molecule_Fmoc_Removed Peptide with Alloc and Boc groups Fmoc_Reagent->Molecule_Fmoc_Removed Selective Removal Molecule_Boc_Removed Peptide with Alloc and Fmoc groups Boc_Reagent->Molecule_Boc_Removed Selective Removal Protection_Deprotection_Workflow Start Free Amine (R-NH₂) Protection Protection Step Start->Protection Add Protecting Group Reagent (e.g., Alloc-Cl, Boc₂O, Cbz-Cl, Fmoc-OSu) Protected_Amine Protected Amine (R-NH-PG) Protection->Protected_Amine Intermediate_Steps Intermediate Synthetic Steps (PG is stable) Protected_Amine->Intermediate_Steps Deprotection Deprotection Step Intermediate_Steps->Deprotection Apply Specific Deprotection Conditions Final_Product Deprotected Amine (R-NH₂) Deprotection->Final_Product

References

A Comparative Guide to the Analytical Characterization of Peptides Containing Orn(Alloc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for Peptides Incorporating Ornithine(allyloxycarbonyl)

In the synthesis of complex peptides, the use of orthogonal protecting groups is essential for achieving desired modifications and structures. The allyloxycarbonyl (Alloc) group, used for the side-chain protection of amino acids like ornithine, offers a unique deprotection strategy that is orthogonal to the commonly used acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. This guide provides a comparative overview of the analytical characterization of peptides containing Orn(Alloc), with a focus on High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data and detailed protocols to assist researchers in the analysis of these valuable peptide building blocks.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis and purification of synthetic peptides. The choice of protecting group on the ornithine side chain can influence the retention behavior of the peptide.

Comparative Retention Behavior:

The hydrophobicity of the protecting group is a key factor in determining the retention time of a peptide in RP-HPLC. The Alloc group is generally considered to be more hydrophobic than the tert-butyloxycarbonyl (Boc) group. Consequently, a peptide containing Orn(Alloc) is expected to have a longer retention time compared to its counterpart containing Orn(Boc) under identical RP-HPLC conditions. This difference in retention can be advantageous for separating the protected peptide from its deprotected form or other synthetic intermediates.

Table 1: Comparison of Ornithine Protecting Groups in RP-HPLC

Protecting GroupStructureRelative HydrophobicityExpected RP-HPLC Retention Time
Alloc AllyloxycarbonylHigherLonger
Boc tert-ButyloxycarbonylLowerShorter

Note: The exact retention time is dependent on the peptide sequence, column chemistry, and gradient conditions.

Experimental Protocol: RP-HPLC Analysis of Orn(Alloc)-Containing Peptides

Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA), to a stock concentration of 1 mg/mL.[1]

  • Dilute the stock solution with the initial mobile phase to a working concentration of 0.1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of 5% to 65% Mobile Phase B over 30 minutes is a common starting point.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.[2]

  • Injection Volume: 20 µL.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Peptide dilute Dilute Sample dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

Caption: General workflow for the purity analysis of peptides by RP-HPLC.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight and sequence of peptides. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable information about the peptide sequence and the nature of any modifications, including protecting groups.

Distinct Fragmentation of Orn(Alloc) and Orn(Boc):

The Alloc and Boc protecting groups exhibit distinct fragmentation behaviors in MS/MS analysis, which can be used for their unambiguous identification.

  • Orn(Alloc): The Alloc group is relatively stable under typical collision-induced dissociation (CID) conditions. Fragmentation of the peptide backbone (b- and y-ions) is generally observed without the immediate loss of the Alloc group.

  • Orn(Boc): The Boc group is highly labile and prone to neutral loss upon collisional activation. A characteristic neutral loss of 100 Da (C₅H₈O₂) or 56 Da (isobutylene, C₄H₈) from the precursor ion and fragment ions containing the Orn(Boc) residue is a hallmark of its presence.[3] This lability can sometimes suppress the formation of sequence-informative backbone fragment ions.[3]

Table 2: Characteristic Mass Spectrometry Behavior of Ornithine Protecting Groups

Protecting GroupKey Feature in MS/MSCharacteristic Neutral Loss (Da)Impact on Backbone Fragmentation
Alloc Generally stable on the side chainNot prominentAllows for clear observation of b- and y-ions
Boc Facile neutral loss100 (Boc group) or 56 (isobutylene)Can suppress backbone fragmentation
Experimental Protocol: LC-MS/MS Analysis of Orn(Alloc)-Containing Peptides

Sample Preparation:

  • Reconstitute the peptide sample in a solvent compatible with LC-MS, such as 0.1% formic acid in water/acetonitrile.[1]

  • Dilute the sample to an appropriate concentration for injection (typically in the low µg/mL to high ng/mL range).[1]

LC-MS/MS Conditions:

  • LC System: A nano- or micro-flow HPLC system is recommended for optimal sensitivity.[4]

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.[4]

  • Gradient: A shallow gradient (e.g., 5-40% B over 60 minutes) is often used to achieve good separation of peptides.[4]

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is preferred for accurate mass measurements.[1]

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Data-dependent acquisition (DDA) is commonly used, where the most intense precursor ions from a full MS scan are selected for fragmentation (MS/MS).[1]

Peptide Fragmentation and Analysis

cluster_ms Mass Spectrometry cluster_analysis Data Analysis peptide Peptide Ion fragmentation Collision-Induced Dissociation (CID) peptide->fragmentation b_ions b-ions (N-terminus) fragmentation->b_ions y_ions y-ions (C-terminus) fragmentation->y_ions msms_spectrum MS/MS Spectrum b_ions->msms_spectrum y_ions->msms_spectrum sequence Sequence Confirmation msms_spectrum->sequence cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter acquire_1d Acquire 1D Spectra (¹H, ¹³C) filter->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC) acquire_1d->acquire_2d assign Assign Resonances acquire_2d->assign structure Structural Analysis assign->structure

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Analysis of Boc-Orn(Alloc)-OH Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and chiral integrity of protected amino acids is a cornerstone of successful peptide synthesis. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Boc-Orn(Alloc)-OH, a critical building block with orthogonal protection. By presenting detailed experimental protocols and comparative data, this document aims to empower scientists to select the optimal analytical strategy for their specific needs.

The successful synthesis of complex peptides hinges on the quality of the constituent amino acids. This compound, with its acid-labile Boc group on the α-amino group and the palladium-labile Alloc group on the δ-amino group, offers strategic advantages in peptide chemistry. However, its synthesis can yield impurities such as diastereomers, incompletely protected intermediates, or by-products. Therefore, robust and reliable analytical methods are paramount for quality control. This guide explores two primary HPLC-based approaches for the comprehensive analysis of this compound: Reversed-Phase HPLC (RP-HPLC) for purity assessment and Chiral HPLC for determining enantiomeric excess.

Comparative Analysis of HPLC Methods

The choice of HPLC method directly impacts the ability to resolve and accurately quantify the main product and its potential impurities. Below is a comparative summary of two common approaches.

ParameterMethod A: Rapid Purity Screen (RP-HPLC)Method B: High-Resolution Chiral Analysis
Primary Objective Rapid assessment of chemical purityDetermination of enantiomeric purity and separation of diastereomers
Stationary Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Chiral Stationary Phase (e.g., polysaccharide-based)
Typical Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in AcetonitrileIsocratic mixture of Hexane and Ethanol with a chiral additive
Gradient/Isocratic GradientIsocratic
Run Time ~15-20 minutes~20-30 minutes
Resolution Good for separating major impuritiesExcellent for separating enantiomers and diastereomers
Detection UV at 210-220 nmUV at 210-220 nm

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below. These protocols are representative and may require optimization based on the specific HPLC system and column used.

Method A: Reversed-Phase HPLC for Purity Analysis

This method is suitable for the routine quality control of this compound to assess its chemical purity and identify synthesis-related impurities.

Instrumentation:

  • Standard HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound synthesis product by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method B: Chiral HPLC for Enantiomeric Purity

This method is critical for ensuring the stereochemical integrity of the amino acid derivative, which is vital for the biological activity of the final peptide.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as cellulose or amylose derivatives).

  • Mobile Phase: A typical mobile phase would be an isocratic mixture of n-Hexane and a polar modifier like ethanol or isopropanol (e.g., 90:10 Hexane:Ethanol). The exact ratio may need to be optimized for baseline separation of the enantiomers.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound product in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter compatible with organic solvents.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows for both purity and chiral analysis.

cluster_0 RP-HPLC Purity Analysis Workflow prep_a Sample Preparation (1 mg/mL in ACN/Water) filter_a Filtration (0.45 µm Syringe Filter) prep_a->filter_a inject_a HPLC Injection (C18 Column) filter_a->inject_a analysis_a Data Analysis (Purity Assessment) inject_a->analysis_a

RP-HPLC Purity Analysis Workflow

cluster_1 Chiral HPLC Analysis Workflow prep_b Sample Preparation (1 mg/mL in Mobile Phase) filter_b Filtration (0.45 µm Syringe Filter) prep_b->filter_b inject_b HPLC Injection (Chiral Column) filter_b->inject_b analysis_b Data Analysis (Enantiomeric Excess) inject_b->analysis_b

Mass Spectrometry of Peptides Containing Orn(Alloc): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is a critical aspect of quality control and functional analysis. The use of protecting groups, such as the allyloxycarbonyl (Alloc) group for the side chain of ornithine (Orn), is a common and valuable strategy in peptide synthesis. However, the behavior of these modifications during mass spectrometry (MS) analysis can significantly impact data interpretation. This guide provides an objective comparison of the mass spectrometric behavior of Orn(Alloc)-containing peptides with relevant alternatives, supported by established fragmentation principles and detailed experimental protocols.

The Alloc group is utilized as an orthogonal protecting group in peptide synthesis, meaning it can be selectively removed under conditions that do not affect other common protecting groups like Boc or Fmoc. Its stability under both acidic and basic conditions makes it a versatile tool in the synthesis of complex peptides. Understanding its gas-phase behavior during mass spectrometric analysis is crucial for accurate sequence confirmation and impurity profiling.

Performance Comparison of Ornithine Side-Chain Protection in Mass Spectrometry

The choice of protecting group for the ornithine side chain can influence the fragmentation pattern observed in tandem mass spectrometry (MS/MS). This, in turn, affects the confidence of peptide sequence confirmation. The ideal scenario is one where the protecting group remains intact during fragmentation, allowing for unambiguous localization, or exhibits a predictable and clean fragmentation pattern.

Table 1: Comparison of Ornithine Side-Chain Modifications in Mass Spectrometry

Side-Chain ModificationPrimary MS/MS CharacteristicAdvantages in MS AnalysisDisadvantages in MS Analysis
Orn(Alloc) Stable under CID/HCD/ETD. No characteristic neutral loss is typically observed. Fragmentation occurs primarily along the peptide backbone.- Allows for unambiguous localization of the Orn(Alloc) residue.- Simplifies spectral interpretation due to the absence of dominant neutral loss fragments.- Stable across a range of MS/MS activation energies.- Does not provide a specific reporter ion for the protecting group.
Unprotected Ornithine "Ornithine Effect": Facile cleavage C-terminal to the ornithine residue, leading to a dominant b-ion or a neutral loss of water from the precursor ion.[1]- The specific fragmentation can be a useful diagnostic marker for the presence of ornithine.- Can suppress other backbone fragmentation, leading to incomplete sequence information.- The dominant fragmentation pathway can make it difficult to sequence through the ornithine residue.
Orn(Boc) Neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da). This is often the most dominant fragmentation pathway in CID/HCD.- The characteristic neutral loss can confirm the presence of the Boc group.- The dominant neutral loss can suppress backbone fragmentation, complicating sequence analysis.- In-source fragmentation can lead to the observation of both protected and deprotected peptide ions.
Orn(Mmt) Facile neutral loss of the Mmt group (272 Da). This is typically the most abundant fragment ion in CID/HCD spectra.[2]- Provides a clear indication of the Mmt group's presence.- The extreme lability often results in poor backbone fragmentation, making sequence determination challenging.[2]- Prone to significant in-source decay.[2]

Expected Fragmentation Pathways

The fragmentation of peptides in a mass spectrometer is highly dependent on the method of activation. Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) typically lead to the formation of b- and y-type ions from cleavage of the peptide backbone. Electron Transfer Dissociation (ETD), on the other hand, results in c- and z-type ions, and is particularly useful for preserving labile post-translational modifications.

For peptides containing Orn(Alloc), the Alloc group is generally stable under these fragmentation conditions. Therefore, the primary fragmentation observed will be along the peptide backbone, providing a clear series of b, y, c, or z ions for sequence elucidation. This is in stark contrast to more labile protecting groups like Boc and Mmt, where the dominant fragmentation is the loss of the protecting group itself.

Experimental Protocols

Detailed and optimized experimental protocols are essential for obtaining high-quality and reproducible mass spectrometry data for peptides containing Orn(Alloc).

Sample Preparation
  • Dissolution: Dissolve the purified lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1-10 pmol/µL. Use low-adsorption vials to minimize sample loss.

  • Desalting: If the peptide sample contains a high concentration of non-volatile salts from the synthesis and purification process, desalting is crucial. Use a C18 ZipTip or a similar solid-phase extraction method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A nano- or micro-flow HPLC system is recommended for optimal sensitivity.

  • Column: A C18 reversed-phase column (e.g., 75 µm I.D. x 15 cm, 1.9 µm particle size) is suitable for most peptides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be from 2% to 40% Mobile Phase B over 30-60 minutes, followed by a wash and re-equilibration step. The gradient should be optimized based on the hydrophobicity of the specific peptide.

  • Flow Rate: 200-300 nL/min for nano-flow LC.

Mass Spectrometry Parameters
  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is recommended for accurate mass measurements of precursor and fragment ions.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire a full MS scan over a mass range appropriate for the expected m/z of the peptide (e.g., m/z 300-2000).

  • MS/MS Fragmentation:

    • Data-Dependent Acquisition (DDA): Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation.

    • Collision-Induced Dissociation (CID)/Higher-Energy Collisional Dissociation (HCD): Use a normalized collision energy (NCE) in the range of 25-35%. Stepped NCE can be beneficial to capture a wider range of fragment ions.

    • Electron Transfer Dissociation (ETD): ETD is particularly useful for longer peptides or those with multiple basic residues.[3][4][5][6][7] Optimize the ETD reaction time and reagent target values for the specific instrument.

Visualizing Mass Spectrometry Workflows and Fragmentation

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key workflows and fragmentation pathways.

cluster_workflow Experimental Workflow for LC-MS/MS Analysis Peptide_Synthesis Peptide Synthesis with Orn(Alloc) Purification HPLC Purification Peptide_Synthesis->Purification Sample_Prep Sample Preparation (Dissolution & Desalting) Purification->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Analysis Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Sequence Confirmation) MS_Analysis->Data_Analysis cluster_fragmentation Comparative Fragmentation of Ornithine-Containing Peptides (CID/HCD) Precursor_Alloc [M+nH]n+ Peptide with Orn(Alloc) Fragments_Alloc b- and y-ions (Backbone Fragmentation) Precursor_Alloc->Fragments_Alloc Stable Side Chain Precursor_Unprotected [M+nH]n+ Peptide with Orn Fragments_Unprotected Dominant b-ion (Ornithine Effect) Precursor_Unprotected->Fragments_Unprotected Facile C-terminal Cleavage Precursor_Boc [M+nH]n+ Peptide with Orn(Boc) Fragments_Boc [M+nH-100]n+ (Neutral Loss of Boc) Precursor_Boc->Fragments_Boc Labile Protecting Group cluster_decision Decision Logic for MS/MS Method Selection Start Peptide with Orn(Alloc) Question1 Is the peptide long (>25 residues) or highly charged? Start->Question1 CID_HCD Use CID or HCD for robust backbone fragmentation Question1->CID_HCD No ETD Consider ETD to preserve the side chain and obtain c- and z-ions Question1->ETD Yes

References

A Head-to-Head Battle of Orthogonal Protection: Boc/Alloc vs. Boc/Z Strategies

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of multi-step organic synthesis, particularly within peptide and complex molecule synthesis, the strategic use of protecting groups is paramount for success. The ability to selectively shield and reveal functional groups in the presence of others, a concept known as orthogonality, is a cornerstone of modern synthetic chemistry.[1][2][3] Among the most utilized protecting groups for amines is the acid-labile tert-butyloxycarbonyl (Boc) group.[4][5][6] This guide provides a detailed comparison of two powerful orthogonal strategies employing the Boc group in tandem with either the allyloxycarbonyl (Alloc) or the benzyloxycarbonyl (Z or Cbz) group.

This comparison is designed for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate protecting group strategy for their specific synthetic challenges. We will delve into the chemical mechanisms, experimental protocols, and present a quantitative comparison to aid in this critical decision-making process.

Orthogonality at its Core: A Tale of Two Deprotection Pathways

The fundamental principle underpinning the utility of both Boc/Alloc and Boc/Z strategies is their orthogonal nature. Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other under distinct reaction conditions.[1][2] The Boc group is reliably cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[5][6][7] In contrast, the Alloc and Z groups are stable to acidic treatment, allowing for the selective deprotection of the Boc group.[4][8]

The key difference lies in the deprotection methods for Alloc and Z groups. The Alloc group is removed under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[9][10] The Z group, on the other hand, is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[11][12][13] This fundamental difference in deprotection chemistry forms the basis of their distinct applications and potential incompatibilities.

Quantitative Performance: A Comparative Analysis

The choice between the Boc/Alloc and Boc/Z strategies often comes down to specific experimental parameters such as reaction efficiency, kinetics, and substrate compatibility. Below is a summary of typical quantitative data for the deprotection steps of each strategy.

ParameterBoc DeprotectionAlloc DeprotectionZ (Cbz) Deprotection
Reagents Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Pd(PPh₃)₄, Phenylsilane in DCMH₂, 10% Pd/C in Methanol or Ethanol
Typical Reaction Time 1 - 3 hours30 minutes - 2 hours1 - 40 hours
Typical Yield >95%>90%>90%
Key Compatibilities Stable to base, hydrogenolysis, and Pd-catalysis.[4][8]Stable to acid and base.[14][15]Stable to acid and base (with some exceptions).[11][13]
Potential Incompatibilities Sensitive to strong acids.Sensitive to palladium catalysts and some reducing agents.Sensitive to catalytic hydrogenation conditions (e.g., presence of other reducible functional groups).

Delving into the Mechanisms: Visualizing the Deprotection Pathways

To fully appreciate the nuances of these protection strategies, it is essential to understand their deprotection mechanisms.

The Boc Deprotection Pathway

The acid-catalyzed deprotection of the Boc group proceeds through the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[5][16]

Boc_Deprotection Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - (CH3)3C+ tert_Butyl_Cation (CH3)3C+ Protonated_Boc->tert_Butyl_Cation Amine R-NH2 Carbamic_Acid->Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The Alloc Deprotection Pathway

The deprotection of the Alloc group is a palladium(0)-catalyzed process involving the formation of a π-allyl palladium complex. A scavenger then removes the allyl group, leading to the formation of an unstable carbamic acid that decarboxylates.[9][10]

Alloc_Deprotection Alloc_Amine R-NH-Alloc Pi_Allyl_Complex [R-NH-COO-Pd(PPh3)2-allyl]+ Alloc_Amine->Pi_Allyl_Complex + Pd(PPh3)4 Carbamic_Acid R-NH-COOH Pi_Allyl_Complex->Carbamic_Acid + Scavenger - Pd(PPh3)4 Allyl_Scavenger Allyl-Scavenger Pi_Allyl_Complex->Allyl_Scavenger + Scavenger Amine R-NH2 Carbamic_Acid->Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Palladium-catalyzed deprotection of an Alloc-protected amine.

The Z (Cbz) Deprotection Pathway

The Z group is cleaved by catalytic hydrogenolysis. The reaction involves the reduction of the benzylic C-O bond by hydrogen gas on a palladium catalyst, which also generates an unstable carbamic acid that subsequently decarboxylates.[11][12]

Z_Deprotection Z_Amine R-NH-Z Carbamic_Acid R-NH-COOH Z_Amine->Carbamic_Acid + H2, Pd/C Toluene Toluene Z_Amine->Toluene + H2, Pd/C Amine R-NH2 Carbamic_Acid->Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Catalytic hydrogenolysis for the deprotection of a Z-protected amine.

Experimental Protocols: A Step-by-Step Guide

The following are representative experimental protocols for the selective deprotection of Boc, Alloc, and Z groups.

Protocol 1: Selective Deprotection of the Boc Group[18]

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected substrate in DCM (e.g., 10 mL per 1 g of substrate).

  • Cool the solution to 0 °C and add TFA (typically 20-50% v/v in DCM).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Carefully neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Selective Deprotection of the Alloc Group[18]

Materials:

  • Alloc-protected substrate

  • Anhydrous Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane

Procedure:

  • Dissolve the Alloc-protected substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add Pd(PPh₃)₄ (typically 5-10 mol%).

  • Add phenylsilane (typically 2-3 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 3: Selective Deprotection of the Z (Cbz) Group[14]

Materials:

  • Cbz-protected substrate

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas supply

Procedure:

  • Dissolve the Cbz-protected substrate in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon of hydrogen).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Strategic Considerations and Conclusion

The choice between the Boc/Alloc and Boc/Z orthogonal protection strategies is highly dependent on the specific molecular context and the overall synthetic plan.

The Boc/Alloc strategy offers:

  • Mild Deprotection Conditions: The palladium-catalyzed removal of the Alloc group is performed under neutral conditions, which is advantageous for substrates sensitive to hydrogenation.[9]

  • High Orthogonality: The Alloc group is stable to both the acidic conditions used for Boc removal and the basic conditions often used for other protecting groups like Fmoc, providing a high degree of flexibility.[1][8]

The Boc/Z strategy provides:

  • Robustness: The Z group is stable under a wide range of conditions, including acidic and basic environments.[11][13]

  • Cost-Effectiveness: The reagents for Z group introduction and removal are often more economical than those for the Alloc strategy.[17]

However, researchers must also consider the potential limitations. The use of a palladium catalyst in the Alloc deprotection can sometimes be problematic for substrates containing sulfur or other functionalities that can poison the catalyst. For the Z group, the requirement of catalytic hydrogenation may not be suitable for molecules containing other reducible groups, such as alkenes or alkynes.

References

Alloc vs. Cbz: A Comparative Guide for Ornithine Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the side chain of ornithine is a critical decision that can significantly impact the efficiency and success of peptide synthesis. This guide provides a detailed comparison of two commonly used protecting groups, Allyloxycarbonyl (Alloc) and Carboxybenzyl (Cbz), with a focus on the advantages of Alloc for the protection of ornithine's delta-amino group.

Ornithine, a non-proteinogenic amino acid, is a valuable building block in the synthesis of bioactive peptides and peptidomimetics. Its side chain contains a primary amine that requires protection to prevent unwanted reactions during peptide chain elongation. The choice of the protecting group is paramount and is primarily dictated by its stability under various reaction conditions and the ease and selectivity of its removal.

This guide presents a comprehensive overview of the performance of Alloc and Cbz protecting groups for ornithine, supported by experimental data and detailed protocols.

At a Glance: Key Differences Between Alloc and Cbz Protection for Ornithine

FeatureAlloc (Allyloxycarbonyl)Cbz (Carboxybenzyl)
Deprotection Condition Mild, palladium(0)-catalyzedHarsh: Catalytic hydrogenation or strong acids (e.g., HBr/AcOH, HF)
Orthogonality Orthogonal to Fmoc and Boc strategiesNot fully orthogonal to Boc strategy (cleaved by strong acids)
Selectivity Allows for selective on-resin deprotectionSelective deprotection is challenging
Typical Yield (Deprotection) High to quantitativeGenerally high, but can be affected by catalyst poisoning or side reactions
Potential Side Reactions N-allylation (can be minimized with scavengers)Catalyst poisoning (especially with sulfur-containing peptides), benzyl ether formation

Superior Orthogonality and Mild Deprotection: The Alloc Advantage

The primary advantage of the Alloc group lies in its unique deprotection chemistry, which is orthogonal to the most common solid-phase peptide synthesis (SPPS) strategies.[1] Unlike the acid-labile Boc group and the base-labile Fmoc group, the Alloc group is cleaved under very mild conditions using a palladium(0) catalyst and a scavenger, such as phenylsilane.[1] This orthogonality allows for the selective deprotection of the ornithine side chain while the peptide is still attached to the resin, enabling site-specific modifications such as lactam bridge formation, branching, or the attachment of labels.

In contrast, the Cbz group is typically removed by catalytic hydrogenolysis or treatment with strong acids.[1] These conditions are often harsh and can lead to the cleavage of other protecting groups or modifications of sensitive residues in the peptide chain. For instance, the strong acids required to remove Cbz can also cleave Boc groups, limiting its utility in Boc-based SPPS.

Quantitative Comparison of Protection and Deprotection

To provide a clearer picture of the practical differences between Alloc and Cbz protection for ornithine, the following table summarizes key quantitative data from experimental protocols.

ProcessProtecting GroupReagentsSolventReaction TimeTypical Yield
Protection of Ornithine CbzL-ornithine hydrochloride, Benzyl chloroformate, Copper sulfate, Potassium carbonate0.5 M NaOH (aq)Overnight83%[2]
Deprotection of Ornithine AllocPd(PPh₃)₄, PhenylsilaneDCM2 hoursHigh to Quantitative
Deprotection of Ornithine CbzH₂, 20% Pd(OH)₂/CMethanol14 hours69% (for Nω-CBz-L-Ornithine derivative)

Experimental Protocols

Synthesis of Nδ-Cbz-L-Ornithine

Materials:

  • L-ornithine hydrochloride

  • Benzyl chloroformate

  • Anhydrous copper sulfate

  • Anhydrous potassium carbonate

  • 0.5 M Sodium hydroxide solution

  • Saturated disodium ethylenediaminetetraacetic acid solution

Procedure:

  • Dissolve 7.5 g of L-ornithine hydrochloride in 89 mL of 0.5 M sodium hydroxide solution.

  • Add 5.55 g of anhydrous copper sulfate and stir the reaction for 15 minutes.

  • Subsequently, add 6.15 g of anhydrous potassium carbonate and 8.2 mL of benzyl chloroformate.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, wash the filtrate to obtain a blue solid.

  • Treat the solid with a saturated disodium ethylenediaminetetraacetic acid solution, heat to reflux for 2 hours, and then leave at room temperature overnight.

  • Filter and dry the resulting white solid to yield Nδ-Cbz-L-ornithine.[2]

On-Resin Deprotection of Alloc-Ornithine

Materials:

  • Peptide-resin with Alloc-protected ornithine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • In a separate flask, prepare a solution of the palladium catalyst (0.2 equivalents) and phenylsilane (20 equivalents) in DCM.

  • Add the catalyst solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 2 hours.

  • Wash the resin thoroughly with DCM.[3] To ensure complete deprotection, the treatment can be repeated.

Deprotection of Cbz-Ornithine by Catalytic Hydrogenolysis

Materials:

  • Nω-Cbz-L-Ornithine derivative

  • Palladium hydroxide on carbon (20%)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve the Nω-Cbz-L-Ornithine derivative in methanol.

  • Add 20% palladium hydroxide on carbon to the solution.

  • Stir the mixture at ambient temperature under a hydrogen atmosphere (1 atm) for 14 hours.

  • Filter the mixture through a pad of celite and remove the solvent in vacuo to obtain the deprotected product.[4]

Potential Side Reactions

While both protecting groups are widely used, they are not without potential side reactions.

Alloc Protection:

  • N-allylation: A potential side reaction during deprotection is the transfer of the allyl group to a nucleophilic site on the peptide. This can be minimized by using an efficient scavenger like phenylsilane.

Cbz Protection:

  • Catalyst Poisoning: The palladium catalyst used for hydrogenolysis is sensitive to poisoning by sulfur-containing residues, such as cysteine and methionine, which can lead to incomplete deprotection.

  • Benzyl Ether Formation: In the presence of hydroxyl-containing amino acids, the formation of benzyl ether byproducts can occur.

  • Incomplete Cleavage: The harsh acidic conditions required for Cbz removal can sometimes lead to incomplete deprotection, especially in complex peptides.

Logical Workflow and Deprotection Mechanisms

The choice between Alloc and Cbz significantly impacts the workflow of peptide synthesis, particularly when site-specific modifications are desired.

workflow_comparison cluster_alloc Alloc Strategy for Site-Specific Modification cluster_cbz Cbz Strategy A1 Fmoc-SPPS with Fmoc-Orn(Alloc)-OH A2 Selective on-resin Alloc deprotection (Pd(0), Phenylsilane) A1->A2 Peptide on resin A3 On-resin side-chain modification (e.g., cyclization, labeling) A2->A3 Free side-chain amine A4 Continue SPPS or final cleavage A3->A4 C1 Peptide synthesis with Cbz-Ornithine C2 Global deprotection and cleavage (e.g., Catalytic Hydrogenolysis or Strong Acid) C1->C2 Protected peptide C3 Purification of final peptide C2->C3

Caption: Comparative workflow of Alloc and Cbz strategies in peptide synthesis.

The diagram above illustrates the streamlined workflow for site-specific modification enabled by the orthogonal nature of the Alloc group, compared to the more linear and final-step deprotection strategy dictated by the Cbz group.

deprotection_mechanisms cluster_alloc_deprotection Alloc Deprotection Mechanism cluster_cbz_deprotection Cbz Deprotection Mechanism (Hydrogenolysis) AD1 Alloc-Protected Ornithine AD2 π-allyl palladium complex formation AD1->AD2 + Pd(0) AD3 Nucleophilic attack by scavenger AD2->AD3 + Phenylsilane AD4 Decarboxylation AD3->AD4 AD5 Free Ornithine Side-Chain AD4->AD5 CD1 Cbz-Protected Ornithine CD2 Adsorption to catalyst surface CD1->CD2 + H₂, Pd/C CD3 Hydrogenolysis of C-O bond CD2->CD3 CD4 Release of Toluene and CO₂ CD3->CD4 CD5 Free Ornithine Side-Chain CD4->CD5

Caption: Deprotection mechanisms of Alloc and Cbz protecting groups.

Conclusion

For the protection of the ornithine side chain in peptide synthesis, the Alloc group presents clear advantages over the Cbz group, primarily due to its orthogonality and the mild conditions required for its removal. This allows for greater flexibility in synthetic design, enabling facile on-resin, site-specific modifications. While the Cbz group has a long history of use, its harsh deprotection conditions and lack of orthogonality with common SPPS strategies make it a less favorable choice for complex peptide synthesis. The quantitative data and experimental protocols provided in this guide underscore the efficiency and reliability of the Alloc protecting group, making it the preferred choice for researchers aiming for high-yield, high-purity synthesis of ornithine-containing peptides.

References

The Strategic Application of Boc-Orn(Alloc)-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex peptide synthesis, the choice of appropriately protected amino acid building blocks is paramount to success. For the incorporation of the non-proteinogenic amino acid ornithine, which offers a versatile side chain for modifications such as lactamization, labeling, or conjugation, various orthogonally protected derivatives are available. This guide provides a comprehensive comparison of Nα-Boc-Nδ-Alloc-L-ornithine (Boc-Orn(Alloc)-OH) with other commonly employed ornithine derivatives, supported by established chemical principles and experimental protocols. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and execution of advanced peptide synthesis strategies.

The Power of Orthogonal Protection in Ornithine Chemistry

The δ-amino group of ornithine provides a valuable handle for a multitude of chemical modifications. To selectively address this functional group during solid-phase peptide synthesis (SPPS), it must be masked with a protecting group that can be removed under conditions that do not affect the temporary Nα-amino protecting group (typically Boc or Fmoc) or the permanent side-chain protecting groups of other amino acids. This concept is known as orthogonal protection. This compound is a prime example of such a building block, offering a unique deprotection strategy that enhances its utility in complex synthetic schemes.

The key advantage of the Allyloxycarbonyl (Alloc) protecting group lies in its stability to both acidic and basic conditions commonly used in SPPS, while being selectively removable by palladium(0) catalysis. This provides a third dimension of orthogonality, enabling intricate manipulations of the ornithine side chain on the solid support.

Comparative Analysis of Ornithine Protecting Group Strategies

While direct, side-by-side quantitative comparisons of different Boc-protected ornithine derivatives are not extensively documented in publicly available literature, a qualitative and principle-based comparison can be made. The choice of the δ-protecting group on a Boc-protected ornithine derivative significantly impacts the overall synthetic strategy, including potential side reactions and the complexity of the deprotection steps.

Protecting Group Strategyδ-Protecting GroupNα-Protecting GroupDeprotection Condition for δ-GroupOrthogonality & Key Features
This compound Alloc (Allyloxycarbonyl)Boc (t-Butoxycarbonyl)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) in an inert solvent like DCM.[1]Fully Orthogonal: Stable to both acidic (TFA for Boc removal) and basic (piperidine for Fmoc removal) conditions. Ideal for on-resin cyclization and modification.[1]
Boc-Orn(Fmoc)-OH Fmoc (Fluorenylmethyloxycarbonyl)BocMild base (e.g., 20% piperidine in DMF).[2]Orthogonal: Allows for selective deprotection of the side chain without affecting the Nα-Boc group. Widely used in Boc-based SPPS for side-chain modifications.
Boc-Orn(Cbz)-OH Cbz (Carboxybenzyl)BocCatalytic hydrogenation (e.g., H₂/Pd) or strong acid (HBr/acetic acid).Semi-Orthogonal: Hydrogenolysis is orthogonal to acid-labile groups. However, strong acid cleavage is not orthogonal to the final peptide cleavage from the resin in Boc-SPPS. More commonly used in solution-phase synthesis.

Experimental Protocols

The following are representative protocols for the incorporation and selective deprotection of this compound in solid-phase peptide synthesis.

General Protocol for Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol outlines a single coupling cycle in Boc-based SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Nα-Boc group.

  • Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with 5-10% Diisopropylethylamine (DIEA) in DCM, and finally with DCM and DMF to prepare for coupling.

  • Amino Acid Coupling:

    • In a separate vessel, activate the Boc-protected amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test like the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol for Selective Deprotection of the Alloc Group

This protocol details the removal of the Alloc group from the ornithine side chain while the peptide is still attached to the solid support and the Nα-Boc group is intact.

  • Resin Preparation: Swell the peptide-resin containing the this compound residue in anhydrous and deoxygenated DCM under an inert atmosphere (e.g., Argon or Nitrogen) for 30 minutes.

  • Catalyst Solution Preparation: In a separate, flame-dried flask under an inert atmosphere, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.25 equivalents relative to the Alloc-protected ornithine) in anhydrous, deoxygenated DCM.

  • Scavenger Addition: To the catalyst solution, add a scavenger such as phenylsilane (PhSiH₃) (10-20 equivalents). Other scavengers like dimedone or morpholine can also be used.

  • Deprotection Reaction: Add the catalyst/scavenger solution to the swollen resin. Gently agitate the mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.

  • Monitoring: Monitor the completion of the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.

  • Washing: Once the reaction is complete, thoroughly wash the resin with DCM, a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), DMF, and finally DCM. The resin is now ready for the subsequent modification of the deprotected ornithine side-chain amine.[1]

Visualizing the Synthetic Strategy

The following diagrams illustrate the orthogonal nature of the this compound building block and the experimental workflow for its application.

orthogonal_protection cluster_peptide Peptide on Solid Support cluster_protection Protection Scheme cluster_deprotection Selective Deprotection Peptide H₂N-Peptide-Orn(δ-NH₂)-Resin Boc Nα-Boc Alloc δ-Alloc Boc_Orn_Alloc This compound Boc_Orn_Alloc->Peptide Incorporate via SPPS TFA TFA TFA->Boc Removes Pd0 Pd(PPh₃)₄ / PhSiH₃ Pd0->Alloc Removes

Caption: Orthogonal protection strategy of this compound.

experimental_workflow start Start SPPS with Boc-Orn(Alloc)-Resin deprotect_boc Boc Deprotection (TFA/DCM) start->deprotect_boc couple_aa Couple next Boc-AA-OH deprotect_boc->couple_aa wash1 Wash couple_aa->wash1 repeat Repeat for Peptide Elongation wash1->repeat repeat->deprotect_boc Yes deprotect_alloc Selective Alloc Deprotection (Pd(PPh₃)₄ / PhSiH₃) repeat->deprotect_alloc No modify_side_chain On-Resin Side Chain Modification (e.g., Cyclization, Conjugation) deprotect_alloc->modify_side_chain final_cleavage Final Cleavage from Resin & Global Deprotection (e.g., HF) modify_side_chain->final_cleavage purify Purify Peptide (HPLC) final_cleavage->purify

References

A Researcher's Guide to Palladium-Catalyzed Alloc Deprotection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the strategic use of protecting groups is paramount. The allyloxycarbonyl (Alloc) group is a valuable tool for the protection of amines due to its orthogonality with many other common protecting groups. Its removal, typically facilitated by palladium catalysis, offers a mild and selective deprotection strategy. This guide provides a comparative overview of different palladium catalysts for Alloc removal, supported by experimental data and detailed protocols, to aid in the selection of the most efficient catalytic system for your specific application.

Performance Comparison of Palladium Catalysts

The efficiency of Alloc deprotection is critically dependent on the choice of the palladium catalyst and the accompanying allyl scavenger. While Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is the most commonly employed catalyst, other palladium sources, including Palladium(II) complexes, can also be effective. The following table summarizes the performance of various palladium catalysts and scavengers based on available literature. It is important to note that reaction conditions can vary significantly between studies, affecting direct comparability.

CatalystScavengerCatalyst Loading (mol%)Reaction TimeYield (%)Substrate/ResinNotes
Pd(PPh₃)₄ Phenylsilane (PhSiH₃)0.1 - 520 min - 2 h>95Peptide on solid supportMost common and reliable method. Two shorter reactions are often preferred over one long one to ensure complete removal.
Pd(PPh₃)₄ Dimethylamine borane (Me₂NH·BH₃)Not specified40 minQuantitativeSecondary amine on solid supportReported to be superior to morpholine or PhSiH₃ for secondary amines, preventing allyl back-alkylation.[1]
Pd(PPh₃)₄ MorpholineNot specified-Inferior to Me₂NH·BH₃Secondary amine on solid supportLess effective for secondary amines compared to dimethylamine borane complex.[1]
Pd(PPh₃)₄ N-Methylaniline100 (1 equiv)2 hNot specifiedPeptide on solid supportUsed in a manual solid-phase peptide synthesis protocol.
PdCl₂(PPh₃)₂ Not specifiedNot specified--GeneralAir-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Can be a convenient alternative to air-sensitive Pd(0) catalysts.
Pd(OAc)₂ Triphenylphosphine (PPh₃)Not specified--GeneralAnother common Pd(II) precursor that forms the active Pd(0) catalyst in the presence of a phosphine ligand.

Note: The quantitative data presented is compiled from various sources and may not be directly comparable due to differences in substrates, reaction scales, and analytical methods.

Mechanism of Palladium-Catalyzed Alloc Deprotection

The removal of the Alloc group proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism, often referred to as a Tsuji-Trost-type reaction, is initiated by the coordination of the palladium(0) catalyst to the allyl group of the Alloc-protected amine.

Alloc_Deprotection_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Pi_Allyl_Complex π-Allyl Palladium(II) Complex Pd(0)L2->Pi_Allyl_Complex Oxidative Addition Scavenged_Allyl Scavenged Allyl Group Pd(0)L2->Scavenged_Allyl Pi_Allyl_Complex->Pd(0)L2 Reductive Elimination Carbamate_Intermediate Carbamate Intermediate Pi_Allyl_Complex->Carbamate_Intermediate Nucleophilic Attack Free_Amine Free Amine + CO₂ Carbamate_Intermediate->Free_Amine Decarboxylation Alloc_Amine Alloc-Protected Amine Alloc_Amine->Pd(0)L2 Scavenger Allyl Scavenger (e.g., PhSiH₃) Scavenger->Pi_Allyl_Complex

Caption: General mechanism of palladium-catalyzed Alloc deprotection.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allyl group, leading to oxidative addition and the formation of a π-allyl palladium(II) complex. This step releases the carbamate anion.

  • Decarboxylation: The unstable carbamate anion readily undergoes decarboxylation to liberate the free amine and carbon dioxide.

  • Nucleophilic Attack & Reductive Elimination: An allyl scavenger attacks the π-allyl palladium complex, transferring the allyl group from the palladium and regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle.

Experimental Protocols

Below are representative experimental protocols for the on-resin deprotection of the Alloc group using different palladium catalysts and scavengers.

Protocol 1: Classical Pd(PPh₃)₄ with Phenylsilane Scavenger

This is a widely used and reliable method for Alloc deprotection on a solid support.

Materials:

  • Alloc-protected peptide-resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Swell the Alloc-protected peptide-resin in DCM in a suitable reaction vessel.

  • Prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) and phenylsilane (20-40 equivalents) in DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add the deprotection solution to the swollen resin.

  • Agitate the resin suspension gently at room temperature for 20-30 minutes.

  • Drain the reaction solution.

  • To ensure complete deprotection, repeat the deprotection step (steps 3-5) one more time with a fresh solution.

  • Wash the resin extensively with DCM (5-7 times) to remove the catalyst and scavenger byproducts. A wash with a solution of sodium N,N-diethyldithiocarbamate in DMF can be performed to scavenge any residual palladium.

  • The resin is now ready for the next synthetic step.

Protocol 2: Microwave-Assisted Pd(PPh₃)₄ Deprotection

Microwave irradiation can significantly accelerate the deprotection reaction, reducing the overall time required.

Materials:

  • Alloc-protected peptide-resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Microwave peptide synthesizer or a scientific microwave reactor

Procedure:

  • Place the Alloc-protected peptide-resin in a microwave-safe reaction vessel and swell in DMF.

  • Prepare the deprotection solution by dissolving Pd(PPh₃)₄ and phenylsilane in DMF.

  • Add the deprotection solution to the resin.

  • Place the vessel in the microwave synthesizer and irradiate at a controlled temperature (e.g., 38-40°C) for a short duration (e.g., 5 minutes).

  • Drain the reaction mixture.

  • Repeat the microwave-assisted deprotection step one more time to ensure completion.

  • After the second irradiation, drain the vessel and wash the resin thoroughly with DMF and DCM.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for on-resin Alloc deprotection followed by subsequent peptide synthesis steps.

Experimental_Workflow start Start: Alloc-Protected Peptide-Resin swell Swell Resin in Appropriate Solvent (e.g., DCM or DMF) start->swell prepare_reagents Prepare Deprotection Solution: - Palladium Catalyst - Allyl Scavenger swell->prepare_reagents deprotection On-Resin Alloc Deprotection (Classical or Microwave-Assisted) prepare_reagents->deprotection wash1 Wash Resin Extensively (e.g., DCM, DMF) deprotection->wash1 coupling Couple Next Amino Acid wash1->coupling wash2 Wash Resin coupling->wash2 end Continue Peptide Synthesis or Cleavage from Resin wash2->end

Caption: General experimental workflow for on-resin Alloc deprotection.

Conclusion

References

Stability of the Alloc Group Under Various SPPS Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The allyloxycarbonyl (Alloc) protecting group is a versatile tool in Solid-Phase Peptide Synthesis (SPPS), offering unique orthogonality that enables the synthesis of complex peptides, including cyclic and branched structures. Its stability under both acidic and basic conditions, typically used for the removal of Boc and Fmoc groups respectively, makes it an invaluable asset for sophisticated peptide design. However, its lability under specific catalytic conditions necessitates a thorough understanding of its behavior to ensure high yield and purity of the final peptide product. This guide provides a comprehensive comparison of the Alloc group's stability and deprotection efficiency under various SPPS conditions, supported by experimental data and detailed protocols.

Performance Comparison of Alloc Deprotection Methods

The removal of the Alloc group is most commonly achieved through palladium(0)-catalyzed allylic cleavage in the presence of a scavenger. More recently, a metal-free approach using iodine has been developed, offering a more environmentally friendly alternative. The efficiency of these methods can be influenced by the choice of catalyst, scavenger, solvent, and reaction conditions.

Palladium-Catalyzed Alloc Deprotection

The standard method for Alloc removal involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger to trap the released allyl group.[1] The choice of scavenger is crucial to prevent side reactions, such as the re-alkylation of the deprotected amine.[2]

CatalystScavengerSolventTimeTemperaturePurityReference
Pd(PPh₃)₄ (0.1-0.25 eq)Phenylsilane (PhSiH₃) (20 eq)DCM2 x 20 minRoom TempQuantitative[3]
Pd(PPh₃)₄ (0.2 eq)Phenylsilane (PhSiH₃) (20 eq)DCM1 hRoom Temp>95%[4]
Pd(PPh₃)₄ (1 eq)Phenylsilane (PhSiH₃) (5 eq)DMF/DCM (1:1)2 x 1 hRoom TempNot Specified[5]
Pd(PPh₃)₄ (1 eq)N-Methylaniline (28 eq)THF2 hRoom TempNot Specified[6]
Pd(PPh₃)₄Dimethylamine borane (Me₂NH·BH₃) (40 eq)Not Specified40 minRoom TempQuantitative[7]
Pd(PPh₃)₂Cl₂ (4 mM)Meldrum's acid/TES-H/DIPEA (1:1:1)DMF2 x 10 min50°C (Microwave)Not Specified[8]

Table 1: Comparison of Palladium-Catalyzed Alloc Deprotection Conditions. This table summarizes various reported conditions for the removal of the Alloc protecting group using palladium catalysts, highlighting the different scavengers, solvents, and reaction times employed.

Microwave-Assisted Palladium-Catalyzed Deprotection

Microwave irradiation can significantly accelerate the palladium-catalyzed deprotection of the Alloc group, reducing reaction times from hours to minutes.[9]

CatalystScavengerSolventTimeTemperaturePurityReference
Pd(PPh₃)₄PhenylsilaneDMF2 x 5 min38°C>98%[9]

Table 2: Microwave-Assisted Alloc Deprotection. This table shows the efficiency of using microwave energy to expedite the removal of the Alloc group.

Metal-Free Alloc Deprotection

A sustainable alternative to palladium-catalyzed deprotection involves the use of iodine in a water-containing solvent system.[10] This method avoids the use of heavy metals and hazardous reagents.

ReagentSolvent SystemTimeTemperaturePurityReference
Iodine (I₂) (5 eq) / H₂O (1:8)PolarClean/EtOAc (1:4)1.5 h50°C99%[3][10]
Iodine (I₂) (50 eq) / H₂O (1:2)MeCN4 h60°CFull Conversion[10]

Table 3: Metal-Free Alloc Deprotection with Iodine. This table outlines the conditions for the iodine-mediated removal of the Alloc group, presenting a greener alternative to traditional methods.

Orthogonality and Stability of the Alloc Group

A key advantage of the Alloc group is its orthogonality to the most common protecting groups used in SPPS, namely the acid-labile Boc and tBu groups, and the base-labile Fmoc group.[11][12]

Protecting GroupDeprotection ConditionsStability of Alloc Group
Fmoc 20-50% Piperidine in DMFStable[1]
Boc / tBu High concentration of TFA (e.g., 95%)Stable
Trt 1% TFA in DCMStable[12]
ivDde 2% Hydrazine in DMFNot compatible (reduction of allyl double bond)

Table 4: Stability of the Alloc Group under Various Deprotection Conditions. This table demonstrates the high degree of orthogonality of the Alloc protecting group, which remains intact during the removal of other common protecting groups.

While generally stable to the acidic conditions of final cleavage with TFA, prolonged exposure or harsh acidic cocktails could potentially lead to minor degradation. However, under standard TFA cleavage conditions (e.g., 95% TFA with scavengers for 2-3 hours), the Alloc group is considered stable.

Experimental Protocols

Classical Palladium(0)-Catalyzed Alloc Deprotection on Resin

This protocol describes the standard method for removing the Alloc group from a peptide synthesized on a solid support using Pd(PPh₃)₄ and phenylsilane.

Materials:

  • Alloc-protected peptide-resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous and deoxygenated

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Swell the Alloc-protected peptide-resin in DCM in the reaction vessel for 30 minutes.

  • Drain the DCM.

  • Under an inert atmosphere, prepare the deprotection solution: dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) and phenylsilane (20 equivalents) in anhydrous and deoxygenated DCM.

  • Add the deprotection solution to the resin.

  • Gently agitate the resin suspension under an inert atmosphere for 20 minutes at room temperature.

  • Drain the reaction mixture.

  • Repeat the deprotection step (steps 4-6) one more time.

  • Wash the resin thoroughly with DCM (5 times), followed by DMF (3 times), and finally DCM (5 times) to remove all traces of the catalyst and scavenger.

  • A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.

Metal-Free Alloc Deprotection with Iodine on Resin

This protocol provides a more environmentally friendly method for Alloc deprotection using an iodine-based system.

Materials:

  • Alloc-protected peptide-resin

  • Iodine (I₂)

  • Water

  • PolarClean/Ethyl Acetate (EtOAc) solvent mixture (e.g., 1:4 v/v)

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Swell the Alloc-protected peptide-resin in the PolarClean/EtOAc solvent mixture.

  • Prepare the deprotection reagent by dissolving Iodine (5 equivalents relative to resin loading) in a mixture of water and the PolarClean/EtOAc solvent system (e.g., I₂/H₂O 1:8).

  • Add the iodine solution to the resin.

  • Heat the reaction mixture to 50°C and agitate for 1.5 hours.

  • Drain the reaction solution.

  • Wash the resin thoroughly with the PolarClean/EtOAc solvent mixture, followed by DCM.

  • Verify the complete removal of the Alloc group by cleaving a small portion of the resin and analyzing it by HPLC and mass spectrometry.

Visualizing Workflows and Mechanisms

To further clarify the processes involved in utilizing the Alloc protecting group, the following diagrams illustrate the general workflow of on-resin deprotection and the palladium-catalyzed deprotection mechanism.

G cluster_workflow General On-Resin Alloc Deprotection Workflow Start Start Swell Resin Swell Resin Start->Swell Resin Prepare Deprotection Solution Prepare Deprotection Solution Swell Resin->Prepare Deprotection Solution Add Solution to Resin Add Solution to Resin Prepare Deprotection Solution->Add Solution to Resin Agitate Agitate Add Solution to Resin->Agitate Drain Solution Drain Solution Agitate->Drain Solution Reaction Time Wash Resin Wash Resin Drain Solution->Wash Resin End End Wash Resin->End

General workflow for on-resin Alloc deprotection.

G cluster_mechanism Palladium-Catalyzed Alloc Deprotection Mechanism Alloc-Peptide Alloc-NH-Peptide Pi-Allyl Complex [π-Allyl-Pd(II)L₂]⁺-NH-Peptide Alloc-Peptide->Pi-Allyl Complex + Pd(0)L₂ Pd(0) Pd(0)L₂ Allyl-Scavenger Allyl-Scavenger Pi-Allyl Complex->Allyl-Scavenger + Scavenger-H Deprotected Peptide H₂N-Peptide Pi-Allyl Complex->Deprotected Peptide + Scavenger-H CO2 CO₂ Pi-Allyl Complex->CO2 Scavenger Scavenger-H Scavenger->Allyl-Scavenger Scavenger->Deprotected Peptide

Simplified mechanism of palladium-catalyzed Alloc deprotection.

References

Safety Operating Guide

A Guide to the Safe Disposal of Boc-Orn(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE). Although specific hazard data for Boc-Orn(Alloc)-OH is limited, it should be handled with care to mitigate any potential risks.[1][2] All handling of solid this compound should be performed in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][3]

Table 1: Personal Protective Equipment (PPE) and Safety Measures

CategoryRequirementRationale
Eye Protection Chemical safety goggles or glasses.To prevent eye irritation from potential dust particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[1][3]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator (e.g., N95) is recommended.To avoid inhalation of dust which may cause respiratory tract irritation.[1][3]
Body Protection Laboratory coat.To prevent contamination of personal clothing.[1][3]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion.[1][2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[1] This chemical should never be disposed of in the general trash or poured down the drain.[1][4]

Experimental Protocol for Waste Collection and Disposal:
  • Containerization:

    • Solid Waste: Collect all solid waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][3] Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue.[4]

    • Liquid Waste: If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.[1]

  • Labeling:

    • The waste container label must include the full chemical name: "this compound".[1][4]

    • For mixtures, each chemical component and its approximate quantity must be listed.[4]

    • Include the date of waste generation and the place of origin (e.g., department, room number).[4]

    • Clearly indicate that it is chemical waste. Abbreviations and chemical formulas are generally not permitted on waste tags.[4]

  • Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[1]

    • It should be segregated from incompatible materials, particularly strong oxidizing agents.[1]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation.[1]

  • Disposal:

    • Arrange for the pickup of the hazardous waste container with your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor.[1][4]

    • The final disposal method will likely involve incineration at a permitted facility to ensure the complete destruction of the compound.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_container Containerization & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe 1. Safety First waste_type Determine Waste Form ppe->waste_type 2. Assess Waste solid_waste Solid Waste: Unused compound, contaminated labware waste_type->solid_waste Solid liquid_waste Liquid Waste: Compound in solution waste_type->liquid_waste Liquid containerize_solid Place in labeled, sealed solid waste container solid_waste->containerize_solid 3. Contain containerize_liquid Place in labeled, sealed liquid waste container liquid_waste->containerize_liquid 3. Contain label_info Label Container: - Full Chemical Name - Date & Location - 'Hazardous Waste' containerize_solid->label_info storage Store in designated chemical waste area containerize_solid->storage containerize_liquid->label_info containerize_liquid->storage contact_ehs Contact EHS for Pickup storage->contact_ehs 4. Arrange Disposal disposal Disposal by Licensed Waste Contractor contact_ehs->disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Boc-Orn(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Boc-Orn(Alloc)-OH, a key building block in peptide synthesis. Adherence to these procedural steps will minimize risk and ensure a safe operational workflow.

Personal Protective Equipment (PPE)

When handling this compound, which is typically a solid powder, the primary safety concerns are the inhalation of dust and direct contact with skin and eyes. Although it may not be classified as a hazardous substance, it is prudent to handle it with care to mitigate any potential risks.[1] The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesANSI Z87.1 certified, with indirect ventilation.[2]To protect eyes from airborne powder and potential splashes.[2]
Hand Protection Disposable Nitrile GlovesStandard laboratory grade, powder-free.To prevent skin contact with the chemical.[2]
Respiratory Protection N95 RespiratorNIOSH-approved disposable respirator.To prevent inhalation of fine dust particles, especially when handling the powder.[2]
Body Protection Laboratory CoatPolyester-cotton blend or 100% cotton.To protect skin and clothing from spills and contamination.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing exposure and maintaining the compound's integrity.

1. Preparation:

  • Ensure the designated workspace, preferably a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.[2]

  • Assemble all necessary equipment, including a calibrated scale, weighing paper or boat, spatulas, and appropriate containers.[2]

  • Before handling, put on all required personal protective equipment as outlined in the table above.

2. Weighing the Compound:

  • Carefully open the container of this compound inside the chemical fume hood to minimize dust dispersion.

  • Use a clean spatula to transfer the desired amount of the solid powder onto a weighing paper or boat on a calibrated scale.[2]

  • Perform this task slowly and carefully to minimize the generation of airborne dust.[2]

3. Transfer and Use:

  • Once weighed, transfer the compound to the reaction vessel or desired container.

  • If dissolving the compound, add the solvent slowly to avoid splashing.[2]

4. Post-Handling:

  • Tightly seal the original container of this compound and store it according to the manufacturer's recommendations.

  • Clean all equipment used, such as the spatula and weighing area, with an appropriate solvent.

  • Dispose of all contaminated disposables as outlined in the disposal plan below.

  • Wash hands thoroughly with soap and water after handling is complete.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Don PPE prep2 Prepare Workspace prep1->prep2 prep3 Assemble Equipment prep2->prep3 weigh Weigh Compound prep3->weigh transfer Transfer to Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve store Store Unused Compound dissolve->store clean Clean Equipment store->clean dispose Dispose of Waste clean->dispose wash Wash Hands dispose->wash

Safe Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[1]

1. Unused this compound:

  • Collect any unused solid in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.[2]

  • Dispose of this waste through your institution's certified chemical waste management program.[1][2]

2. Contaminated Labware:

  • Place all disposable items that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, in a designated container for solid chemical waste.[2][3]

  • Do not dispose of these items in the regular trash to avoid accidental exposure to cleaning staff.[2]

3. Liquid Waste:

  • If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.[1]

  • Label the container with the full chemical name and any other required institutional information.

  • Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.[1]

By adhering to these safety protocols and disposal procedures, researchers can handle this compound responsibly, ensuring a safe and compliant laboratory environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.